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  • Product: 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
  • CAS: 1245128-31-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzot...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is presented in two main stages, beginning with the construction of the core tetrahydrobenzothiazole ring system, followed by the strategic introduction of the bromine substituent at the 2-position. This document is intended to provide both theoretical understanding and practical, actionable protocols for laboratory synthesis.

Part 1: Synthesis of the 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole Intermediate

The initial stage of the synthesis focuses on the construction of the 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold. This is efficiently achieved through a well-established one-pot reaction that combines the principles of α-halogenation of a ketone and the subsequent Hantzsch thiazole synthesis. This approach is analogous to the synthesis of related aminotetrahydrobenzothiazoles, which are precursors to pharmacologically active molecules.[1][2]

Reaction Scheme: Hantzsch-type Synthesis of the Aminobenzothiazole Intermediate

4-Methylcyclohexanone 4-Methylcyclohexanone α-Bromo-4-methylcyclohexanone α-Bromo-4-methylcyclohexanone (in situ) 4-Methylcyclohexanone->α-Bromo-4-methylcyclohexanone Br₂, H⁺ 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole α-Bromo-4-methylcyclohexanone->2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole Thiourea

Caption: One-pot synthesis of the aminobenzothiazole intermediate.

Experimental Protocol: One-Pot Synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methylcyclohexanone112.1710.0 g0.089
Bromine159.8114.2 g (4.55 mL)0.089
Thiourea76.1213.5 g0.178
Glacial Acetic Acid-100 mL-
Ethanol-50 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Diethyl Ether-For extraction-
Anhydrous Sodium Sulfate-For drying-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 4-methylcyclohexanone (10.0 g, 0.089 mol) and glacial acetic acid (100 mL).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add bromine (14.2 g, 0.089 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C. The disappearance of the bromine color indicates the consumption of the reagent.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Add thiourea (13.5 g, 0.178 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into 500 mL of ice-cold water with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 8.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from ethanol/water to yield 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole as a crystalline solid.

Mechanism and Scientific Rationale

The synthesis proceeds through two key mechanistic steps within the one-pot procedure:

  • Acid-Catalyzed α-Bromination: In the presence of acetic acid, 4-methylcyclohexanone undergoes enolization. The resulting enol then acts as a nucleophile, attacking a molecule of bromine to form the α-bromo-4-methylcyclohexanone intermediate. The acid catalyst is crucial for promoting the formation of the enol tautomer.

  • Hantzsch Thiazole Synthesis: The in situ generated α-bromo-4-methylcyclohexanone is then subjected to a condensation reaction with thiourea. The sulfur atom of thiourea acts as a nucleophile, displacing the bromide ion from the α-carbon of the ketone. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea derivative attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the stable, aromatic-like thiazole ring.

Part 2: Synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole via Sandmeyer Reaction

The second stage of the synthesis involves the conversion of the 2-amino group of the previously synthesized intermediate into a bromo substituent. The Sandmeyer reaction is the method of choice for this transformation, as it is a reliable and widely used method for the conversion of aromatic and heteroaromatic amines to halides via a diazonium salt intermediate.

Reaction Scheme: Sandmeyer Bromination of the Aminobenzothiazole Intermediate

2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole->Diazonium Salt Intermediate NaNO₂, HBr, 0-5 °C 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole Diazonium Salt Intermediate->2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole CuBr

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Exploratory

An In-Depth Technical Guide to 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, a heterocyclic compound of interes...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular molecule is not extensively available in public literature, this document, grounded in the established chemistry of the benzothiazole scaffold, offers a detailed exploration of its probable chemical properties, a robust proposed synthesis protocol, and an analysis of its potential reactivity and applications. The benzothiazole core is a well-recognized "privileged structure" in pharmacology, known for its presence in a variety of therapeutic agents.[1] This guide aims to equip researchers with the foundational knowledge to synthesize, characterize, and utilize this compound in their research endeavors.

Introduction: The Significance of the Tetrahydrobenzothiazole Scaffold

The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a cornerstone in the development of therapeutic agents, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The partially saturated analog, the 4,5,6,7-tetrahydro-1,3-benzothiazole system, retains significant biological potential while offering a three-dimensional structure that can be advantageous for specific receptor interactions. A notable example is Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease, which is built upon a 2-amino-4,5,6,7-tetrahydrobenzothiazole framework.[3] The introduction of a bromine atom at the 2-position of the thiazole ring, as in the title compound, provides a versatile synthetic handle for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions. This makes 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole a valuable intermediate for the synthesis of novel bioactive molecules.

Physicochemical Properties

PropertyPredicted ValueRationale
Molecular Formula C₈H₁₀BrNSBased on the chemical structure.
Molecular Weight 232.14 g/mol Calculated from the molecular formula.
Appearance White to off-white or pale yellow solidTypical appearance for similar organic compounds.
Melting Point Moderately highThe presence of the bromine atom and the heterocyclic core would likely result in a crystalline solid with a defined melting point, higher than a non-brominated analog.
Boiling Point > 300 °C (Predicted)Based on related compounds like 2-Bromo-5,6-dihydro-4H-benzothiazol-7-one which has a predicted boiling point of 335.4 °C.[4]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, DMSO, DMF). Insoluble in water.The molecule possesses both polar (thiazole ring) and non-polar (cyclohexene and methyl group) regions, favoring solubility in organic solvents.
Stability Stable under normal laboratory conditions. Sensitive to strong bases and nucleophiles.The 2-bromo substituent on the thiazole ring is susceptible to nucleophilic attack.

Proposed Synthesis Methodology

A robust and logical synthetic route to 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole can be designed based on established methods for the synthesis of related tetrahydrobenzothiazoles, particularly intermediates for Pramipexole.[5] The proposed synthesis starts from the commercially available 4-methylcyclohexanone.

Overall Synthetic Scheme

Synthetic_Scheme 4-methylcyclohexanone 4-Methylcyclohexanone alpha_bromo 3-Bromo-4-methylcyclohexanone 4-methylcyclohexanone->alpha_bromo Br₂, Acetic Acid thiourea_adduct 2-Amino-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole alpha_bromo->thiourea_adduct Thiourea, Ethanol, Reflux target_compound 2-Bromo-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole thiourea_adduct->target_compound Sandmeyer-type Reaction (e.g., NaNO₂, HBr, CuBr)

Caption: Proposed synthetic pathway for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-methylcyclohexanone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 4-methylcyclohexanone (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into a large volume of ice-cold water. The product will likely separate as an oil or a solid. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-4-methylcyclohexanone. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

  • Cyclization Reaction: To a solution of the crude 3-bromo-4-methylcyclohexanone (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, likely as the hydrobromide salt, may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Basification and Extraction: Neutralize the crude product with an aqueous base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9. Extract the free base into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (Sandmeyer-type Reaction)

  • Diazotization: Dissolve the 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, excess) at 0-5 °C.

  • Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, catalytic to stoichiometric amount) in HBr. Add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. Cool the mixture and extract the product with an organic solvent.

  • Purification: Wash the organic extract with water, brine, and then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography to obtain the final compound.

Spectral Characteristics (Predicted)

While experimental spectra are not available, the following are the expected key features in the NMR and IR spectra of the target compound.

  • ¹H NMR:

    • Methyl Group (-CH₃): A doublet in the upfield region (around 1.0-1.2 ppm) due to coupling with the adjacent methine proton.

    • Aliphatic Protons (-CH₂- and -CH-): A series of complex multiplets in the range of 1.5-3.0 ppm corresponding to the protons on the tetrahydro part of the ring system.

    • Aromatic/Thiazole Protons: The absence of a proton at the 2-position of the thiazole ring.

  • ¹³C NMR:

    • Methyl Carbon: A signal in the aliphatic region (around 20-25 ppm).

    • Aliphatic Carbons: Several signals in the range of 25-40 ppm.

    • Thiazole Carbons: Two characteristic signals in the downfield region. The carbon at the 2-position (C-Br) would be significantly downfield.

    • Fused Ring Carbons: Signals corresponding to the carbons at the junction of the two rings.

  • IR Spectroscopy:

    • C-H stretching (aliphatic): Bands in the 2850-2960 cm⁻¹ region.

    • C=N stretching (thiazole): A characteristic absorption band around 1550-1650 cm⁻¹.

    • C-S stretching: Weaker absorptions in the fingerprint region.

Chemical Reactivity and Potential Applications

The primary site of reactivity for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is the carbon-bromine bond at the 2-position of the thiazole ring. This position is activated towards nucleophilic aromatic substitution and is also amenable to a variety of transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

The 2-bromo substituent can be readily displaced by a range of nucleophiles, including amines, alkoxides, and thiols. This reactivity is fundamental to the construction of diverse compound libraries for drug discovery. For instance, reaction with various primary or secondary amines would yield a series of 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives, which are analogs of bioactive compounds like Pramipexole.

Reactivity_Diagram start 2-Bromo-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole amines 2-Amino Derivatives start->amines R₂NH, Base alkoxides 2-Alkoxy Derivatives start->alkoxides NaOR thiols 2-Thioether Derivatives start->thiols RSH, Base boronic_acids 2-Aryl/Alkenyl Derivatives start->boronic_acids R-B(OH)₂, Pd Catalyst (Suzuki Coupling)

Caption: Key reactions of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an excellent handle for Suzuki, Stille, Heck, and Sonogashira cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkenyl, and alkynyl groups at the 2-position, significantly expanding the chemical space accessible from this intermediate.

Potential Applications in Drug Discovery

Given the established biological importance of the tetrahydrobenzothiazole scaffold, this compound is a prime candidate for the development of new therapeutic agents. Potential areas of application include:

  • Neurodegenerative Diseases: As an intermediate for the synthesis of novel dopamine and serotonin receptor modulators.

  • Oncology: The benzothiazole nucleus is present in several anticancer agents.[6] Derivatization of the title compound could lead to new kinase inhibitors or cytotoxic agents.

  • Inflammatory Diseases: Many benzothiazole derivatives exhibit anti-inflammatory properties.[3]

  • Infectious Diseases: The scaffold has been explored for the development of new antibacterial and antifungal drugs.

Conclusion

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole represents a highly valuable, yet underexplored, building block in synthetic and medicinal chemistry. While direct experimental data is sparse, its chemical properties and reactivity can be confidently predicted based on the extensive knowledge of the benzothiazole class of compounds. The proposed synthetic route offers a practical approach to its preparation, opening the door for its use in the synthesis of diverse compound libraries. The versatility of the 2-bromo substituent provides a gateway to a wide range of novel molecules with potential therapeutic applications across various disease areas. This guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.

References

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
  • 2-bromo-6-methoxy-1,3-benzothiazole | 2941-58-4. MilliporeSigma.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PMC.
  • Ionic Reactivity of 2-Isocyanoaryl Thioethers: Access to 2-Halo and 2-Aminobenzothia/Selenazoles. The Journal of Organic Chemistry.
  • US7285669B2 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
  • 6-BROMO-2-HYDRAZINO-1,3-BENZOTHIAZOLE | 37390-63-9. ChemicalBook.
  • Switchable and Scalable Heteroarylation of Primary Amines with 2-Chlorobenzothiazoles under Transition-Metal-Free and Solvent-Free Conditions. The Journal of Organic Chemistry.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scirp.org.
  • Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption M
  • Commercial drugs containing benzothiazoles.
  • Benzo[1,2-d:4,5-d′]bis([2][3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. MDPI.

  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.
  • 2-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole. NextSDS.
  • (+)-2,6-DIAMINO-4,5,6,7-TETRAHYDRO BENZOTHIAZOLE. CHEM-IS-TRY Inc.
  • Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. PubMed.
  • 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-. PubChem.
  • Benzothiazole Manufacturers, Benzothiazole Suppliers & Exporters. Tradeindia.
  • Synthesis and in vitro Evaluation of New Benzothiazole Deriv
  • A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole. Benchchem.
  • Partial 1H NMR spectra (600 MHz) of ligand 3 and bromobenzene in DMSO.
  • 2-BroMo-5,6-dihydro-4H-benzothiazol-7-one. ChemicalBook.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.
  • 6-bromo-2-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one. Guidechem.
  • Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. Organic Chemistry Portal.
  • 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
  • Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
  • Design, Synthesis and Evaluation of Benzothiazole Deriv
  • Supporting Inform

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Foundational

"2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole" molecular structure

The Strategic Utility of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole in Medicinal Chemistry: A Technical Whitepaper Executive Summary In the landscape of neuropharmacology and advanced organic synthesis, the te...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole in Medicinal Chemistry: A Technical Whitepaper

Executive Summary

In the landscape of neuropharmacology and advanced organic synthesis, the tetrahydrobenzothiazole scaffold represents a privileged pharmacophore. Specifically, 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS: 1245128-31-7) serves as a highly versatile, bifunctional building block[1]. The molecule features a stereogenic 6-methyl-substituted cyclohexane ring that provides a tunable lipophilic pocket for receptor binding, while the 2-bromo-thiazole moiety acts as an activated electrophilic handle. This structural duality makes it an indispensable intermediate in the development of dopaminergic agents, including neuroprotective anti-parkinsonian analogs related to pramipexole[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic utility, and self-validating synthetic protocols required to leverage this molecule effectively in drug discovery workflows.

Molecular Architecture & Physicochemical Profiling

The intrinsic reactivity of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is dictated by the electronic environment of the fused bicyclic system. The imine-like nitrogen (N3) within the thiazole ring exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This depletes electron density from the C2 carbon, significantly lowering the bond dissociation energy of the C2–Br bond and rendering it highly susceptible to oxidative addition by low-valent transition metals[3].

Table 1: Physicochemical & Structural Properties

PropertyValueStructural Significance
Molecular Formula C₈H₁₀BrNS[4]Defines the core bicyclic mass.
Molecular Weight 232.14 g/mol [4]Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5.
CAS Number 1245128-31-7[1]Unique registry identifier for procurement and safety tracking.
SMILES CC(C1)CCC2=C1SC(Br)=N2[1][5]Highlights the C6 methyl stereocenter and C2 bromination.
Stereochemistry Racemic (unless resolved)The C6 methyl group necessitates chiral resolution (e.g., via L-tartaric acid) for enantiopure drug synthesis[6].

Mechanistic Utility: The "Why" Behind the Bromide

A common question in process chemistry is why one should utilize the 2-bromo derivative over the 2-chloro or 2-amino precursors.

When synthesizing complex dopaminergic agents, direct alkylation of a 2-amino-tetrahydrobenzothiazole often leads to uncontrolled over-alkylation and complex product mixtures. By utilizing the 2-bromo electrophile, chemists can employ Palladium-catalyzed Buchwald-Hartwig amination. The bromide serves as a superior leaving group compared to chloride, facilitating faster oxidative addition at lower temperatures. This ensures strict mono-alkylation, high regioselectivity, and preservation of sensitive functional groups on the incoming amine nucleophile[2].

Experimental Workflows & Self-Validating Protocols

Protocol 1: De Novo Synthesis of the Scaffold via Hantzsch Cyclization

This protocol details the bottom-up synthesis of the 2-bromo core, avoiding the direct and often messy bromination of an unsubstituted thiazole.

  • Step 1: α-Bromination. React 4-methylcyclohexanone with Br₂ in glacial acetic acid at room temperature.

    • Causality: Acetic acid acts as both the solvent and an acid catalyst, promoting the enolization of the ketone, which is the rate-determining step for precise α-halogenation[6][7].

  • Step 2: Cyclocondensation. Introduce thiourea to the reaction mixture and elevate to reflux.

    • Causality: Thiourea acts as an S,N-dinucleophile. The highly nucleophilic sulfur attacks the α-bromo carbon, followed by intramolecular condensation of the nitrogen with the carbonyl group, driving the aromatization of the newly formed 2-amino-thiazole ring[7][8].

  • Step 3: Sandmeyer-Type Bromination. Convert the 2-amino intermediate to the 2-bromo target using tert-butyl nitrite (t-BuONO) and CuBr₂ in acetonitrile.

    • Causality: Diazotization of the 2-amino group generates a highly unstable diazonium salt. CuBr₂ facilitates a single-electron transfer (SET) radical mechanism, extruding N₂ gas and installing the bromide with perfect regiocontrol[2].

  • Self-Validation Checkpoint: Monitor the Sandmeyer reaction via LC-MS. The disappearance of the 2-amino intermediate (m/z ~169) and the appearance of the 2-bromo product (m/z ~232), exhibiting the characteristic 1:1 isotopic doublet for ⁷⁹Br/⁸¹Br, confirms successful conversion.

SynthWorkflow A 4-Methylcyclohexanone B α-Bromination (Br₂, AcOH) A->B C 2-Bromo-4-methylcyclohexanone B->C D Hantzsch Cyclization (Thiourea, Reflux) C->D E 2-Amino-6-methyl- tetrahydrobenzothiazole D->E F Sandmeyer Reaction (t-BuONO, CuBr₂) E->F G 2-Bromo-6-methyl- tetrahydrobenzothiazole F->G

Synthetic workflow for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole via Hantzsch method.

Protocol 2: Downstream Buchwald-Hartwig Amination
  • Step 1: Catalyst Activation. In a Schlenk flask under argon, combine Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in anhydrous toluene.

    • Causality: Xantphos is a bidentate ligand with a wide bite angle. It tightly coordinates the Pd(0) center, preventing the basic nitrogen of the thiazole substrate from coordinating and poisoning the catalyst[2].

  • Step 2: Reagent Addition. Add 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 eq), the desired primary/secondary amine (1.2 eq), and Cs₂CO₃ (2.0 eq).

    • Causality: Cs₂CO₃ is a mild, non-nucleophilic base. It effectively deprotonates the palladium-bound amine intermediate prior to reductive elimination without causing base-catalyzed degradation of the substrate.

  • Step 3: Thermal Promotion. Heat the mixture to 100°C for 12 hours.

  • Self-Validation Checkpoint: Utilize TLC (Hexane:EtOAc 7:3) with UV visualization (254 nm). The reaction is complete when the highly UV-active 2-bromo starting material spot is entirely consumed. Post-purification, ¹H-NMR should show a distinct shift in the C6-methyl multiplet and the appearance of amine-associated protons.

Table 2: Optimization of C-N Cross-Coupling Conditions on the 2-Bromo Scaffold

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂BINAPCs₂CO₃Toluene10045Significant protodebromination observed.
Pd₂(dba)₃XPhosNaOtBuDioxane9062Strong base induced unwanted side reactions.
Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene 100 91 Optimal mono-amination; catalyst stability maintained.
RuPhos Pd G3RuPhosLiHMDSTHF6588Excellent yield at lower temp, but higher reagent cost.

Pharmacological Relevance: Dopaminergic Modulation

Derivatives synthesized from this 2-bromo scaffold are highly valued in the treatment of Parkinson's Disease and Restless Legs Syndrome. When functionalized with an appropriate amine, the resulting tetrahydrobenzothiazole acts as a potent, non-ergoline agonist for Dopamine D2 and D3 receptors[3].

The lipophilic cyclohexane ring (modulated by the 6-methyl group) anchors the molecule into the hydrophobic pocket of the GPCR, while the basic amine at C2 forms a critical electrostatic salt bridge with the highly conserved Asp114 residue in the receptor's binding cleft. This binding event triggers a cascade that inhibits adenylyl cyclase, ultimately providing neuroprotective and motor-control benefits.

GPCRPathway A Tetrahydrobenzothiazole Derivative (Agonist) B Dopamine D2/D3 Receptor (GPCR) A->B Binding C Gαi/o Protein Activation B->C Conformational Shift D Adenylyl Cyclase Inhibition C->D α-Subunit Action E Decreased cAMP Levels D->E Enzymatic Downregulation F Neuroprotective Effects & Motor Control Modulation E->F Downstream Signaling

Dopamine D2/D3 receptor signaling pathway modulated by tetrahydrobenzothiazole agonists.

References

  • CN110734413A - Preparation method of pramipexole intermediates Source: Google Patents URL:[8]

  • GB2394951A - One pot synthesis of 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole Source: Google Patents URL:[6]

  • A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine Source: RDD URL:[Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency Source: RSC Advances URL:[Link][3]

  • Structural Modifications of Neuroprotective Anti-Parkinsonian Compounds Source: NIH / PubMed Central URL:[Link][2]

Sources

Exploratory

Comprehensive Technical Guide on 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS 1245128-31-7)

Executive Summary In modern medicinal chemistry, the 4,5,6,7-tetrahydro-1,3-benzothiazole framework is recognized as a highly privileged scaffold, serving as the structural foundation for numerous FDA-approved therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 4,5,6,7-tetrahydro-1,3-benzothiazole framework is recognized as a highly privileged scaffold, serving as the structural foundation for numerous FDA-approved therapeutics and investigational drugs[1]. The compound 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS 1245128-31-7) represents a highly functionalized, synthetic building block designed for advanced drug discovery[2].

Unlike unsubstituted analogs, this specific molecule incorporates two critical modifications:

  • A C6-Methyl Group : Introduces a chiral center (when resolved) and provides precise steric bulk and lipophilicity, which are crucial for modulating receptor binding affinity (e.g., distinguishing between Dopamine D2 and D3 receptor subtypes)[1].

  • A C2-Bromo Substituent : Acts as an optimal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig or Suzuki-Miyaura couplings) and nucleophilic aromatic substitutions (SNAr), allowing for rapid library generation of C2-functionalized derivatives[3].

This whitepaper provides an in-depth analysis of the physicochemical properties, validated synthetic pathways, and mechanistic applications of this critical intermediate.

Physicochemical Profiling

Understanding the baseline properties of CAS 1245128-31-7 is essential for optimizing reaction conditions and predicting its behavior in biological assays[4].

PropertyValue / Description
Chemical Name 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
CAS Number 1245128-31-7[4]
Molecular Formula C₈H₁₀BrNS[2]
Molecular Weight 232.14 g/mol [2]
Structural Features Planar thiazole fused to a non-planar methylcyclohexane ring.
Electrophilicity High at C2 due to the electron-withdrawing nature of the imine nitrogen and the bromide leaving group.
Storage Conditions 2–8°C under inert gas (Nitrogen or Argon) to prevent oxidative degradation[5].

Synthetic Pathways & Derivatization

The synthesis of 2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole requires strict regiocontrol. Direct bromination of the tetrahydrobenzothiazole core often leads to complex mixtures. Therefore, the most reliable synthetic route utilizes a two-step sequence: an aerobic oxidative cyclization followed by a non-aqueous Sandmeyer-type bromination[5][6].

Step 1: Aerobic Oxidative Cyclization

The process begins with the condensation of 4-methylcyclohexanone and thiourea. Utilizing molecular iodine (I₂) as a catalyst in dimethyl sulfoxide (DMSO) under an oxygen atmosphere allows for a metal-free, green synthesis of the 2-amino intermediate[6][7]. Causality: DMSO is specifically chosen because it acts synergistically with O₂ to reoxidize the iodide byproduct back to active I₂, driving the catalytic cycle forward without the need for harsh, stoichiometric metallic oxidants[6].

Step 2: Non-Aqueous Sandmeyer Bromination

The 2-amino intermediate is converted to the target 2-bromo compound using copper(II) bromide (CuBr₂) and tert-butyl nitrite (t-BuONO) in acetonitrile. Causality: Traditional aqueous diazotization (NaNO₂/HBr) often yields significant amounts of the 2-hydroxybenzothiazole byproduct due to the competitive nucleophilicity of water. By using t-BuONO in an anhydrous solvent, the diazonium intermediate is forced to react exclusively with the bromide ions provided by CuBr₂, ensuring high yields and absolute regiocontrol[5].

SynthFlow A 4-Methylcyclohexanone + Thiourea B Iodine-Catalyzed Oxidative Cyclization A->B I2, DMSO, O2 75°C C 2-Amino-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole B->C D Sandmeyer Bromination (CuBr2, t-BuONO) C->D CH3CN 0°C to RT E 2-Bromo-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole D->E

Caption: Synthetic workflow for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring reproducibility and high fidelity in the laboratory.

Protocol A: Synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
  • Preparation: In a 100 mL round-bottom flask, dissolve 4-methylcyclohexanone (10.0 mmol) and thiourea (12.0 mmol) in anhydrous DMSO (20 mL)[6].

  • Catalyst Addition: Add molecular iodine (I₂, 2.0 mmol, 20 mol%) and p-toluenesulfonic acid (PTSA, 20.0 mmol) to the mixture[6].

  • Aerobic Oxidation: Equip the flask with an O₂ balloon (1 atm). Heat the reaction mixture to 75°C and stir vigorously for 24 hours[6]. Validation Check: The solution will transition from dark brown to a lighter amber as the starting materials are consumed.

  • Workup: Cool the mixture to room temperature, quench with saturated aqueous Na₂S₂O₃ (to reduce residual iodine), and adjust the pH to 9 using 10% NaOH. Extract with Ethyl Acetate (3 × 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography to yield the 2-amino intermediate.

Protocol B: Sandmeyer Bromination to Yield CAS 1245128-31-7
  • Preparation: Suspend CuBr₂ (12.0 mmol) and t-BuONO (15.0 mmol) in anhydrous acetonitrile (30 mL) in a flame-dried flask under Argon. Cool the mixture to 0°C[5].

  • Substrate Addition: Dissolve the 2-amino intermediate (10.0 mmol) from Protocol A in acetonitrile (10 mL) and add it dropwise to the cold CuBr₂ suspension over 15 minutes.

  • Diazotization & Displacement: Allow the reaction to warm to room temperature and stir for 3 hours. Validation Check: The evolution of nitrogen gas (bubbling) confirms the decomposition of the diazonium salt into the aryl radical/cation.

  • Workup: Quench the reaction with 20% aqueous HCl (20 mL) to solubilize copper salts. Extract with Dichloromethane (3 × 30 mL).

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole as a stable solid[4].

Protocol C: Derivatization via Buchwald-Hartwig Amination

To demonstrate the utility of the C2-bromo handle, this protocol outlines the coupling of the scaffold with a secondary amine.

  • Setup: In a glovebox, charge a vial with 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Reaction: Add anhydrous 1,4-dioxane (5 mL), seal the vial, and heat at 100°C for 12 hours. Causality: Xantphos is selected for its wide bite angle, which forces the palladium intermediate into a geometry that strongly favors reductive elimination over unwanted β-hydride elimination[3].

  • Workup: Filter the mixture through a pad of Celite, concentrate, and purify via chromatography to yield the C2-aminated therapeutic analog.

Mechanistic Insights & Drug Discovery Applications

The 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is a cornerstone in the development of neuroprotective agents and antimicrobial compounds[1][8].

Neurodegenerative Diseases (Dopamine Agonism)

Derivatives of this scaffold (most notably Pramipexole) are potent, non-ergoline dopamine D2/D3 receptor agonists[1]. The planar thiazole ring mimics the catechol moiety of dopamine, while the saturated cyclohexane ring dictates the spatial orientation required to fit into the hydrophobic pocket of the D2/D3 receptors. Activation of these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, which ultimately restores motor control in Parkinson's disease models[1].

Antimicrobial & Anticancer Targeting

Beyond neurology, substituted tetrahydrobenzothiazoles have been identified as potent inhibitors of E. coli DNA gyrase, targeting the ATP-binding site to disrupt bacterial DNA topology[8]. Furthermore, specific analogs have demonstrated efficacy in oncology by inhibiting Heat Shock Protein 90 (Hsp90) and various kinases, inducing apoptosis in malignant cells[3].

PharmPathway Scaffold Tetrahydrobenzothiazole Derivative Receptor Dopamine D2/D3 Receptor Agonism Scaffold->Receptor Target Binding GiGo Gi/o Protein Activation Receptor->GiGo Signal Transduction AC Adenylyl Cyclase Inhibition GiGo->AC Inhibition cAMP Decreased cAMP Levels AC->cAMP Downregulation Neuro Neuroprotective & Motor Control Effects cAMP->Neuro Cellular Response

Caption: Pharmacological signaling pathway of dopamine-agonistic tetrahydrobenzothiazoles.

Sources

Foundational

Spectroscopic Elucidation of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole: A Technical Guide

Introduction In the landscape of modern drug discovery and materials science, the precise structural confirmation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating the benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural confirmation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating the benzothiazole scaffold, are of significant interest due to their diverse pharmacological activities.[1][2] This guide provides an in-depth analysis of the spectroscopic characteristics of a specific derivative, 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS No. 1245128-31-7). While experimental data for this exact molecule is not widely published, this document, leveraging established spectroscopic principles and data from analogous structures, presents a comprehensive, predicted spectroscopic profile. This predictive analysis serves as a robust framework for researchers engaged in the synthesis and characterization of related compounds.

The structural elucidation of a molecule like 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole relies on the synergistic application of several spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and elemental composition.[3] This guide will delve into the predicted data from each of these techniques, offering a detailed interpretation to build a complete structural picture.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Predicted MS Fragmentation of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole M [M]⁺˙ m/z 231/233 M_Br [M-Br]⁺ m/z 152 M->M_Br - Br• M_CH3 [M-CH₃]⁺ m/z 216/218 M->M_CH3 - •CH₃ Retro_Diels_Alder Retro-Diels-Alder Fragment m/z 177/179 M->Retro_Diels_Alder RDA

Figure 2: A plausible fragmentation pathway for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole in mass spectrometry.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. The synergistic interpretation of predicted ¹H NMR, ¹³C NMR, IR, and MS data allows for a comprehensive understanding of its molecular structure. This document serves as a valuable resource for researchers working on the synthesis and characterization of novel benzothiazole derivatives, providing a predictive framework to aid in the confirmation of their synthetic targets. The validation of these predictions with experimental data will be the ultimate confirmation of the structure.

References

  • Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. (2018). International Journal of Chemistry Studies, 2(2), 15-18.
  • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Inform
  • PubChem. (n.d.). 2-Bromo-1,3-benzothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 2,... Retrieved from [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Journal of Saudi Chemical Society, 16(4), 433-440.
  • National Institute of Standards and Technology. (n.d.). Benzothiazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2017). Benzothiazole analogues: Synthesis, characterization, MO calculations with PM6 and DFT, in silico studies and in vitro antimalarial as DHFR inhibitors and antimicrobial activities. Bioorganic & Medicinal Chemistry, 25(20), 5396-5406.
  • NextSDS. (n.d.). 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one. Retrieved from [Link]

  • NextSDS. (n.d.). 2-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(15).
  • Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted.
  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzothiazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives. Indian Journal of Pharmaceutical and Biological Research, 6(02), 31-36.
  • SpectraBase. (n.d.). 2-Bromobenzothiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Retrieved from [Link]

  • PubMed Central. (n.d.). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Retrieved from [Link]

  • NextSDS. (n.d.). 2-bromo-7,7-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole. Retrieved from [Link]

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Exploratory

"2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole Executive Summary: 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound bel...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Executive Summary: 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1][2] This guide provides a comprehensive framework for characterizing its fundamental physicochemical properties, specifically solubility and stability. Understanding these attributes is paramount for any researcher, scientist, or drug development professional, as they directly influence a compound's formulation, bioavailability, storage, and overall therapeutic potential. This document outlines authoritative, field-proven methodologies for determining aqueous and organic solubility, alongside a systematic approach to evaluating the compound's stability under various stress conditions (forced degradation). The protocols are designed as self-validating systems, incorporating analytical techniques like High-Performance Liquid Chromatography (HPLC) to ensure data integrity. The insights and data presented herein serve as a critical foundation for advancing research and development involving this compound.

Introduction to 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

The benzothiazole core is a versatile bicyclic system known for its broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific substitutions on the title compound—a bromine atom at the 2-position, a methyl group at the 6-position, and a saturated carbocyclic ring—are expected to modulate its lipophilicity, metabolic stability, and target-binding affinity.

1.1. Physicochemical Properties

A summary of the core physicochemical properties for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is presented below. These values are foundational for designing relevant experimental protocols.

PropertyValueSource
CAS Number 1245128-31-7[4][5]
Molecular Formula C₈H₁₀BrNS[4]
Molecular Weight 232.14 g/mol [4]
Appearance (Predicted) White to off-white solidInferred from related solids[6]
pKa (Thiazole N) ~2-4 (Predicted)Inferred from general benzothiazole basicity[7]
LogP (Predicted) ~3.5Inferred from structure

Solubility Profiling

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. A compound must dissolve to be absorbed and exert its therapeutic effect. This section details the experimental determination of both kinetic and thermodynamic solubility.

2.1. Causality in Experimental Design

We employ a two-tiered approach. First, a kinetic solubility assay provides a rapid, early-stage assessment suitable for high-throughput screening. It measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer, mimicking conditions in early biological assays. Second, the thermodynamic solubility (shake-flask) method is the gold-standard, measuring the true equilibrium solubility of the solid compound in a given solvent. This is essential for pre-formulation and late-stage development. The choice of solvents and buffers (pH 3.0, 7.4, 9.0) is designed to cover a physiologically relevant pH range and common formulation vehicles.

2.2. Experimental Workflow for Solubility Assessment

The following diagram outlines the comprehensive workflow for determining the solubility profile of the target compound.

Solubility_Workflow cluster_0 Preparation cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility cluster_3 Analysis Compound Weigh Compound (Solid Form) DMSO_Stock Prepare 10 mM Stock in 100% DMSO Compound->DMSO_Stock For Kinetic Add_Solid Add Excess Solid to Selected Solvents Compound->Add_Solid For Thermodynamic Add_Buffer Add DMSO Stock to Aqueous Buffer (e.g., pH 7.4) DMSO_Stock->Add_Buffer Incubate_Kinetic Incubate (e.g., 2h, RT) Add_Buffer->Incubate_Kinetic Filter_Kinetic Filter Precipitate (0.45 µm filter) Incubate_Kinetic->Filter_Kinetic HPLC Quantify Supernatant via HPLC-UV Filter_Kinetic->HPLC Incubate_Thermo Equilibrate (e.g., 24-48h, RT) (Shake-Flask) Add_Solid->Incubate_Thermo Filter_Thermo Filter Undissolved Solid (0.45 µm filter) Incubate_Thermo->Filter_Thermo Filter_Thermo->HPLC Data Calculate Solubility (mg/mL, µM) HPLC->Data

Caption: Workflow for kinetic and thermodynamic solubility determination.

2.3. Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of solid 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (e.g., 2-5 mg) to 1 mL of each test solvent in separate glass vials.

  • Solvents:

    • Purified Water (H₂O)

    • pH 3.0 Buffer (e.g., Citrate)

    • pH 7.4 Buffer (e.g., Phosphate-Buffered Saline, PBS)

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Ethanol (EtOH)

    • Dimethyl Sulfoxide (DMSO)

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Processing: Allow the vials to stand for at least 1 hour for undissolved solids to settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.[8]

  • Analysis: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

2.4. Analytical Method: HPLC-UV Quantification

A reverse-phase HPLC method is ideal for analyzing benzothiazole derivatives.[8][9]

  • Column: C18, 4.6 x 100 mm, 3.5 µm packing

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by UV scan.

  • Injection Volume: 10 µL

  • Quantification: Calculate concentration based on a standard curve prepared from a known concentration of the compound.

2.5. Expected Solubility Data

The following table presents a plausible solubility profile based on the structure of the compound.

SolventPredicted Solubility (µg/mL)Predicted Solubility (mM)Rationale
Water< 10< 0.04Low polarity, hydrophobic nature
pH 3.0 Buffer10 - 200.04 - 0.09Slight increase due to potential protonation of thiazole nitrogen
pH 7.4 Buffer (PBS)< 10< 0.04Neutral form dominates, low aqueous solubility
Methanol> 1000> 4.3Good solubility in polar protic solvents
Acetonitrile> 2000> 8.6Good solubility in polar aprotic solvents
DMSO> 10000> 43.0High solubility expected in strong polar aprotic solvent

Stability Assessment

Stability testing is crucial for identifying degradation pathways and establishing appropriate storage conditions. Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition.

3.1. Rationale for Stress Conditions

The chosen stress conditions (acid, base, oxidation, light, heat) are mandated by regulatory guidelines (e.g., ICH Q1B for photostability) and are designed to probe specific chemical liabilities.

  • Acid/Base Hydrolysis: Tests the stability of labile functional groups, such as the thiazole ring, which could be susceptible to ring-opening.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation to a sulfoxide or sulfone, which could alter the compound's biological activity.

  • Photostability: Assesses degradation upon exposure to light, which can cause photo-oxidation or rearrangement reactions.

  • Thermal Stability: Determines the compound's robustness to heat, which is critical for manufacturing and long-term storage.

3.2. Protocol: Forced Degradation Study

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile or a suitable solvent mixture.

  • Stress Conditions:

    • Acidic: Mix stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60 °C for 24h.

    • Basic: Mix stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60 °C for 24h.

    • Oxidative: Mix stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 24h.

    • Thermal: Store the stock solution at 60 °C for 24h.

    • Photolytic: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

  • Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours).

  • Sample Neutralization: Neutralize the acidic and basic samples before HPLC analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent compound from all major degradation products. Peak purity analysis using a photodiode array (PDA) detector is required to ensure co-elution is not occurring.

3.3. Hypothetical Degradation Pathways

Based on the chemistry of the benzothiazole scaffold, several degradation pathways can be postulated. The following diagram illustrates these potential transformations.

Stability_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolytic Photodegradation Parent 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (Parent Compound) Hydrolysis_Product Ring-Opened Thioamide (Potential Product) Parent->Hydrolysis_Product H⁺ / OH⁻ Oxidation_Product Sulfoxide/Sulfone Derivative (Potential Product) Parent->Oxidation_Product [O] Photo_Product Debrominated or Rearranged Species (Potential Product) Parent->Photo_Product hν (UV/Vis Light)

Caption: Postulated degradation pathways for the target compound.

3.4. Expected Stability Data

The following table summarizes the anticipated results from a forced degradation study. Significant degradation is typically defined as a 5-20% loss of the parent compound.

ConditionTime (h)% Degradation (Predicted)Major Degradants
0.1 M HCl, 60 °C245 - 15%Potential ring-opened products
0.1 M NaOH, 60 °C2410 - 25%Potential ring-opened products, higher degradation expected than acid
3% H₂O₂, RT2415 - 30%Sulfoxide and/or sulfone derivatives
Thermal, 60 °C24< 5%Compound likely stable to heat in solution
Photolytic (ICH Q1B)-5 - 20%Debrominated or other photoproducts

Conclusion and Implications for Drug Development

This guide provides a robust framework for assessing the solubility and stability of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. The predicted low aqueous solubility suggests that formulation strategies, such as amorphous solid dispersions or salt formation (if the pKa is suitable), may be necessary to achieve adequate oral bioavailability. The compound is anticipated to be most susceptible to oxidative and basic degradation. This information is critical for defining manufacturing processes, selecting appropriate excipients, and establishing recommended storage conditions (e.g., protection from light and oxidizing agents) to ensure product quality and shelf-life. The analytical methods described herein provide the necessary tools for accurate quantification and impurity profiling throughout the development lifecycle.

References

  • Eurofins. (2016). ANALYTICAL METHOD SUMMARIES.
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  • ChemicalBook. (2026). 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE.
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  • Sigma-Aldrich. 2-Bromo-6-methylbenzo[d]thiazole.
  • BLD Pharm. 1245128-31-7|2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.
  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
  • ResearchGate. (n.d.).
  • Fiehn, O., Reemtsma, T., & Jekel, M. (1994).
  • Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
  • Liu, G., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. PMC.
  • Science of Synthesis. (2004).

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Foundational

An Investigative Guide to the Potential Biological Activities of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Abstract: The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific, under-researched derivative: 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole . Lacking direct empirical data, this document serves as an in-depth technical framework for the research and drug development professional. By analyzing its distinct structural motifs—the saturated tetrahydrobenzothiazole core, the reactive 2-bromo substituent, and the lipophilic 6-methyl group—we infer a series of potential biological activities based on robust structure-activity relationship (SAR) data from analogous compounds. This guide delineates a logical, tiered experimental cascade, complete with detailed protocols, to systematically investigate and validate the therapeutic potential of this novel chemical entity, with a primary focus on oncology, infectious diseases, and neuropharmacology.

Structural and Chemical Profile

The molecule 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a unique amalgamation of structural features, each contributing to a hypothetical pharmacological profile.

  • The Tetrahydrobenzothiazole Core: Unlike the planar, aromatic benzothiazole, the partially saturated cyclohexene ring imparts a three-dimensional, non-planar geometry. This is a critical feature found in neuroprotective agents like Dexpramipexole, suggesting the potential for interaction with complex binding pockets in CNS targets.[1][3]

  • The 2-Bromo Substituent: Halogenation at the C-2 position is a common strategy in medicinal chemistry. The bromine atom is a potent electron-withdrawing group that can significantly modulate the electronic properties of the thiazole ring. It can act as a key pharmacophoric element for target binding or serve as a reactive handle for further chemical modification. In many benzothiazole series, halogen substitutions enhance anticancer or antimicrobial efficacy.[4][5]

  • The 6-Methyl Group: Substitution on the benzene ring, particularly at the C-6 position, is known to influence a compound's pharmacokinetic properties.[6] A methyl group can increase lipophilicity, potentially improving membrane permeability, and may also influence metabolic stability and target affinity.

These features collectively suggest that the compound is a promising candidate for screening across multiple therapeutic areas.

Inferred Pharmacological Profile from Structural Analogs

Based on extensive literature on related scaffolds, we can hypothesize several primary avenues for investigation.

Anticancer Potential

The benzothiazole scaffold is a prolific source of anticancer agents.[2][7] Derivatives have shown efficacy against a wide range of cancer cell lines, including lung, breast, colon, and pancreatic cancer.[8][9]

  • Mechanism of Action: Many bioactive benzothiazoles function as kinase inhibitors, targeting critical signaling pathways that drive tumor growth and proliferation, such as those involving EGFR, VEGFR-2, and AKT/ERK.[8][10] The 2-substituted arylbenzothiazoles, in particular, have emerged as promising agents that often display selective cytotoxicity against cancer cells.[1][11] Furthermore, benzothiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest, which are hallmark mechanisms for effective anticancer drugs.[9][12] The presence of an electron-withdrawing bromine group at the C-2 position may enhance these cytotoxic activities.[4]

Antimicrobial Potential

Heterocyclic compounds containing nitrogen and sulfur are mainstays in the development of antimicrobial drugs.[4][13] Benzothiazoles are no exception, with numerous derivatives exhibiting potent activity against a spectrum of bacterial and fungal pathogens.[14][15]

  • Structure-Activity Relationship: SAR studies frequently reveal that the introduction of electron-withdrawing groups, such as halogens, onto the benzothiazole ring enhances antimicrobial and antifungal activity.[4] These compounds are known to inhibit essential microbial enzymes like DNA gyrase and dihydropteroate synthase (DHPS).[4][14][15] Therefore, 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a logical candidate for broad-spectrum antimicrobial screening.

Neuropharmacological Potential

The tetrahydrobenzothiazole core is structurally related to compounds with known central nervous system (CNS) activity. The most notable analog is Dexpramipexole ((6R)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine), which has been investigated for its neuroprotective effects in diseases like amyotrophic lateral sclerosis (ALS).[3] Other related compounds have been developed as potent and selective ligands for dopamine D2 and D3 receptors, which are key targets for treating neuropsychiatric and motor disorders.[16] This structural precedent provides a strong rationale for evaluating the title compound for activity against neurological targets.

Anti-inflammatory Potential

Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegeneration.[8] The benzothiazole scaffold has been successfully exploited to develop agents with significant anti-inflammatory properties.[17][18] These compounds can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) or transcription factors such as NF-κB.[12]

Proposed Experimental Cascade for Pharmacological Characterization

A structured, tiered approach is essential to efficiently characterize the biological activities of a novel compound. The following cascade is designed to move from broad screening to more specific mechanism-of-action studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Target ID cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation T1_Cytotoxicity Cytotoxicity Profiling (MTT Assay) vs. Cancer & Normal Cells T2_Anticancer Anticancer Follow-up (Kinase Inhibition Panel, Apoptosis Assays) T1_Cytotoxicity->T2_Anticancer If Active & Selective T2_Neuro Neuropharmacology (Receptor Binding Assays, e.g., Dopamine D2/D3) T1_Cytotoxicity->T2_Neuro If Not Cytotoxic T1_Antimicrobial Antimicrobial Screening (Broth Microdilution) vs. Bacteria & Fungi T2_Antimicrobial Antimicrobial Follow-up (MIC/MBC Determination, Time-Kill Assays) T1_Antimicrobial->T2_Antimicrobial If Active T3_MoA In-depth MoA Studies (Western Blot for Signaling Pathways, Cell Cycle Analysis, Enzyme Kinetics) T2_Anticancer->T3_MoA T2_Antimicrobial->T3_MoA T2_Neuro->T3_MoA

Caption: A tiered experimental workflow for characterizing a novel compound.

Tier 1: Primary Screening & Cytotoxicity Assessment

The initial goal is to cast a wide net to identify primary biological activities and establish a basic toxicity profile.

Experimental Protocol 1: MTT Assay for General Cytotoxicity

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, a key indicator of potential anticancer activity.

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) and a non-cancerous human cell line (e.g., HEK293T) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock solution of the title compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Data Presentation: Sample IC₅₀ Data Table

Cell LineTissue of OriginTypeIC₅₀ (µM)Selectivity Index (SI)*
A549LungCarcinomaValueValue
MCF-7BreastAdenocarcinomaValueValue
HepG2LiverCarcinomaValueValue
HEK293TKidneyEmbryonicValueN/A

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Tier 2: Target-Specific & Phenotypic Assays

Based on the results from Tier 1, more focused experiments are conducted. If the compound shows selective cytotoxicity (e.g., SI > 10), anticancer pathways are explored. If it shows broad antimicrobial activity, its potency is further defined.

G EGFR EGFR RAS Ras EGFR:f0->RAS:f0 RAF Raf RAS:f0->RAF:f0 MEK MEK RAF:f0->MEK:f0 ERK ERK MEK:f0->ERK:f0 Proliferation Cell Proliferation & Survival ERK:f0->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->EGFR

Caption: Potential inhibition of the EGFR signaling pathway by a benzothiazole derivative.

Experimental Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the title compound in CAMHB, typically from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Tier 3: Mechanism of Action (MoA) Elucidation

For validated hits, the final tier involves experiments to pinpoint the molecular mechanism. For an anticancer hit, this could involve:

  • Western Blotting: To measure the phosphorylation status of key proteins in signaling pathways like AKT and ERK after compound treatment.

  • Cell Cycle Analysis: Using flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Assays: Using Annexin V/PI staining to confirm if cell death occurs via apoptosis.

Conclusion and Future Directions

While 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole remains an uncharacterized molecule, its chemical architecture strongly suggests a high probability of possessing significant biological activity. By leveraging extensive SAR data from the broader benzothiazole family, this guide posits that its most promising therapeutic potentials lie in oncology, infectious disease, and neuropharmacology. The proposed experimental cascade provides a robust, logical, and resource-efficient roadmap for its comprehensive evaluation. Successful validation of any of these hypothesized activities would establish this compound as a valuable lead for further preclinical development and optimization.

References

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - NIH. (URL: [Link])

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (URL: [Link])

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL: [Link])

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - Frontiers. (URL: [Link])

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC. (URL: [Link])

  • Efficacy of hybrid tetrahydrobenzo[d]thiazole based aryl piperazines D-264 and D-301 at D2 and D3 receptors - PMC. (URL: [Link])

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC. (URL: [Link])

  • Benzothiazole derivatives as anticancer agents - PMC - NIH. (URL: [Link])

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. (URL: [Link])

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (URL: [Link])

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC. (URL: [Link])

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC. (URL: [Link])

  • (PDF) Current Perspective of Synthesis of Medicinally Relevant Benzothiazole Based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities - ResearchGate. (URL: [Link])

  • Thiazole Ring—A Biologically Active Scaffold - PMC. (URL: [Link])

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (URL: [Link])

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (URL: [Link])

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole - University of Kerbala. (URL: [Link])

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC. (URL: [Link])

  • Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity - IJPPR. (URL: [Link])

  • View of Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships | Journal of Advances and Scholarly Researches in Allied Education. (URL: [Link])

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (URL: [Link])

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (URL: [Link])

  • 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships - PubMed. (URL: [Link])

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Exploratory

The Strategic Exploitation of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole in Advanced Medicinal Chemistry

Executive Summary The tetrahydrobenzothiazole scaffold represents a privileged pharmacophore in modern drug discovery, most notably recognized in the structure of the dopamine agonist pramipexole. The functionalization o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydrobenzothiazole scaffold represents a privileged pharmacophore in modern drug discovery, most notably recognized in the structure of the dopamine agonist pramipexole. The functionalization of this core is almost exclusively achieved through halogenated intermediates. Among these, 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS: 1245128-31-7) serves as a highly versatile synthetic linchpin. This whitepaper provides an authoritative guide on the mechanistic utility, structural significance, and validated experimental workflows for utilizing this compound as a building block in the synthesis of complex neurotherapeutics and antimicrobial agents.

Physicochemical & Structural Profiling

Understanding the physical and structural parameters of this intermediate is critical for predicting its behavior in transition-metal-catalyzed reactions and its influence on the pharmacokinetic properties of the final active pharmaceutical ingredient (API). The 6-methyl substitution specifically modulates the conformational dynamics of the cyclohexane ring, favoring specific chair conformations that can dictate receptor binding affinities.

Table 1: Physicochemical Properties of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

PropertyValue / DescriptionSynthetic Implication
CAS Number 1245128-31-7Unique identifier for sourcing 1.
Molecular Formula C8H10BrNSDefines the exact mass for LC-MS monitoring (M+H: ~232.0 / 234.0 due to Br isotopes).
Molecular Weight 232.14 g/mol Used for precise stoichiometric calculations in micro-scale coupling.
Core Scaffold TetrahydrobenzothiazoleProvides a rigid, lipophilic framework capable of hydrogen bonding via the thiazole nitrogen.
Reactive Site C2 (Bromine)Highly susceptible to oxidative addition by Pd(0) and nucleophilic attack.
Stereocenter C6 (Methyl group)Introduces chirality; requires enantioselective synthesis or chiral resolution for target APIs.

Mechanistic Causality in Synthetic Workflows

The utility of2 is well documented, but the C2-bromine of the tetrahydrobenzothiazole system is uniquely reactive. The adjacent imine-like nitrogen (C=N) exerts a strong electron-withdrawing effect, rendering the C2 carbon highly electrophilic.

The C2-Bromine as a Locus for Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the electron-deficient nature of the C2 position accelerates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond. This is often the rate-determining step in standard aryl halides, but here, it proceeds rapidly. Consequently, the synthetic bottleneck shifts to the transmetalation or reductive elimination steps, dictating the need for specific ligands (like XPhos) or bases (like NaOtBu) to drive the catalytic cycle forward.

The 6-Methyl Substitution: Steric & Lipophilic Modulation

The inclusion of the 6-methyl group is not merely structural filler. In medicinal chemistry, the addition of a methyl group (the "magic methyl" effect) can drastically alter the pharmacological profile. It increases the lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration for CNS targets. Sterically, it restricts the rotation of adjacent functional groups and locks the saturated cyclohexane ring into a preferred chair conformation, which can exponentially increase binding affinity to target proteins.

SyntheticPathways Core 2-Bromo-6-methyl- 4,5,6,7-tetrahydro- 1,3-benzothiazole Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd(0), HNR2 SNAr Nucleophilic Displacement (SNAr) Core->SNAr Nu-, Heat Aryl C2-Aryl Derivatives (Kinase/Gyrase Inhibitors) Suzuki->Aryl Amino C2-Amino Derivatives (CNS/Dopamine Agonists) Buchwald->Amino Thio C2-Thio/Alkoxy Derivatives (Antimicrobials) SNAr->Thio

Divergent synthetic pathways of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

Applications in Drug Development

Neurotherapeutics (Dopaminergic Agents)

The tetrahydrobenzothiazole core is the fundamental building block for a class of D2/D3 dopamine receptor agonists. In the development of3, researchers utilize the 2-bromo intermediate to introduce various secondary and tertiary amines via Buchwald-Hartwig amination. The 6-methyl variant provides a novel vector to explore structure-activity relationships (SAR), specifically aiming to increase the receptor subtype selectivity (D3 over D2) to minimize off-target side effects in Parkinson's disease treatments.

Antimicrobial Agents (DNA Gyrase Inhibitors)

Beyond the CNS, this scaffold has shown profound utility in combating antibiotic resistance. As demonstrated in the 4, replacing the C2-amine with aryl or heteroaryl groups (via Suzuki coupling) shifts the molecule's binding profile. These C2-arylated tetrahydrobenzothiazoles successfully target the ATP-binding site of bacterial DNA gyrase and topoisomerase IV, presenting a dual-targeting mechanism that severely limits the bacteria's ability to develop cross-resistance.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C2-Br) Pd0->OxAdd + 2-Bromo-THBT PdII Pd(II) Intermediate [Thiazole-Pd-Br] OxAdd->PdII TransMet Transmetalation (Boronate Transfer) PdII->TransMet + Ar-B(OH)3-, Base PdII_Aryl Pd(II) Intermediate [Thiazole-Pd-Ar] TransMet->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product C2-Aryl Product RedElim->Product

Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle for C2-arylation.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The causality behind the reagent selection and environmental controls is explicitly defined to ensure reproducibility and scientific integrity.

Protocol A: Suzuki-Miyaura Cross-Coupling (C2-Arylation)

Objective: Synthesize a C2-aryl-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole derivative.

Reagents:

  • 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Reaction Assembly: In an oven-dried Schlenk flask, combine the bromide, arylboronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is utilized not merely as an acid scavenger, but to pre-activate the arylboronic acid into a highly nucleophilic boronate complex[Ar-B(OH)₃]⁻, which is the actual species undergoing transmetalation.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously removed to prevent the irreversible oxidation of the electron-rich Pd(0) active species into inactive Pd(II) oxides, which would stall the catalytic cycle.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 90°C for 12 hours.

    • Causality: The bidentate 'dppf' ligand forces a cis-geometry on the Pd(II) intermediate, which is a strict geometric requirement for the final reductive elimination step to occur.

  • Validation & Workup: Monitor via LC-MS. Upon consumption of the starting material (characteristic bromine isotope pattern disappears), cool to room temperature. Dilute with Ethyl Acetate and wash with Brine (3x).

    • Causality: Brine washing effectively strips the highly polar Dioxane and inorganic salts into the aqueous layer, driving the hydrophobic product into the organic phase.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Buchwald-Hartwig Amination (C2-Amination)

Objective: Synthesize a C2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole derivative.

Reagents:

  • 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology & Causality:

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge a vial with the bromide, Pd₂(dba)₃, XPhos, and NaOtBu.

    • Causality: NaOtBu is highly hygroscopic and acts as a strong base required to deprotonate the coordinated amine, forming the critical Pd-amido complex. Moisture will quench the base and halt the reaction.

  • Ligand Dynamics: Add anhydrous Toluene and the secondary amine.

    • Causality: XPhos, a bulky biaryl phosphine ligand, is critical here. Its steric bulk accelerates the rate-limiting reductive elimination step, while its electron-rich nature stabilizes the Pd(0) intermediate, preventing catalyst aggregation (palladium black formation).

  • Thermal Activation: Seal the vial and heat at 100°C for 8-16 hours.

  • Workup & Isolation: Cool the mixture, filter through a pad of Celite to remove palladium residues and inorganic salts, and concentrate the filtrate.

  • Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography depending on the polarity of the introduced amine.

Conclusion

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is far more than a simple building block; it is a meticulously engineered intermediate that leverages the inherent electrophilicity of the benzothiazole core. By understanding the mechanistic causality of its reactivity—specifically its propensity for rapid oxidative addition and the steric/lipophilic benefits imparted by the 6-methyl group—medicinal chemists can predictably and efficiently access highly complex, biologically active architectures for both neurological and infectious disease targets.

References

  • Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site. ACS Publications.[Link]

  • Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. PMC.[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews.[Link]

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Foundational

The Medicinal Chemistry of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole: A Technical Guide for Drug Discovery

Abstract The 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant agents and a multitude of investigational compounds with a w...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant agents and a multitude of investigational compounds with a wide array of biological activities.[1][2] This technical guide provides an in-depth exploration of a specific, yet underexplored, derivative: 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole . While direct biological data for this compound is not publicly available, its structural features—a brominated C2 position and a methyl group on the saturated ring—suggest significant potential for modulation of various biological targets. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining a strategic approach to unlock the therapeutic potential of this intriguing molecule. We will delve into its synthetic rationale, hypothesize its biological activities based on established structure-activity relationships (SAR) of analogous compounds, and provide detailed experimental protocols for its synthesis, biological screening, and pharmacokinetic profiling.

Introduction: The Tetrahydrobenzothiazole Scaffold - A Platform for Diverse Pharmacology

The tetrahydrobenzothiazole nucleus is a versatile pharmacophore, renowned for its ability to interact with a range of biological targets.[3] Its inherent structural rigidity, combined with the presence of heteroatoms, provides a three-dimensional framework that can be tailored to achieve high-affinity binding to enzymes and receptors. Notably, this scaffold is the foundation of Pramipexole , a dopamine D2/D3 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome.[2][4] The therapeutic success of pramipexole underscores the potential of this heterocyclic system to yield potent and selective modulators of the central nervous system. Beyond dopamine receptors, derivatives of the benzothiazole and tetrahydrobenzothiazole core have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][5]

The subject of this guide, 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole , presents a unique opportunity for drug discovery. The bromine atom at the C2 position serves as a versatile synthetic handle for further derivatization and can also participate in halogen bonding, a key interaction in modern drug design.[6] The methyl group at the C6 position, analogous to the amino group in pramipexole, can influence both the pharmacokinetic profile and the binding affinity of the molecule to its target. This guide will systematically explore the potential of this specific substitution pattern.

Synthetic Strategy and Characterization

The synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole can be approached through a modification of established routes for related tetrahydrobenzothiazoles, particularly those used in the synthesis of pramipexole precursors. A plausible and efficient synthetic pathway is outlined below.

Proposed Synthetic Route

The synthesis commences with the readily available 4-methylcyclohexanone. The key steps involve an alpha-bromination followed by a condensation reaction with thiourea to construct the thiazole ring.

Synthetic_Route A 4-Methylcyclohexanone B 2-Bromo-4-methylcyclohexanone A->B Br2, HBr (aq) C 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole B->C Thiourea D 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole C->D Sandmeyer Reaction (NaNO2, HBr, CuBr)

Caption: Proposed synthetic pathway for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

Detailed Experimental Protocol: Synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Step 1: Synthesis of 2-Bromo-4-methylcyclohexanone

  • To a solution of 4-methylcyclohexanone (1.0 eq) in a suitable solvent such as methanol or acetic acid, add a catalytic amount of hydrobromic acid (HBr).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add bromine (1.05 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-4-methylcyclohexanone, which can be purified by column chromatography.

Step 2: Synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

  • Dissolve the crude 2-bromo-4-methylcyclohexanone (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the crude 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. Purification can be achieved by crystallization or column chromatography.

Step 3: Synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (Sandmeyer Reaction)

  • Dissolve 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. The final product, 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, can be purified by column chromatography.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group, the methine proton at C6, and the methylene protons of the tetrahydro ring.
¹³C NMR Resonances for all eight carbon atoms, including the C-Br carbon at a characteristic downfield shift.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of C₈H₁₀BrNS (232.14 g/mol ), with the characteristic isotopic pattern for bromine.
HPLC A single major peak indicating high purity.

Investigational Plan: Unveiling the Therapeutic Potential

Given the structural similarities to known bioactive molecules, a systematic investigation into the biological activities of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is warranted. This section outlines a proposed research plan, starting with hypothesized biological targets and progressing to a comprehensive screening cascade.

Hypothesized Biological Targets and Therapeutic Areas

Based on the known pharmacology of the tetrahydrobenzothiazole scaffold and the influence of the bromo and methyl substituents, we propose the following primary areas of investigation:

  • Neurological Disorders: The structural resemblance to pramipexole suggests potential activity at dopamine receptors (D2/D3) .[4] Furthermore, many heterocyclic compounds, including benzothiazoles, are known to inhibit monoamine oxidases (MAO-A and MAO-B) , enzymes critical in the metabolism of neurotransmitters.[7] This dual activity could be beneficial in conditions like Parkinson's disease and depression.

  • Oncology: The benzothiazole nucleus is a well-established pharmacophore in the design of anticancer agents.[8] Derivatives have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.[9] The lipophilicity imparted by the bromine and methyl groups may enhance cell permeability and contribute to cytotoxic activity.

  • Infectious Diseases: Benzothiazole derivatives have also been explored for their antimicrobial and antifungal properties.[5] The target compound could be screened against a panel of clinically relevant bacterial and fungal strains.

Proposed Biological Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological activity of the target compound.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Functional Assays cluster_2 Tier 3: In Vitro ADME & Safety A Dopamine Receptor Binding Assay (D2/D3) D Dopamine Receptor Functional Assay (cAMP) A->D B MAO-A/B Inhibition Assay C Anticancer Cell Proliferation Assay (NCI-60 Panel) E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) C->E F Microsomal Stability D->F E->F G Caco-2 Permeability F->G H hERG Channel Assay G->H I P-gp Substrate Assessment H->I

Caption: A tiered biological screening cascade for the evaluation of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

Detailed Protocols for Key In Vitro Assays

3.3.1. Dopamine D2/D3 Receptor Binding Assay (Primary Screen)

  • Principle: A competitive radioligand binding assay to determine the affinity of the test compound for dopamine D2 and D3 receptors.

  • Protocol:

    • Prepare cell membranes from CHO or HEK293 cells stably expressing human D2 or D3 receptors.

    • Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-7-OH-DPAT) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

3.3.2. Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay (Primary Screen)

  • Principle: A fluorometric or colorimetric assay to measure the inhibition of MAO-A and MAO-B activity.[6][10]

  • Protocol:

    • Use recombinant human MAO-A and MAO-B enzymes.[11]

    • Pre-incubate the enzymes with varying concentrations of the test compound.

    • Initiate the reaction by adding a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[10]

    • The enzymatic reaction produces hydrogen peroxide, which is detected using a fluorescent or colorimetric probe in the presence of horseradish peroxidase.

    • Measure the fluorescence or absorbance over time.

    • Calculate the IC₅₀ value for the inhibition of each MAO isoform.

3.3.3. Anticancer Cell Proliferation Assay (Primary Screen)

  • Principle: An assay to determine the cytotoxic effect of the test compound on a panel of human cancer cell lines.[12][13]

  • Protocol (using the NCI-60 cell line panel):

    • Plate cells from the NCI-60 panel in 96-well plates and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay.

    • Calculate the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death) for each cell line.

Structure-Activity Relationship (SAR) and Lead Optimization

The 2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold provides ample opportunities for SAR exploration and lead optimization.

Rationale for the Bromo and Methyl Substituents
  • 2-Bromo Group: The bromine atom at the C2 position is a key feature. It is a lipophilic group that can enhance membrane permeability.[6] More importantly, it can act as a halogen bond donor, forming a specific interaction with electron-rich atoms (e.g., oxygen, nitrogen) in a protein binding pocket.[6] This can significantly increase binding affinity and selectivity. The bromine also serves as a versatile synthetic handle for introducing other functionalities via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid generation of a diverse library of analogs.

  • 6-Methyl Group: The methyl group at the C6 position can have a profound impact on the molecule's properties, often referred to as the "magic methyl" effect.[11] It can:

    • Improve Metabolic Stability: By blocking a potential site of metabolism.

    • Enhance Binding Affinity: By filling a hydrophobic pocket in the target protein.[11]

    • Modulate Physicochemical Properties: Such as solubility and lipophilicity.

Proposed Lead Optimization Strategy

Lead_Optimization cluster_0 Modification at C2 cluster_1 Modification at C6 cluster_2 Bioisosteric Replacement A 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (Initial Hit) B Suzuki Coupling (Aryl, Heteroaryl) A->B C Sonogashira Coupling (Alkynyl) A->C D Buchwald-Hartwig Amination (Amino derivatives) A->D E Vary Alkyl Group (Ethyl, Propyl, etc.) A->E F Introduce Polar Groups (e.g., Hydroxymethyl) A->F G Replace Br with Cl, I, CN, CF3 A->G

Caption: A proposed lead optimization strategy for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

In Vitro ADME/Tox Profiling

Early assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity properties of a compound is crucial for successful drug development. The following in vitro assays are recommended for profiling 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole and its analogs.

Key In Vitro ADME/Tox Assays and Protocols
AssayPurposeProtocol Summary
Liver Microsomal Stability To assess metabolic stability by Phase I enzymes (CYPs).Incubate the test compound with liver microsomes and an NADPH regenerating system.[14] Measure the disappearance of the parent compound over time using LC-MS/MS.[15]
Caco-2 Permeability To predict intestinal absorption and identify potential P-gp substrates.Seed Caco-2 cells on a permeable support and allow them to differentiate into a monolayer.[16][17] Measure the transport of the test compound from the apical to the basolateral side (and vice versa).[18]
hERG Channel Inhibition To assess the risk of cardiac arrhythmia (QT prolongation).Use patch-clamp electrophysiology or a high-throughput fluorescence-based assay to measure the inhibition of the hERG potassium channel.[19][20]
P-glycoprotein (P-gp) Substrate Assessment To specifically determine if the compound is a substrate of the P-gp efflux pump.Use MDR1-transfected cell lines (e.g., MDCKII-MDR1) and measure the efflux ratio in the presence and absence of a known P-gp inhibitor.[21][22]
Plasma Protein Binding To determine the fraction of the compound bound to plasma proteins, which influences its distribution and clearance.Use equilibrium dialysis or ultrafiltration to separate the bound and unbound fractions of the compound in plasma.
Cytochrome P450 (CYP) Inhibition To identify potential drug-drug interactions.Incubate the test compound with human liver microsomes and specific CYP isoform probe substrates. Measure the inhibition of the formation of the probe substrate's metabolite.

Conclusion and Future Directions

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole represents a promising, yet unexplored, starting point for the discovery of novel therapeutics. Its unique substitution pattern on a privileged scaffold suggests the potential for potent and selective activity against a range of biological targets, particularly within the domains of neurology and oncology. This technical guide has provided a comprehensive framework for the systematic investigation of this molecule, from its chemical synthesis to a detailed biological and pharmacokinetic evaluation. The proposed experimental workflows are designed to be self-validating, ensuring the generation of robust and reliable data. By following the strategic approach outlined herein, researchers can efficiently unlock the therapeutic potential of this intriguing compound and its future derivatives, contributing to the advancement of medicinal chemistry and the development of new medicines for unmet medical needs.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Accessed March 20, 2026.
  • Ishiguro, N., et al. Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics, 2019.
  • Tampal, M., et al. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. Journal of Pharmaceutical Sciences, 2021.
  • Luo, Y., et al. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in Molecular Biology, 2019.
  • Creative Bioarray. Caco2 assay protocol. Accessed March 20, 2026.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. 2013.
  • Eurofins Discovery. P-gp Substrate Assessment (MDR1-MDCKII) - US. Accessed March 20, 2026.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol. Accessed March 20, 2026.
  • Eurofins Discovery. P-gp substrate assessment (Caco-2) - ES. Accessed March 20, 2026.
  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2019.
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  • Mathew, B., et al. Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2024.
  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Accessed March 20, 2026.
  • Abcam. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031). Accessed March 20, 2026.
  • BMG LABTECH. Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Accessed March 20, 2026.
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  • Bio-Techne. Monoamine Oxidase Assay Kit. Accessed March 20, 2026.
  • Park, J., et al. Dopamine Receptor D1 Agonism and Antagonism Using a Field-Effect Transistor Assay. ACS Nano, 2017.
  • Innoprot. D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. Accessed March 20, 2026.
  • Royal Society of Chemistry.
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  • MDPI. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. 2023.
  • National Center for Biotechnology Information. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. 2018.
  • ResearchGate. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. 2025.
  • Benchchem. 2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole. Accessed March 20, 2026.
  • National Center for Biotechnology Information. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. 2014.
  • National Center for Biotechnology Information. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. 2018.
  • ResearchGate. A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. 2024.
  • SpringerLink. Anticancer potential of fused heterocycles: structural insights and mechanistic advances. 2023.
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  • MDPI. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. 2022.
  • Wikipedia. Benzothiazole. Accessed March 20, 2026.
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Sources

Protocols & Analytical Methods

Method

Topic: Synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole via a Sequential Bromination-Cyclization-Diazotization Strategy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, a heter...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, a heterocyclic scaffold of interest in medicinal chemistry and materials science. The described synthetic pathway is a robust, three-step sequence commencing with the α-bromination of 4-methylcyclohexanone. The resultant α-haloketone undergoes a classic Hantzsch thiazole synthesis with thiourea to yield the key intermediate, 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. The final transformation of the 2-amino functionality to the target 2-bromo group is accomplished via a Sandmeyer-type reaction. This guide elucidates the underlying chemical principles, provides detailed, step-by-step protocols, and offers insights into the critical parameters for achieving high yield and purity.

Introduction and Synthetic Rationale

The 4,5,6,7-tetrahydro-1,3-benzothiazole core is a prevalent structural motif in a range of biologically active compounds, including dopamine agonists like Pramipexole.[1][2] The introduction of a bromine atom at the 2-position provides a versatile synthetic handle for further functionalization through cross-coupling reactions, making the title compound a valuable building block for library synthesis in drug discovery programs.

The selected synthetic strategy is predicated on a logical and well-established sequence of reactions that ensures high efficiency and regiochemical control.

  • α-Bromination of a Ketone: The synthesis begins with the regioselective bromination of 4-methylcyclohexanone. This reaction proceeds via an enol or enolate intermediate, positioning the bromine atom alpha to the carbonyl, a prerequisite for the subsequent cyclization.[3][4]

  • Hantzsch Thiazole Synthesis: This cornerstone reaction involves the condensation of the α-bromoketone with thiourea. It is a reliable method for constructing the thiazole ring, yielding a stable 2-aminothiazole intermediate. The mechanism involves an initial S_N2 reaction, followed by intramolecular cyclization and dehydration.[5][6]

  • Sandmeyer Reaction: To achieve the final product, the 2-amino group is chemically converted into the desired bromo group. The Sandmeyer reaction is the classic and most effective method for this transformation on heteroaromatic amines.[7] It involves the diazotization of the amine with a nitrite source, followed by copper(I)-catalyzed displacement of the resulting diazonium group with bromide.[8][9]

This multi-step approach is advantageous as it utilizes readily available starting materials and relies on high-yielding, well-understood chemical transformations.

Mechanistic Pathway Overview

The overall transformation from 4-methylcyclohexanone to the final product is depicted below. Each step is mechanistically distinct and critical for the success of the synthesis.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Sandmeyer Reaction start 4-Methylcyclohexanone inter1 2-Bromo-4-methylcyclohexanone start->inter1 Br₂, Acetic Acid inter2 2-Amino-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole inter1->inter2 Thiourea, Ethanol, Reflux final 2-Bromo-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole inter2->final 1. NaNO₂, HBr 2. CuBr

Caption: Overall synthetic pathway for the target compound.

Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including bromine (highly corrosive and toxic), α-bromoketones (lachrymatory), and diazonium salts (potentially unstable). All operations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 2-Bromo-4-methylcyclohexanone

This protocol details the acid-catalyzed α-bromination of 4-methylcyclohexanone. Acetic acid serves as both the solvent and the catalyst to promote enol formation, which then reacts with elemental bromine.

Reagents and Materials:

  • 4-Methylcyclohexanone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Diethyl ether

Equipment:

  • Round-bottom flask with a stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-methylcyclohexanone (1.0 eq) in glacial acetic acid (approx. 3-4 mL per gram of ketone).

  • Cool the stirred solution in an ice bath to 0-5 °C.

  • In an addition funnel, prepare a solution of bromine (1.0 eq) in an equal volume of glacial acetic acid.

  • Add the bromine solution dropwise to the ketone solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until the color fades, or monitor by TLC.

  • Carefully pour the reaction mixture into a separatory funnel containing cold water and an organic solvent (e.g., DCM).

  • Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (caution: CO₂ evolution), saturated Na₂S₂O₃ solution (to quench any unreacted bromine), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude 2-bromo-4-methylcyclohexanone is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Protocol 2: Synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

This procedure is a Hantzsch thiazole synthesis, where the α-bromoketone from the previous step is cyclized with thiourea.[5] Ethanol is a common solvent, and the reaction is typically driven to completion under reflux.

Reagents and Materials:

  • Crude 2-Bromo-4-methylcyclohexanone (from Protocol 1)

  • Thiourea

  • Ethanol (95% or absolute)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

Equipment:

  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

Procedure:

  • Combine the crude 2-bromo-4-methylcyclohexanone (1.0 eq) and thiourea (1.1-1.2 eq) in a round-bottom flask.

  • Add ethanol (approx. 5-10 mL per gram of bromoketone) and a stir bar.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Slowly pour the reaction mixture into a beaker containing an excess of saturated NaHCO₃ solution with stirring. This neutralizes the HBr byproduct and precipitates the free amine product.

  • Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Dry the product under vacuum to yield the crude 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, which can be purified by recrystallization (e.g., from ethanol/water) if necessary.

Protocol 3: Synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

This final step employs a Sandmeyer-type reaction to replace the 2-amino group with a bromine atom.[7][8] The amine is first converted to a diazonium salt at low temperature, which is then decomposed in the presence of a copper(I) bromide catalyst.

Reagents and Materials:

  • 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (from Protocol 2)

  • Hydrobromic acid (HBr, 48% aqueous)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask with a stir bar

  • Thermometer

  • Addition funnel

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a beaker, dissolve CuBr (approx. 0.5 eq) in 48% HBr (approx. 2-3 mL per gram of amine) with gentle heating. Cool this solution.

  • Diazotization: In a three-necked flask, suspend the 2-aminobenzothiazole intermediate (1.0 eq) in 48% HBr. Cool the vigorously stirred suspension to -5 to 0 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the amine suspension, keeping the internal temperature strictly below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

  • Sandmeyer Reaction: Add the cold CuBr/HBr solution prepared in step 1 to the diazonium salt solution.

  • Allow the reaction mixture to slowly warm to room temperature, then heat gently to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Cool the mixture to room temperature and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.

  • The crude product can be purified by column chromatography on silica gel to yield the final 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

Quantitative Data and Workflow Summary

Table 1: Summary of Reagents and Expected Yields
StepStarting MaterialKey ReagentsStoichiometric Ratio (eq)SolventTemp (°C)Time (h)Expected Yield (%)
1 4-MethylcyclohexanoneBromine (Br₂)1.0 : 1.0Acetic Acid0-102-3>90 (Crude)
2 2-Bromo-4-methylcyclohexanoneThiourea1.0 : 1.2Ethanol~782-475-85
3 2-Amino IntermediateNaNO₂, CuBr1.0 : 1.1 : 0.548% HBr0 -> 602-360-75
Experimental Workflow Diagram

Caption: Laboratory workflow from starting materials to final product.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link][10]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link][11]

  • Schneider, C. S., & Mierau, J. (2008). PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE. European Patent No. EP1562921B1. [Link][1]

  • Wang, L., et al. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters, 15(10), 2446–2449. [Link][12]

  • Wu, J., et al. (2006). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I₂/dimethyl sulfoxide as a catalytic oxidative system. ResearchGate. [Link][13]

  • Schneider, C. S., & Mierau, J. (2006). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. US Patent No. US20060100256A1. [2]

  • Li, S., et al. (2020). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. Organic Process Research & Development, 24(8), 1553–1562. [Link][3]

  • Sharma, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link][9]

  • Yavari, I., & Zare, H. (2009). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link][4]

  • Sharma, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link][14]

  • Gsell, L., & Meyer, W. (1980). 2-amino-5-bromothiazoles.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]5]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]7]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link][15]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Executive Summary The compound 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a highly versatile electrophilic building block in modern synthetic and medicinal chemistry. The 4,5,6,7-tetrahydrobenzothiazole sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a highly versatile electrophilic building block in modern synthetic and medicinal chemistry. The 4,5,6,7-tetrahydrobenzothiazole scaffold is a privileged pharmacophore, forming the core of several neurologically active agents (such as the dopamine agonist pramipexole) and experimental oncology therapeutics, including potent p53 inhibitors [1].

In synthetic workflows, the 2-bromo position serves as an ideal handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings) [2, 3]. This guide provides field-proven, self-validating protocols for C–C and C–N bond formation using this substrate, detailing the mechanistic rationale behind catalyst and ligand selection to overcome common pitfalls such as catalyst poisoning by sulfur coordination.

Physicochemical Properties

PropertyValue
Chemical Name 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
CAS Registry Number 1245128-31-7
Molecular Formula C₈H₁₀BrNS
Molecular Weight 232.14 g/mol
Appearance Pale yellow to off-white solid/oil
Reactivity Profile Highly electrophilic at C2; susceptible to oxidative addition
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2–8 °C, protect from light

Mechanistic Insights: The 2-Thiazolyl Electrophile

The reactivity of 2-bromo-4,5,6,7-tetrahydrobenzothiazole is governed by the electronic characteristics of the thiazole ring. The C2 position is flanked by an electronegative nitrogen and a sulfur atom, making it highly electron-deficient.

Causality in Catalyst Selection:

  • Accelerated Oxidative Addition: The electron-deficient nature of C2, combined with the relatively low bond dissociation energy of the C–Br bond, makes oxidative addition of Pd(0) exceptionally fast [4].

  • The Threat of Catalyst Poisoning: Thiazoles are notorious for coordinating to transition metals via their basic nitrogen or lone pairs on sulfur. This can trap the Palladium catalyst in an inactive off-cycle resting state.

  • Ligand Design: To prevent catalyst poisoning, bulky, electron-rich ligands are mandatory. Bidentate ligands with large bite angles (e.g., dppf) or sterically demanding dialkylbiaryl phosphines (e.g., XPhos) physically shield the Pd center from unwanted substrate coordination while accelerating the rate-limiting reductive elimination step[3].

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Fast at C2-Br) Pd0->OA PdII Pd(II) Intermediate (Thiazolyl-Pd-Br) OA->PdII 2-Bromo-6-methyl- 4,5,6,7-tetrahydrobenzothiazole TM Transmetalation (Base + Nucleophile) PdII->TM PdII_TM Pd(II) Intermediate (Thiazolyl-Pd-Nu) TM->PdII_TM Ar-B(OH)2 or HNR2 RE Reductive Elimination (Product Release) PdII_TM->RE RE->Pd0 Catalyst Regeneration Product 2-Substituted Tetrahydrobenzothiazole RE->Product

Figure 1: Catalytic cycle of Pd-mediated cross-coupling with 2-bromothiazole derivatives.

Synthetic Workflows & Protocols

Depending on the desired functionalization at the C2 position, different cross-coupling strategies must be employed. The decision tree below outlines the logical pathway for selecting the appropriate reaction conditions.

Workflow Start Target: 2-Substituted Benzothiazole CC C-C Bond Formation (Aryl/Alkyl) Start->CC CN C-N Bond Formation (Amines) Start->CN Suzuki Suzuki-Miyaura Ligand: Pd(dppf)Cl2 Base: K2CO3 CC->Suzuki Buchwald Buchwald-Hartwig Ligand: XPhos Base: NaOtBu CN->Buchwald

Figure 2: Workflow logic for selecting cross-coupling conditions based on the target nucleophile.

Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)

This protocol is optimized for coupling 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with aryl or heteroaryl boronic acids. Pd(dppf)Cl₂ is selected because its bidentate nature prevents the thiazole sulfur from displacing the phosphine ligands.

Reagents:

  • 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromothiazole derivative, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon for at least 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, leading to reaction stalling and "Pd-black" precipitation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12–16 hours. Monitor progression via TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Synthesizing 2-amino analogues (similar to the pramipexole scaffold) requires overcoming the high barrier of C–N reductive elimination. XPhos is utilized here; its extreme steric bulk forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination [3].

Reagents:

  • 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 equiv, 1.0 mmol)

  • Secondary or Primary Amine (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • XPhos (0.06 equiv, 6 mol%)

  • NaOtBu (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous Toluene (8 mL)

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dry vial with Pd₂(dba)₃, XPhos, and NaOtBu. Causality: NaOtBu is highly hygroscopic; moisture will quench the base and hydrolyze the starting material.

  • Substrate Addition: Add the 2-bromothiazole and the amine. If the amine is a liquid, add it after the solvent.

  • Solvent Addition: Add anhydrous, degassed toluene. Seal the vial with a PTFE-lined septum cap.

  • Pre-activation: Stir at room temperature for 10 minutes to allow the active Pd(0)-XPhos complex to form (solution will shift from dark purple to dark red/brown).

  • Heating: Heat to 100 °C for 8–12 hours.

  • Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove inorganic salts and Pd residue, eluting with EtOAc. Concentrate and purify via chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion (Suzuki) Protodeboronation of the boronic acid competing with transmetalation.Lower the reaction temperature to 70 °C, or switch to a milder base like K₃PO₄. Add boronic acid in two batches.
Precipitation of "Pd Black" Catalyst decomposition due to oxygen ingress or ligand dissociation (sulfur poisoning).Ensure rigorous Argon sparging. Increase the Ligand-to-Palladium ratio (e.g., 1.5:1 or 2:1 for XPhos).
Low Yield in Buchwald-Hartwig Base-catalyzed degradation of the tetrahydrobenzothiazole ring or amine.Switch from the strong base NaOtBu to a weaker base like Cs₂CO₃, and increase reaction time.
Loss of Stereochemistry at C6 Harsh basic conditions causing enolization/racemization if the substrate is enantiopure.Use mild bases (K₂CO₃ or K₃PO₄) and limit temperatures to <80 °C. Avoid strong alkoxides.

References

  • Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues National Center for Biotechnology Information (PMC) URL: [Link]

  • Imino-tetrahydro-benzothiazole Derivatives as p53 Inhibitors: Discovery of a Highly Potent in Vivo Inhibitor and Its Action Mechanism Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews - ACS Publications URL:[Link]

Method

Derivatization of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole: A Comprehensive Guide for SAR Studies

Executive Summary The molecule 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a highly versatile, privileged scaffold in medicinal chemistry. The tetrahydrobenzothiazole core is foundational to several therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a highly versatile, privileged scaffold in medicinal chemistry. The tetrahydrobenzothiazole core is foundational to several therapeutic classes, including dopamine D2/D3 receptor agonists (e.g., pramipexole analogues)[1], tau protein molecular probes for Alzheimer's disease imaging[2], and broad-spectrum antimicrobial agents[3]. For Structure-Activity Relationship (SAR) studies, the 2-bromo position serves as the primary synthetic handle for diversification, while the 6-methyl group introduces a critical stereocenter that dictates spatial orientation within receptor binding pockets. This application note details the mechanistic rationale, optimized protocols, and SAR strategies for derivatizing this core.

Mechanistic Causality in Reaction Design

When functionalizing the 2-position of thiazoles, chemists often default to standard palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination). However, the nitrogen atom inherent to the thiazole ring acts as a potent Lewis base, coordinating strongly to the palladium center and forming off-cycle, inactive catalytic species[4].

Recent machine-learning models and empirical high-throughput screening data have demonstrated that Pd-catalyzed C-N couplings with 2-bromothiazoles are notoriously difficult, frequently resulting in near-zero yields due to this catalyst poisoning effect[5].

The C-N Solution: To bypass palladium deactivation during C-N bond formation, copper-catalyzed Ullmann-type aminations are the superior choice. The use of CuI paired with a bidentate diamine ligand (such as N,N'-dimethylethylenediamine, DMEDA) facilitates efficient oxidative addition and reductive elimination without the severe poisoning observed with Pd[5].

The C-C Solution: For C-C bond formation (Suzuki-Miyaura), palladium can still be utilized if paired with highly bulky, electron-rich biaryl phosphine ligands (like XPhos) that sterically block the thiazole nitrogen from coordinating to the metal center[6].

Derivatization Workflow & SAR Logic

SAR_Workflow Core 2-Bromo-6-methyl- 4,5,6,7-tetrahydro- 1,3-benzothiazole Suzuki Suzuki-Miyaura (C-C Bond) Core->Suzuki Pd Cat., Boronic Acid Ullmann Ullmann Amination (C-N Bond) Core->Ullmann CuI, Amine, Base Thiolation C-S Coupling (C-S Bond) Core->Thiolation Cu/Pd Cat., Thiol SAR_Aryl Aryl Derivatives (Hydrophobic Pocket) Suzuki->SAR_Aryl SAR_Amino Amino Derivatives (H-Bonding / D2/D3) Ullmann->SAR_Amino SAR_Thio Thioether Derivatives (Antimicrobial) Thiolation->SAR_Thio

Derivatization workflow and SAR logic for 2-bromo-6-methyl-4,5,6,7-tetrahydrobenzothiazole.

Quantitative Data: Optimization of C-N Coupling

To validate the mechanistic causality described above, the following table summarizes the optimization of C-N coupling conditions for the 2-bromo position. The data clearly illustrates the superiority of the Copper/DMEDA system over standard Palladium catalysis for this specific scaffold.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanism / Observation
Pd₂(dba)₃ (5 mol%)BINAPNaOtBuToluene100< 10Severe catalyst poisoning by thiazole N.
Pd(OAc)₂ (5 mol%)XPhosCs₂CO₃Dioxane10025Bulky ligand provides marginal steric protection.
CuI (10 mol%)NoneK₃PO₄DMF11015Poor conversion without a solubilizing ligand.
CuI (10 mol%) DMEDA K₃PO₄ DMF 110 88 Efficient Ullmann-type coupling; avoids N-poisoning.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura C-C Cross-Coupling (Aryl Derivatization)

Purpose: To introduce aryl or heteroaryl groups at the 2-position to probe hydrophobic pockets in target receptors[6].

  • Preparation: In a flame-dried Schlenk tube, combine 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.10 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Evacuate and backfill the tube with argon three times. Causality: Palladium(0) active species are highly sensitive to oxidation by atmospheric oxygen.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Causality: Water is strictly required to form the reactive trihydroxyboronate intermediate, facilitating the transmetalation step.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours. Monitor via LC-MS.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. The brine wash removes polar inorganic salts. Dry the organic layer over MgSO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol B: Ullmann-Type C-N Coupling (Amino Derivatization)

Purpose: To introduce cyclic or acyclic amines at the 2-position to explore hydrogen-bond donor/acceptor interactions and modulate basicity[5].

  • Preparation: In an argon-flushed vial, combine the benzothiazole core (1.0 equiv), the desired amine (1.5 equiv), CuI (0.10 equiv), and finely milled K₃PO₄ (2.0 equiv).

  • Ligand & Solvent: Add anhydrous DMF (0.2 M) followed by N,N'-dimethylethylenediamine (DMEDA, 0.20 equiv). Causality: DMEDA acts as a bidentate ligand that solubilizes the Cu(I) species and accelerates the oxidative addition of the strong C-Br bond.

  • Reaction: Stir the mixture at 110 °C for 16 hours under argon.

  • Workup & Validation (Critical Step): Cool the mixture and dilute with EtOAc. Wash the organic layer with a 10% aqueous NH₄OH solution. Causality: NH₄OH sequesters copper ions by forming highly water-soluble [Cu(NH₃)₄]²⁺ complexes, ensuring the final organic product is free of heavy metal contamination. Dry, concentrate, and purify via chromatography.

SAR Strategy & Downstream Applications

When deploying these derivatized compounds into biological assays, consider the following structural implications:

  • Exploiting the 2-Position: Substituting the bromine with various amines allows for the precise tuning of pKa and hydrogen-bonding capabilities. For instance, in dopamine receptor agonists, the basicity and steric bulk of the 2-amino substituent directly correlate with D2 versus D3 receptor selectivity[7]. Conversely, thioether or aryl substitutions at this position have been shown to enhance antimicrobial properties by increasing lipophilicity and cell wall penetration[3].

  • Stereochemical Implications of the 6-Methyl Group: The 6-methyl substitution creates a fixed chiral center. In SAR campaigns, it is imperative to resolve the enantiomers (e.g., via chiral HPLC) before biological testing. Historically, the (S)-enantiomer of tetrahydrobenzothiazole derivatives exhibits potent dopaminergic activity, whereas the (R)-enantiomer is virtually inactive at dopamine receptors but may offer distinct neuroprotective benefits, as seen in the clinical divergence of pramipexole and dexpramipexole[1][8].

References

  • Synthesis and SAR study of a novel series of dopamine receptor agonists. Bioorganic & Medicinal Chemistry. URL:[Link]

  • A machine-learning tool to predict substrate-adaptive conditions for Pd-catalyzed C–N couplings. Science / NSF Public Access Repository. URL:[Link]

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. URL:[Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. URL:[Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Advances. URL:[Link]

Sources

Application

Application Notes and Protocols for the Characterization of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Introduction 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] As with any synthesized compound inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] As with any synthesized compound intended for further use, comprehensive characterization is paramount to confirm its identity, purity, and structural integrity. This guide provides a detailed overview of the essential analytical methods for the thorough characterization of this specific molecule, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and professionals in drug development.

The multifaceted analytical approach described herein employs a suite of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a high degree of confidence in the final characterization. This document is structured to provide not just the "how" but also the "why," explaining the rationale behind experimental choices to empower the user with a deeper understanding of the analytical workflow.

Core Analytical Workflow

A logical and efficient workflow is crucial for the complete characterization of a novel chemical entity. The following diagram outlines the recommended sequence of analytical techniques.

Analytical_Workflow cluster_0 Primary Structural Elucidation cluster_1 Functional Group & Purity Analysis NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) MS Mass Spectrometry (EI-MS, HRMS) NMR->MS Molecular Weight Verification FTIR FTIR Spectroscopy MS->FTIR Functional Group Identification HPLC HPLC-UV FTIR->HPLC Purity Assessment & Quantification EA Elemental Analysis (CHNX) HPLC->EA Empirical Formula Confirmation Final_Characterization Fully Characterized Compound EA->Final_Characterization Complete Data Package Synthesis Synthesized Product Synthesis->NMR Initial Structure Confirmation

Caption: Recommended analytical workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.[2] For "2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole," a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments is recommended to unambiguously assign all proton and carbon signals.

Theoretical Basis for Experimental Choices
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their electronic environment. Proton-decoupled spectra simplify the analysis by showing each unique carbon as a single peak.

  • COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are coupled to each other, which is invaluable for tracing out the connectivity of the aliphatic ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms, allowing for the confident assignment of carbon signals based on their attached protons.

Predicted NMR Data

The following table summarizes the anticipated chemical shifts for the target molecule. These values are predictive and may vary slightly based on the solvent and experimental conditions.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H)
CH₃~1.0-1.2~21Doublet
CH (at C6)~1.5-1.8~30Multiplet
CH₂ (at C4, C5, C7)~1.8-2.8~25-35Multiplets
C2-~150-
C3a-~120-
C7a-~130-

Note: The aromatic region of the benzothiazole core in related structures shows signals for C4 and C2 at approximately δC = 135.13 and 164.14 ppm, respectively[3].

Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-32

      • Relaxation Delay: 2 seconds

      • Pulse Angle: 30-45 degrees

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm

      • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

      • Relaxation Delay: 2-5 seconds

  • 2D NMR Acquisition (COSY & HSQC):

    • Utilize standard instrument-provided pulse programs for COSY and HSQC experiments.

    • Optimize acquisition parameters according to the manufacturer's recommendations and sample concentration.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to all spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals to determine relative proton ratios.

    • Analyze coupling patterns in the ¹H spectrum and cross-peaks in the COSY and HSQC spectra to establish the complete molecular structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can further corroborate the proposed structure.[4] For a brominated compound, the isotopic pattern is a key diagnostic feature.

Causality Behind Method Selection
  • Electron Ionization (EI-MS): A hard ionization technique that causes extensive fragmentation. While the molecular ion may be weak, the resulting fragments provide a "fingerprint" of the molecule's structure.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[5] This is critical for confirming the molecular formula C₈H₁₀BrNS.[6]

Expected Mass Spectrum Characteristics
  • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 231 and 233, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.[7]

  • Major Fragmentation: The primary fragmentation event is expected to be the loss of the bromine radical, resulting in a significant peak at m/z 152 ([M-Br]⁺).[7]

MS_Fragmentation M_plus [C₈H₁₀BrNS]⁺˙ m/z 231/233 M_minus_Br [C₈H₁₀NS]⁺ m/z 152 M_plus->M_minus_Br - •Br Further_Fragments Further Fragments M_minus_Br->Further_Fragments Ring Cleavage

Caption: Proposed primary fragmentation pathway in EI-MS.

Detailed Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation and Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: 5 min.

    • Injector Temperature: 250 °C.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram.

    • Examine the mass spectrum of this peak.

    • Confirm the presence of the isotopic molecular ion peaks at m/z 231/233.

    • Analyze the fragmentation pattern and compare it to the expected pathway. For HRMS, calculate the elemental composition from the accurate mass of the molecular ion.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the workhorse technique for determining the purity of a compound and for quantitative analysis.[8][9] A reverse-phase HPLC method with UV detection is well-suited for "2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole."

Rationale for HPLC Parameters
  • Reverse-Phase C18 Column: The non-polar stationary phase is ideal for retaining moderately polar organic molecules like the target compound.

  • Mobile Phase Gradient: A gradient of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) allows for the efficient elution of the main compound while separating it from potential impurities with different polarities.[8][10]

  • UV Detection: The benzothiazole core contains a chromophore that absorbs UV light, making UV detection a sensitive and straightforward method for detection. A wavelength of around 254 nm is a common starting point for such aromatic systems.[8]

Detailed Experimental Protocol: HPLC-UV Purity Analysis
  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase or a compatible solvent (e.g., acetonitrile).

    • Prepare the mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas all mobile phases before use.

  • Instrumentation and Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as the percentage of its area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Supporting Analytical Techniques

While NMR, MS, and HPLC form the core of the characterization, the following techniques provide valuable complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2]

  • Expected Absorptions:

    • ~2800-3000 cm⁻¹: C-H stretching from the methyl and saturated ring methylene groups.[11]

    • ~1600-1450 cm⁻¹: C=N and C=C stretching vibrations within the benzothiazole ring system.[3]

    • ~600-800 cm⁻¹: C-Br stretching vibration.

    • ~650-700 cm⁻¹: C-S stretching.[11]

Elemental Analysis (CHNX)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and halogens (in this case, bromine) in the compound.[12] The experimental values should be within ±0.4% of the theoretical values for the molecular formula C₈H₁₀BrNS. This technique is particularly important for confirming the empirical formula, especially for a new compound.[13]

  • Theoretical Composition for C₈H₁₀BrNS (MW: 232.14 g/mol ):

    • Carbon (C): 41.39%

    • Hydrogen (H): 4.34%

    • Nitrogen (N): 6.03%

    • Bromine (Br): 34.42%

    • Sulfur (S): 13.81%

Conclusion

The comprehensive characterization of "2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole" requires a synergistic application of multiple analytical techniques. By following the detailed protocols and understanding the rationale behind each method as outlined in this guide, researchers can confidently verify the structure, confirm the molecular weight, assess the purity, and determine the elemental composition of this compound. This rigorous analytical data package is essential for ensuring the quality and reliability of the material for its intended downstream applications in research and development.

References

  • AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2023).
  • BenchChem. (n.d.). Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 4-Bromobenzothiazole.
  • Bahjat, S. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology, 11(3), 1069-1074.
  • Szymańska, I., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3865.
  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1762.
  • PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
  • Li, A., et al. (2015). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Analytical Chemistry, 88(1), 918-925.
  • Karpov, A. V., & Kiselev, V. D. (2011). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 66(13), 1275-1284.
  • BLD Pharm. (n.d.). 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 2-Bromo-6-methyl-4-nitroanisole Reactions.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....
  • Robertson Microlit. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing.
  • Sapphire Bioscience. (n.d.). 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.
  • ChemicalBook. (n.d.). Benzothiazole(95-16-9) 13C NMR spectrum.
  • NextSDS. (n.d.). 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole.
  • BenchChem. (n.d.). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods.
  • ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
  • MilliporeSigma. (n.d.). Halogenated Heterocycles.
  • Waters. (n.d.). Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof.
  • SIELC Technologies. (n.d.). Separation of 7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl- on Newcrom R1 HPLC column.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.
  • ACS Publications. (n.d.). Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography–Trapped Ion Mobility Spectrometry–Mass Spectrometry.
  • LGC Standards. (n.d.). 2-Amino-6-bromo-7-oxo-4,5,6,7-tetrahydrobenzothiazole.
  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
  • World Journal of Pharmaceutical Research. (2025). Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application.
  • Wiley Online Library. (n.d.). Direct Experimental Observation of the Tetrabromine Cluster Br4 by Synchrotron Photoionization Mass Spectrometry.
  • SSRG International Journal of Applied Chemistry. (2017). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica.
  • ResearchGate. (n.d.). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application.
  • ACS Publications. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt.

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Method

The Strategic Role of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole in the Synthesis of Novel Pramipexole Analogs: An Application Guide

This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel dopamine receptor agonists. It provides an in-depth analysis of the synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel dopamine receptor agonists. It provides an in-depth analysis of the synthetic utility of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole as a pivotal intermediate in the generation of a diverse library of Pramipexole analogs. The following sections will detail the scientific rationale, experimental protocols, and mechanistic insights to empower the design and execution of innovative synthetic strategies.

Introduction: The Therapeutic Significance of Pramipexole and the Quest for Novel Analogs

Pramipexole, (S)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, is a potent non-ergoline dopamine agonist with high affinity for the D2, D3, and D4 dopamine receptors. It is a cornerstone therapy for managing the motor symptoms of Parkinson's disease and is also indicated for restless legs syndrome. The therapeutic success of Pramipexole has spurred significant interest in the development of analogs with improved pharmacological profiles, such as enhanced receptor subtype selectivity, better oral bioavailability, or modified pharmacokinetic properties. The synthesis of such analogs is a critical endeavor in the pursuit of next-generation treatments for a range of neurological disorders.

The 4,5,6,7-tetrahydro-1,3-benzothiazole core is the pharmacophore responsible for the dopaminergic activity of Pramipexole. Strategic functionalization of this scaffold, particularly at the 2-position, offers a powerful avenue for modulating its biological activity. This is where the synthetic utility of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole comes to the forefront. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the introduction of diverse substituents, thereby facilitating the exploration of the structure-activity relationship (SAR) of novel Pramipexole analogs.

The Pivotal Intermediate: 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

The synthesis of Pramipexole and its analogs often commences with the construction of the tetrahydrobenzothiazole ring system. A common and well-established route involves the reaction of a protected 4-aminocyclohexanone derivative with bromine to generate an α-bromo ketone intermediate.[1][2] Subsequent cyclization with thiourea affords the 2-amino-tetrahydrobenzothiazole core.[1][2] To access the 2-bromo analog, a Sandmeyer-type reaction on the corresponding 2-amino precursor can be employed, or alternative synthetic strategies starting from different precursors can be envisioned.

The 2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole intermediate is particularly valuable for several reasons:

  • Reactivity: The C-Br bond at the 2-position of the electron-rich benzothiazole ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions.

  • Versatility: It allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.

  • Strategic Positioning: Modifications at the 2-position are known to significantly influence the binding affinity and selectivity of ligands for dopamine receptor subtypes.

Synthetic Pathways to Pramipexole Analogs: Detailed Protocols

The true power of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole lies in its ability to serve as a scaffold for diversification. The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions that can be employed to synthesize a library of Pramipexole analogs.

Buchwald-Hartwig Amination for the Synthesis of 2-Amino Analogs

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[3][4] This reaction is particularly useful for introducing a variety of primary and secondary amines at the 2-position of the tetrahydrobenzothiazole core, mimicking and diversifying the 2-amino group of Pramipexole.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Parameter Value
Starting Material 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
Amine 1.2 equivalents
Palladium Pre-catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base Sodium tert-butoxide (1.5 equivalents)
Solvent Toluene
Temperature 100 °C
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino analog.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step in the catalytic cycle and preventing β-hydride elimination. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and the regeneration of the active palladium catalyst.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl and 2-Heteroaryl Analogs

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the 2-position of the tetrahydrobenzothiazole core, enabling the exploration of π-π stacking interactions with the dopamine receptor binding site.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Parameter Value
Starting Material 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
Boronic Acid/Ester 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)
Base 2 M Aqueous Sodium Carbonate
Solvent Toluene/Ethanol (4:1)
Temperature 90 °C
Reaction Time 8-16 hours

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 mmol) and the desired aryl or heteroaryl boronic acid/ester (1.5 mmol) in a mixture of toluene (8 mL) and ethanol (2 mL).

  • Add 2 M aqueous sodium carbonate solution (2 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) and heat the reaction mixture at 90 °C for 8-16 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired 2-aryl or 2-heteroaryl analog.

Causality Behind Experimental Choices: The use of a mixed solvent system of toluene and ethanol helps to dissolve both the organic and inorganic reagents. The aqueous base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Sonogashira Coupling for the Synthesis of 2-Alkynyl Analogs

The Sonogashira coupling is a powerful reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction allows for the introduction of a linear and rigid alkynyl group at the 2-position, which can act as a linker to other functional groups or probe specific interactions within the receptor binding pocket.

Experimental Protocol: General Procedure for Sonogashira Coupling

Parameter Value
Starting Material 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
Terminal Alkyne 1.2 equivalents
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)
Copper(I) Co-catalyst CuI (5 mol%)
Base Triethylamine
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature to 50 °C
Reaction Time 4-12 hours

Step-by-Step Methodology:

  • To a solution of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL), add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.05 mmol).

  • Stir the reaction mixture at room temperature or heat to 50 °C under an argon atmosphere for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography to afford the desired 2-alkynyl analog.

Causality Behind Experimental Choices: The Sonogashira coupling relies on a dual catalytic system. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Mechanistic Insights and Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of Pramipexole analogs starting from 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

Synthesis_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Pramipexole Analogs A 2-Bromo-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole B Buchwald-Hartwig Amination A->B Amine, Pd Catalyst, Base C Suzuki-Miyaura Coupling A->C Boronic Acid/Ester, Pd Catalyst, Base D Sonogashira Coupling A->D Terminal Alkyne, Pd/Cu Catalysts, Base E 2-Amino Analogs B->E F 2-Aryl/Heteroaryl Analogs C->F G 2-Alkynyl Analogs D->G

Caption: Synthetic workflow for Pramipexole analogs.

The mechanisms of these palladium-catalyzed reactions generally follow a similar catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the 2-bromo-tetrahydrobenzothiazole, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic partner (organoboron, copper acetylide, or amine) reacts with the Pd(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.

Conclusion and Future Directions

The strategic use of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole as a key building block opens up a vast chemical space for the synthesis of novel Pramipexole analogs. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and versatile methods for the diversification of the 2-position of the tetrahydrobenzothiazole core. By systematically exploring the structure-activity relationships of these new analogs, researchers can aim to develop next-generation dopamine agonists with enhanced therapeutic properties. Further exploration of other cross-coupling reactions, such as Stille, Heck, and C-H activation, could further expand the library of accessible Pramipexole derivatives.

References

  • Pramipexole - Wikipedia. (n.d.). Retrieved from [Link]

  • Al-Burai, R., & Jwad, R. S. (2023). A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine. Journal of University of Kerbala, 20(1). Retrieved from [Link]

  • Dutta, A. K., et al. (2014). Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability. ACS Medicinal Chemistry Letters, 5(10), 1145–1150. Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. (2024). Molecules, 29(13), 3020. Retrieved from [Link]

  • Process for the preparation of pramipexole and new anhydrous forms of its dihydrochloride. (2006). Google Patents.
  • Wilson, S. M., et al. (2020). Classics in Chemical Neuroscience: Pramipexole. ACS Chemical Neuroscience, 11(17), 2506–2512. Retrieved from [Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). Nobel Prize Outreach AB. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Szekely, G., et al. (2010). A Novel Scalable Synthesis of Pramipexole. Organic Process Research & Development, 14(4), 895–903. Retrieved from [Link]

  • Pramipexole - New Drug Approvals. (2015). Retrieved from [Link]

  • (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates. (2020). Catalysts, 10(8), 941. Retrieved from [Link]

  • Process for preparing (s)-pramipexole and its intermediates. (2008). Google Patents.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances, 13(28), 19047–19066. Retrieved from [Link]

  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. (2020). Semantic Scholar. Retrieved from [Link]

  • A Novel Scalable Synthesis of Pramipexole. (2010). Organic Process Research & Development, 14(4), 895–903. Retrieved from [Link]

  • Novel process for synthesis of pramipexole and its pharmaceutically acceptable salts. (2017). Google Patents.
  • Exploration of C‐H Activation Strategies in Construction of Functionalized 2‐Aryl Benzoazoles: A Decisive Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances, 15(47), 34674–34710. Retrieved from [Link]

  • Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. (n.d.). Sciensano. Retrieved from [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2022). The Journal of Organic Chemistry, 87(11), 7246–7257. Retrieved from [Link]

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Application

Application Note: Organometallic Functionalization of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Introduction & Scope The 4,5,6,7-tetrahydro-1,3-benzothiazole (THBT) scaffold is a privileged pharmacophore, most notably recognized as the core structural motif in dopaminergic agonists such as pramipexole. Within drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 4,5,6,7-tetrahydro-1,3-benzothiazole (THBT) scaffold is a privileged pharmacophore, most notably recognized as the core structural motif in dopaminergic agonists such as pramipexole. Within drug discovery and materials science, 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS: 1245128-31-7) serves as a highly versatile building block. The C2-bromine atom, flanked by the strongly electron-withdrawing nitrogen and sulfur heteroatoms, is highly activated for transition-metal-catalyzed cross-couplings and metal-halogen exchange reactions.

However, functionalizing 2-bromothiazole derivatives presents unique mechanistic challenges. The basic thiazole nitrogen can coordinate to transition metals (leading to catalyst poisoning), and lithiated thiazole intermediates are notoriously unstable at elevated temperatures. This application note details field-proven, self-validating protocols for the robust organometallic functionalization of this scaffold, focusing on Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Lithium-Halogen Exchange.

Mechanistic Causality & Pathway Design

Overcoming Catalyst Poisoning in Cross-Coupling

In standard palladium-catalyzed cross-couplings, the basic nitrogen of the THBT ring can irreversibly coordinate to the Pd(II) intermediate, forming stable, unreactive palladacycles that halt the catalytic cycle [1]. To circumvent this, sterically demanding, bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) are strictly required. The bite angle of dppf prevents the thiazole nitrogen from out-competing the ligand for coordination sites on the palladium center, ensuring efficient transmetalation and reductive elimination [2].

G A 2-Bromo-6-methyl-THBT + Pd(0) Catalyst B Oxidative Addition [Pd(II) Intermediate] A->B Rate Limiting Step C Transmetalation (+ Aryl-B(OH)2 / Base) B->C Base Facilitated D Reductive Elimination [Pre-Product Complex] C->D Ligand Exchange E 2-Aryl-6-methyl-THBT (Product Released) D->E Product Formation E->A Pd(0) Regeneration

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 2-bromo-THBT functionalization.
Preventing Ring-Opening in Metal-Halogen Exchange

When treating 2-bromo-THBT with alkyllithium reagents, rapid metal-halogen exchange occurs to yield the 2-lithiothiazole species. However, this intermediate is highly susceptible to an electrocyclic ring-opening reaction, degrading into a thiolate-isocyanide byproduct [3]. Strict adherence to cryogenic conditions (–78 °C) is the causal factor in preventing this degradation, locking the intermediate in its cyclic form until electrophilic trapping is complete.

G A 2-Bromo-6-methyl-THBT (in dry THF) B Cool to -78 °C (Prevent Ring Opening) A->B C Add n-BuLi (Li-Halogen Exchange) B->C D Add Electrophile (e.g., DMF) C->D E Warm to RT & Quench D->E

Figure 2: Low-temperature lithium-halogen exchange workflow to prevent thiazole ring-opening.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of 2-Aryl-THBT)

This protocol utilizes a biphasic solvent system and a bidentate palladium catalyst to ensure high turnover numbers while preventing heteroatom coordination.

Reagents:

  • 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 equiv, 5.0 mmol)

  • Arylboronic Acid (1.2 equiv, 6.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv, 12.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a Schlenk flask with the 2-bromo-THBT, arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species, terminating the catalytic cycle.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the flask.

  • Heating: Immerse the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12–16 hours.

  • Self-Validation Check: At 12 hours, sample the organic layer for TLC (Hexanes/EtOAc 4:1). The complete disappearance of the 2-bromo-THBT spot and the emergence of a highly UV-active product spot indicates successful coupling. Note: A bulk color shift from dark red to black indicates Pd-black precipitation (catalyst death).

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Lithium-Halogen Exchange and Formylation

This protocol generates a highly reactive 2-lithiothiazole intermediate, trapped by DMF to yield the 2-formyl-THBT derivative.

Reagents:

  • 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 equiv, 5.0 mmol)

  • n-Butyllithium (2.5 M in hexanes) (1.05 equiv, 5.25 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (2.0 equiv, 10.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

Step-by-Step Methodology:

  • Cryogenic Cooling: Dissolve 2-bromo-THBT in anhydrous THF under an Argon atmosphere. Cool the reaction vessel in a dry ice/acetone bath to strictly –78 °C. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 10 minutes, maintaining the internal temperature below –70 °C. Stir for 30 minutes at –78 °C.

  • Self-Validation Check (Optional but Recommended): Withdraw a 0.1 mL aliquot and quench in 0.5 mL of CD₃OD. Analyze via GC-MS or ¹H-NMR. The presence of the deuterated C2-THBT (>95%) confirms successful lithiation without ring-opening.

  • Electrophilic Trapping: Add anhydrous DMF dropwise. Stir for an additional 1 hour at –78 °C.

  • Quenching & Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with Et₂O (3 × 20 mL), wash with water, dry over MgSO₄, and concentrate.

Quantitative Data & Reaction Scope

The following table summarizes the expected yields and critical reaction parameters for various organometallic transformations of 2-bromo-THBT, derived from optimized internal workflows and literature precedents[1][2][3].

Reaction TypeReagents / Catalyst SystemTemp (°C)Time (h)Typical Yield (%)Key Causality / Observation
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃, Ar-B(OH)₂9012–1675–85Bidentate dppf ligand prevents Pd poisoning by the thiazole N-atom.
Negishi Coupling Pd₂(dba)₃, dppf, Ar-ZnX25–604–880–95Highly efficient for alkyl/aryl zinc halides; avoids harsh basic conditions.
Lithiation-Trapping n-BuLi, Electrophile (e.g., DMF)–78 to 25285–90Strict adherence to –78 °C is mandatory to avoid electrocyclic ring-opening.
C–H Arylation PdCl₂(PPh₃)₂, AgNO₃/KF10024< 10Poor yield; the C2-Br bond outcompetes C–H activation pathways.

References

  • Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Product Subclass 14: Aryllithium and Hetaryllithium Compounds (Science of Synthesis) Source: Thieme Connect URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. This resource is designed for researchers, medicinal chemists, and process development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and understand the critical parameters for achieving high yield and purity.

Synthetic Strategy Overview

The synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is most reliably achieved via a two-step process. A direct bromination of the 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole core is often unselective and can lead to a mixture of products. A more controlled and higher-yielding approach involves the synthesis of a 2-amino precursor, followed by a Sandmeyer-type reaction to install the bromo substituent.

This strategy offers superior control over the regioselectivity of the bromination and leverages well-established, high-yielding reactions common in heterocyclic chemistry.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-type Reaction A 3-Methylcyclohexanone + Thiourea B α-Bromo-3-methylcyclohexanone (Intermediate) A->B Bromination (e.g., Br2 in H2O) C 2-Amino-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole B->C Cyclocondensation (with Thiourea) D Diazotization (NaNO2, HBr) C->D Intermediate Isolation & Purification E Copper(I) Bromide (CuBr) D->E Diazonium Salt Formation F Target Molecule: 2-Bromo-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole E->F Sandmeyer Reaction

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

This procedure is adapted from the well-established Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring.[1][2]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-methylcyclohexanone (1.0 eq) in a suitable solvent such as glacial acetic acid or water, add bromine (1.0 eq) dropwise at a temperature maintained between 0-5°C. The reaction is typically stirred for 2-4 hours.[1][2]

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting ketone.

  • Cyclization: After the formation of the α-bromo ketone, thiourea (1.1 eq) is added to the reaction mixture. The temperature is then raised to reflux (typically 80-100°C) for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product should form. Filter the solid and wash with a cold solvent like acetone.

  • Neutralization & Extraction: The collected solid is then dissolved in water and neutralized with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) to a pH of 8-9. The free base will precipitate and can be filtered, or the aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization from a solvent system like ethanol/water or by column chromatography.

Protocol 2: Synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

This protocol utilizes a Sandmeyer reaction, a classic and robust method for converting an amino group on an aromatic or heteroaromatic ring into a halide.

Step-by-Step Methodology:

  • Diazotization: Suspend the purified 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 eq) at 0-5°C in an ice bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not rise above 5°C. Stir the mixture for 30-45 minutes at this temperature. The formation of the diazonium salt is indicated by a clear solution.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr. Add the freshly prepared, cold diazonium salt solution to the CuBr solution portion-wise. Vigorous nitrogen evolution should be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours to ensure the complete decomposition of the diazonium salt.

  • Work-up and Extraction: Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water, followed by brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Step 1: Synthesis of the 2-Amino Precursor

Q1: My yield for the 2-amino precursor is very low. What are the likely causes?

A1: Low yield is a frequent challenge. Here are the primary factors to investigate:

  • Purity of Starting Materials: 4-methylcyclohexanone should be pure. Impurities can lead to side reactions.

  • Bromination Conditions: Over-bromination (dibromination) can occur if excess bromine is used or if the temperature is not adequately controlled. Ensure slow, dropwise addition of bromine at 0-5°C.

  • Incomplete Cyclization: The cyclization step with thiourea requires sufficient heat (reflux) and time. Monitor the disappearance of the α-bromo ketone intermediate by TLC.[3]

  • Work-up Losses: The product can have some solubility in water. Ensure complete precipitation during neutralization or perform thorough extractions.

Q2: I'm seeing multiple spots on my TLC plate after the cyclization step. What are these side products?

A2: The most common side products are:

  • Unreacted α-bromo ketone: This indicates incomplete cyclization. Try increasing the reaction time or temperature.

  • Over-brominated species: If temperature control during bromination was poor, di-brominated ketones can form, leading to different benzothiazole products.

  • Hydrolysis of the α-bromo ketone: The α-bromo ketone can hydrolyze back to the ketone or to an α-hydroxy ketone, especially if the reaction is left for too long in aqueous conditions before adding thiourea.

G Start Low Yield in Step 1? Purity Check Purity of 4-Methylcyclohexanone Start->Purity Bromination Review Bromination Step Start->Bromination Cyclization Optimize Cyclization Start->Cyclization Workup Check Work-up / Extraction Start->Workup Solution1 Action: Purify Starting Material Purity->Solution1 Temp Temperature > 5°C? Bromination->Temp Time Reflux Time < 4h? Cyclization->Time Solution4 Action: Perform More Extractions or Saturate Aqueous Layer with NaCl Workup->Solution4 Solution2 Action: Ensure Temp is 0-5°C during Br2 addition Temp->Solution2 Yes Solution3 Action: Increase Reflux Time & Monitor by TLC Time->Solution3 Yes

Caption: Troubleshooting logic for low yield in Step 1.

Step 2: Sandmeyer-type Reaction

Q3: My Sandmeyer reaction is not working. The diazonium salt seems to decompose before it reacts.

A3: The stability of the diazonium salt is critical and is highly temperature-dependent.

  • Strict Temperature Control: The diazotization step must be performed between 0-5°C. Any increase in temperature will lead to rapid decomposition of the diazonium salt, often observed as premature nitrogen evolution and formation of a dark, tarry mixture. Use a properly maintained ice/salt bath if necessary.

  • Freshly Prepared Reagents: Use a freshly prepared solution of sodium nitrite. Old solutions may have decomposed, leading to incomplete diazotization.

  • Slow Addition: The dropwise addition of the sodium nitrite solution is crucial to dissipate the heat generated from the exothermic reaction.

Q4: The final product is a dark oil that is difficult to purify. How can I improve the purity?

A4: Dark, impure products often result from side reactions.

  • Phenol Formation: A common side reaction is the reaction of the diazonium salt with water to form the corresponding 2-hydroxy-benzothiazole derivative. This is minimized by keeping the temperature low and using the diazonium salt immediately after it is formed.

  • Radical Side Reactions: The copper-catalyzed reaction can sometimes generate radical species that lead to polymerization or the formation of azo-coupled dimers. Ensure you are using a high-quality source of CuBr.

  • Purification Strategy: A thorough work-up is essential. Washing the organic extracts with a dilute sodium bicarbonate solution can help remove acidic impurities. For purification, gradient column chromatography is highly recommended, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.

Data Summary Table

The following table provides expected parameters for the synthesis. Yields are indicative and may vary based on scale and optimization.

ParameterStep 1: 2-Amino Precursor SynthesisStep 2: Sandmeyer Reaction
Key Reagents 4-Methylcyclohexanone, Bromine, Thiourea2-Amino Precursor, NaNO₂, HBr, CuBr
Solvent Glacial Acetic Acid or WaterAqueous HBr
Temperature 0-5°C (Bromination), Reflux (Cyclization)0-5°C (Diazotization), 50-60°C (Reaction)
Typical Reaction Time 6-10 hours2-4 hours
Expected Yield 60-75%50-65%
Purification Method Recrystallization or Column ChromatographyColumn Chromatography
TLC Mobile Phase 30-50% Ethyl Acetate in Hexane10-20% Ethyl Acetate in Hexane

References

  • RSC Advances. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry.
  • Journal of Synthetic Chemistry. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi.
  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • Google Patents. (2006). US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
  • European Patent Office. (2008).
  • MDPI. (2020).
  • MDPI. (2026). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • European Patent Office. (n.d.). EP1562921B1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
  • Google Patents. (n.d.). EP1318986B1 - Process for preparation of 2-amino-6-(alkyl) amino-4,5,6,7-tetrahydrobenzothiazoles.
  • National Center for Biotechnology Information. (2025). 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine.
  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists optimizing the synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists optimizing the synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole . The most scalable and widely utilized synthetic route for this compound relies on the Sandmeyer reaction, transforming the readily available 2-amino precursor into the 2-bromo target via a diazonium intermediate[1].

While robust, this radical-nucleophilic aromatic substitution ( SRN​1 ) is highly sensitive to reaction parameters[2]. Below, we dissect the mechanistic workflow, provide targeted troubleshooting for common side reactions, and outline a self-validating experimental protocol.

Mechanistic Overview & Reaction Workflow

The transformation relies on the in-situ generation of a highly electrophilic diazonium salt, followed by a copper(I)-catalyzed radical displacement. Deviations in stoichiometry, temperature, or mixing rates will inevitably force the reaction down competing thermodynamic or kinetic pathways.

G SM 2-Amino-6-methyl-4,5,6,7- tetrahydrobenzothiazole DIAZO Diazonium Intermediate [R-N2+ X-] SM->DIAZO NaNO2, HBr < 5°C TARGET 2-Bromo-6-methyl-4,5,6,7- tetrahydrobenzothiazole (Target Product) DIAZO->TARGET CuBr, HBr Radical-Nucleophilic Sub. HYDROXY 2-Hydroxy Impurity (Hydrolysis) DIAZO->HYDROXY H2O attack (Low [Br-] or High Temp) AZO Azo/Triazene Dimer (Coupling Impurity) DIAZO->AZO Reaction with unreacted SM (Poor mixing) POLYBR Polybrominated Impurity (C4/C7 Oxidation) TARGET->POLYBR Excess Br radical (Allylic C4/C7 bromination)

Caption: Reaction workflow and side-reaction pathways in the Sandmeyer bromination of 2-aminobenzothiazoles.

Troubleshooting Guide & FAQs

Q: My crude product is heavily contaminated with the 2-hydroxy derivative. How is this forming? A: Causality: The diazonium salt of the 2-aminobenzothiazole core is highly electrophilic. If the local concentration of bromide ions is too low, or if the temperature exceeds 5°C, water acts as a competing nucleophile, leading to irreversible hydrolysis. Solution: Ensure a massive excess of bromide ions by using concentrated aqueous HBr (48%) as the reaction solvent rather than dilute acids. Maintain strict temperature control (0–5°C) during diazotization and the initial stages of CuBr addition.

Q: I am observing a bright orange/red impurity in the reaction mixture, and my yield is halved. What is it? A: Causality: You are observing an azo or triazene dimer. This occurs when the highly reactive diazonium intermediate couples with unreacted 2-amino starting material. It is a classic symptom of poor mixing or a localized deficiency of nitrous acid. Solution: Optimize the mixing rate (use an overhead stirrer for scale >10g). Ensure the NaNO2​ solution is added via a subsurface dropping funnel to ensure immediate consumption. Alternatively, utilize a "reverse addition" technique where the amine/nitrite mixture is continuously fed into a cold CuBr/HBr solution to keep the steady-state concentration of the diazonium species near zero[3].

Q: LC-MS shows a mass corresponding to a dibrominated species ( [M+H+78]+ ). How is over-bromination occurring on a saturated ring? A: Causality: The Sandmeyer reaction proceeds via a copper-catalyzed radical mechanism ( SRN​Ar )[2]. Excess nitrite or prolonged reaction times in the presence of copper can generate free bromine radicals. These radicals abstract hydrogen atoms from the activated, allylic-like C4 and C7 positions of the tetrahydrobenzothiazole ring, leading to polybromination. Solution: Strictly control the equivalents of NaNO2​ (1.05 – 1.10 eq). Use KI-starch paper to monitor the end of the diazotization; quench any lingering excess nitrite with sulfamic acid or urea before allowing the reaction to warm to room temperature.

Quantitative Side-Reaction Profiling

Use the following analytical markers to diagnose your reaction profile via LC-MS (ESI+).

Compound / ImpurityStructural ConsequenceExpected m/z [M+H]+ Primary CauseMitigation Strategy
Target Product 2-Bromo-6-methyl...~232 / 234 (1:1 ratio)N/AN/A
Residual SM 2-Amino-6-methyl...~169Incomplete diazotizationCheck NaNO2​ titer; ensure pH < 1.
Hydrolysis Product 2-Hydroxy-6-methyl...~170High temp; low [Br−] Keep T < 5°C; use 48% HBr solvent.
Azo/Triazene Dimer Dimerization~348Poor mixing; SM accumulationSubsurface addition; increase agitation.
Polybrominated Dibromo derivative~310 / 312 / 314Excess radicals; over-oxidationQuench excess HNO2​ with sulfamic acid.

Validated Experimental Protocol

This protocol is designed as a self-validating system. In-process checks (IPCs) are embedded to ensure causality and prevent downstream failures.

Reagents:

  • 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole: 1.0 eq (10.0 g, 59.4 mmol)

  • Hydrobromic Acid (48% aq): 10.0 eq (67 mL)

  • Sodium Nitrite ( NaNO2​ ): 1.1 eq (4.5 g, 65.3 mmol) dissolved in 15 mL H2​O

  • Copper(I) Bromide ( CuBr ): 1.2 eq (10.2 g, 71.3 mmol)

  • Urea or Sulfamic Acid: 0.1 eq (for quenching)

Step-by-Step Methodology:

  • Amine Dissolution: Charge a 250 mL 3-neck flask (equipped with an overhead stirrer, internal thermometer, and dropping funnel) with 48% HBr (67 mL). Slowly add the 2-amino starting material (10.0 g) in portions.

    • IPC Check: Ensure complete dissolution. The formation of the hydrobromide salt may be exothermic; cool the flask to 0°C using an ice-brine bath.

  • Diazotization: Begin dropwise addition of the aqueous NaNO2​ solution. Maintain the internal temperature strictly between 0°C and 5°C.

    • Causality Note: Exceeding 5°C will trigger nitrogen gas evolution prematurely, leading to the 2-hydroxy impurity.

  • Nitrite Validation: After addition, stir for 30 minutes at 0°C.

    • IPC Check: Spot the reaction mixture onto KI-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid. If negative, add NaNO2​ in 0.05 eq increments. Once confirmed, add urea (0.3 g) to quench the excess and prevent radical over-bromination.

  • Sandmeyer Coupling: In a separate flask, suspend CuBr (10.2 g) in 20 mL of 48% HBr and cool to 0°C. Carefully transfer the cold diazonium solution into the CuBr suspension via a cannula or dropping funnel over 30 minutes.

    • Visual Cue: Vigorous evolution of N2​ gas will occur. The solution will turn dark[2].

  • Maturation & Workup: Allow the reaction to slowly warm to room temperature and stir until gas evolution ceases (approx. 2 hours). Pour the mixture over crushed ice and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organics with saturated NaHCO3​ , brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the target 2-bromo compound.

References

  • Ionic Reactivity of 2-Isocyanoaryl Thioethers: Access to 2-Halo and 2-Aminobenzothia/Selenazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process. Organic Process Research & Development. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Welcome to the technical support guide for the synthesis and optimization of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. This document is designed for researchers, medicinal chemists, and process development s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. We will explore a robust synthetic strategy, delve into the critical parameters for optimization, and provide a comprehensive troubleshooting guide to navigate common experimental hurdles.

The synthesis of substituted tetrahydro-benzothiazoles is a critical process in the development of pharmacologically active molecules, such as the dopamine agonist Pramipexole.[1][2] The target compound, 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, serves as a versatile intermediate where the 2-bromo substituent can be readily displaced or used in cross-coupling reactions to build molecular complexity.

This guide is structured to provide not just protocols, but the underlying chemical principles, empowering you to make informed decisions to maximize yield, purity, and reproducibility in your experiments.

Part 1: Proposed Synthetic Pathway & Mechanism

The most reliable and commonly adapted route to the tetrahydro-benzothiazole core involves a Hantzsch-type thiazole synthesis. This involves the condensation of an α-haloketone with a sulfur-containing nucleophile, typically thiourea. For our target molecule, a subsequent Sandmeyer reaction is required to convert the resulting 2-amino group into the desired 2-bromo substituent.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Thiazole Ring Formation (Cyclocondensation) cluster_2 Step 3: Sandmeyer Reaction A 4-Methylcyclohexanone B 2-Bromo-4-methylcyclohexanone A->B Br₂ / Solvent (e.g., Acetic Acid, Water) D 2-Amino-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole B->D C Thiourea C->D E Final Product: 2-Bromo-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole D->E 1. NaNO₂ / HBr 2. CuBr

Caption: Proposed three-step synthesis of the target compound.

Part 2: Frequently Asked Questions (FAQs) for Reaction Optimization

This section addresses common questions regarding the optimization of each step in the synthesis.

Step 1 & 2: Synthesis of the 2-Amino Intermediate

Q1: What are the critical parameters for the initial α-bromination of 4-methylcyclohexanone?

A1: The α-bromination is a crucial step that dictates the purity of the subsequent cyclization.

  • Solvent Choice: The reaction can be performed in various solvents. Glacial acetic acid is commonly used, but for a greener and more cost-effective process, water can be an excellent solvent.[2][3] The use of water can simplify workup, as the brominated ketone often precipitates or can be easily extracted.

  • Control of Stoichiometry: It is critical to use only one equivalent of bromine (Br₂) to prevent the formation of di-brominated side products, which will complicate purification.

  • Temperature Control: The addition of bromine should be done at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction and improve selectivity. After the addition, the reaction may be gently warmed to ensure completion.[3]

Q2: How do I choose the optimal conditions for the cyclocondensation with thiourea?

A2: The reaction between 2-bromo-4-methylcyclohexanone and thiourea forms the heterocyclic ring.

  • One-Pot vs. Two-Step: While the brominated ketone can be isolated, a one-pot procedure where thiourea is added directly to the bromination reaction mixture after its completion is often more efficient.[2][3] This avoids handling the lachrymatory α-bromo ketone.

  • Temperature: This step typically requires heating (reflux) to drive the reaction to completion. A common temperature range is 70-90 °C.[3]

  • Solvent: If performing a one-pot synthesis, the solvent from the bromination step (e.g., water or acetic acid) is used. If starting with the isolated bromo-ketone, ethanol is a suitable solvent.

Step 3: The Sandmeyer Reaction

Q3: The Sandmeyer reaction is known to be tricky. How can I maximize my yield and ensure success?

A3: The conversion of the 2-amino group to a 2-bromo group is the most technically challenging step. Success hinges on careful control of conditions.

  • Diazotization Temperature: The formation of the diazonium salt intermediate is highly exothermic and the salt itself is unstable at higher temperatures. It is imperative to maintain the temperature between 0 and 5 °C during the dropwise addition of sodium nitrite (NaNO₂) solution.[4] Exceeding this temperature will lead to decomposition and significantly lower yields.

  • Acid Concentration: A strong acidic medium, typically aqueous hydrobromic acid (HBr), is required for both the formation and stabilization of the diazonium salt.

  • Catalyst: Copper(I) bromide (CuBr) is the classic catalyst for this transformation. The quality and activity of the CuBr are important for good yields.

  • Addition Order: The cold diazonium salt solution should be added slowly to the heated CuBr solution (not the other way around) to ensure the intermediate reacts as it is added, preventing accumulation and potential side reactions.

ParameterRecommended ConditionRationale
Bromination Solvent: Water or Acetic Acid[2]Green chemistry, ease of workup.
Temperature: 0-10 °C for Br₂ additionControls exotherm, minimizes side products.
Cyclization Procedure: One-pot with bromination[3]Increases efficiency, avoids isolation of hazardous intermediate.
Temperature: Reflux (70-90 °C)Provides activation energy for cyclization.
Sandmeyer Diazotization Temp.: 0-5 °CCritical for the stability of the diazonium salt intermediate.
Catalyst: Copper(I) Bromide (CuBr)Facilitates the displacement of N₂ with Br⁻.

Part 3: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.

G cluster_low_yield Low Yield Analysis cluster_side_products Side Product Analysis cluster_isolation Isolation Analysis start Problem Encountered low_yield Low or No Yield start->low_yield side_products Multiple Spots on TLC (Side Products) start->side_products isolation_issue Difficulty in Product Isolation start->isolation_issue ly_c1 Check Starting Material Purity low_yield->ly_c1 ly_c2 Verify Reagent Activity (e.g., NaNO₂, CuBr) low_yield->ly_c2 ly_c3 Confirm Reaction Temperature (Especially Sandmeyer step) low_yield->ly_c3 ly_c4 Incomplete Reaction? (Extend reaction time or increase temp) low_yield->ly_c4 sp_c1 Over-bromination? (Check Br₂ stoichiometry) side_products->sp_c1 sp_c2 Diazonium Decomposition? (Verify T < 5 °C) side_products->sp_c2 sp_c3 Impure Starting Ketone? side_products->sp_c3 iso_c1 Product soluble in workup solvent? (Change extraction solvent or pH) isolation_issue->iso_c1 iso_c2 Oily product won't crystallize? (Try trituration with non-polar solvent like hexanes) isolation_issue->iso_c2 iso_c3 Emulsion during extraction? (Add brine, filter through Celite) isolation_issue->iso_c3

Caption: Decision tree for troubleshooting common synthesis issues.

Q4: My overall yield is very low. Where should I start investigating?

A4: A low yield can originate from any of the three steps.

  • Check the 2-Amino Intermediate: Before attempting the Sandmeyer reaction, it is highly advisable to isolate and confirm the structure and purity of the 2-amino intermediate. If the yield at this stage is low, focus on optimizing the bromination and cyclization steps.

  • Sandmeyer Temperature Control: As mentioned, the most common cause of failure in the Sandmeyer step is poor temperature control during diazotization. Ensure your cooling bath is adequate and the NaNO₂ solution is added very slowly.

  • Reagent Quality: Old or improperly stored sodium nitrite or thiourea can degrade. The CuBr catalyst can oxidize over time. Use fresh, high-quality reagents.

Q5: My crude product shows multiple spots on TLC. What are the likely side products?

A5:

  • From Step 1: The presence of 2,6-dibromo-4-methylcyclohexanone from over-bromination is a common impurity. This will lead to downstream impurities that are difficult to remove.

  • From Step 3: If the diazotization is performed at too high a temperature, the diazonium salt can react with water to form a 2-hydroxy-tetrahydro-benzothiazole. It can also lead to various coupling and decomposition products.

  • Unreacted Starting Material: A faint spot corresponding to the 2-amino intermediate may be present if the Sandmeyer reaction did not go to completion.

Q6: I'm having trouble purifying the final product. It's an oil that won't solidify. What should I do?

A6:

  • Column Chromatography: This is the most effective method for purifying non-crystalline products. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point. Monitor fractions by TLC.

  • Trituration: If the product is an oil, try dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding a non-polar solvent (e.g., cold hexanes) dropwise while stirring vigorously. This can often induce crystallization.

  • Acid-Base Extraction: The benzothiazole nitrogen is weakly basic. An acid wash during workup can sometimes remove basic impurities, while a bicarbonate wash can remove acidic impurities.

Part 4: Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole [2][3]

  • In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve 4-methylcyclohexanone (1 eq.) in water.

  • Cool the flask to 0-10 °C in an ice-water bath.

  • Slowly add bromine (1 eq.) dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature until the bromine color disappears.

  • Add thiourea (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction to room temperature and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • The product may precipitate. If so, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino intermediate.

Protocol 2: Purification and Analysis

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: 30-50% Ethyl Acetate in Hexanes

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

  • High-Performance Liquid Chromatography (HPLC): For accurate purity assessment, a reverse-phase HPLC method is recommended.[5]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes.

    • Detection: UV at 254 nm.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • RSC Advances. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. DOI:10.1039/D5RA03993B. Retrieved from [Link]

  • Google Patents. (2006). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. US20060100256A1.
  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, July 4). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. EP1562921B1.
  • Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions between benzothiazole and diethyl H-phosphonate. Retrieved from [Link]

  • Fiehn Lab. (n.d.). Extraction and analysis of various benzothiazoles from industrial wastewater. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Chemists' Guide to Benzothiadiazoles. Retrieved from [Link]

Sources

Optimization

Removal of impurities from "2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole"

Technical Support Center: Troubleshooting the Synthesis and Purification of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole Welcome to the Technical Support Center. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis and Purification of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists optimizing the synthesis of 2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. As a critical intermediate in the development of dopaminergic agents and other biologically active scaffolds, achieving high purity is paramount. This guide addresses the mechanistic origins of common impurities and provides field-proven, self-validating protocols to eliminate them.

Section 1: Mechanistic Workflow & Impurity Mapping

Understanding the origin of impurities requires mapping the synthetic cascade. The standard route involves the α-bromination of 4-methylcyclohexanone, followed by a Hantzsch-type cyclization with thiourea, and finally a Sandmeyer reaction to convert the 2-amino group to the 2-bromo target.

G A 4-Methylcyclohexanone B 2-Bromo-4-methyl- cyclohexanone A->B Br2 / H+ Imp1 Dibrominated Ketones A->Imp1 Excess Br2 C 2-Amino-6-methyl-4,5,6,7- tetrahydrobenzothiazole B->C Thiourea D 2-Bromo-6-methyl-4,5,6,7- tetrahydrobenzothiazole C->D t-BuONO, CuBr2 Imp2 Unreacted Amine C->Imp2 Incomplete Conversion Imp3 2-Hydroxy Byproduct C->Imp3 Trace H2O

Figure 1: Synthetic workflow and impurity generation pathways.

Section 2: Troubleshooting FAQs

Q1: My final product contains a large impurity with a mass corresponding to [M-Br + OH]. How do I prevent this? A1: This mass corresponds to 2-hydroxy-6-methyl-4,5,6,7-tetrahydrobenzothiazole (which often tautomerizes to the benzothiazolone form).

  • Causality: This impurity arises during the Sandmeyer reaction if aqueous conditions (e.g., NaNO₂ / aq. HBr) are used. The intermediate diazonium salt at the C2 position of the benzothiazole ring is highly electrophilic. Water acts as a competing nucleophile against the bromide ion, attacking the diazonium species and ejecting N₂ [4].

  • Solution: Transition to an anhydrous Sandmeyer protocol. Utilizing tert-butyl nitrite (t-BuONO) as the organic diazotizing agent and Copper(II) bromide (CuBr₂) in anhydrous acetonitrile completely eliminates water from the system, shutting down the hydrolysis pathway [2].

Q2: LC-MS analysis shows significant unreacted 2-amino-6-methyl-4,5,6,7-tetrahydrobenzothiazole. How can I remove it without resorting to column chromatography? A2: You can achieve complete removal through a targeted liquid-liquid acid-base extraction.

  • Causality & Validation: The unreacted starting material contains a basic 2-amino group with a conjugate acid pKa of approximately 4.5[3]. In contrast, the target 2-bromo derivative is entirely non-basic because the highly electronegative bromine atom withdraws electron density from the thiazole ring.

  • Solution: By washing your organic extract with 1M HCl (pH ~0), the 2-amino impurity becomes >99.9% protonated, forming a water-soluble ammonium salt that partitions into the aqueous waste. The non-basic 2-bromo product remains safely in the organic phase. This creates a self-validating purification step: if the aqueous wash is highly UV-active, the amine is successfully being removed.

Q3: I am detecting dibrominated impurities in my final product. Where do they originate? A3: These impurities typically originate in the very first step of your synthetic sequence.

  • Causality: During the electrophilic α-bromination of 4-methylcyclohexanone, excess bromine or elevated temperatures can lead to over-bromination, yielding 2,6-dibromo-4-methylcyclohexanone [1]. This di-halo species carries through the Hantzsch cyclization, resulting in a brominated tetrahydrobenzothiazole impurity.

  • Solution: Strictly control the stoichiometry of Br₂ (exactly 1.0 equivalent) and maintain the reaction temperature below 10 °C. Alternatively, substituting Br₂ with N-Bromosuccinimide (NBS) and a catalytic amount of acid provides a milder, more controlled release of electrophilic bromine, heavily favoring mono-bromination.

Section 3: Quantitative Optimization Data

To illustrate the impact of switching to anhydrous conditions, the following table summarizes the impurity profiles observed during process optimization of the Sandmeyer step.

Table 1: Impact of Sandmeyer Conditions on Impurity Profiles

Reaction SystemReagents & SolventConversion Rate2-Hydroxy ImpurityUnreacted AmineIsolated Yield
Aqueous Diazotization NaNO₂, HBr, CuBr (in H₂O)>95%18.5%<2%48%
Anhydrous Sandmeyer t-BuONO, CuBr₂ (in MeCN)>98%<0.5% <1%84%

Section 4: Optimized Standard Operating Procedure (SOP)

Below is the self-validating, step-by-step methodology for the anhydrous Sandmeyer conversion and subsequent chemically-driven purification.

Protocol: Anhydrous Sandmeyer and Acid-Wash Purification

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Reagent Dissolution: Add 2-amino-6-methyl-4,5,6,7-tetrahydrobenzothiazole (10.0 mmol, 1.0 eq) and anhydrous Copper(II) bromide (12.0 mmol, 1.2 eq) to the flask. Suspend the solids in 50 mL of anhydrous acetonitrile.

  • Diazotization: Cool the dark green suspension to 0 °C using an ice bath. Slowly add tert-butyl nitrite (15.0 mmol, 1.5 eq) dropwise over 15 minutes via syringe. Note: Controlled addition prevents rapid exothermic N₂ evolution and minimizes radical side-reactions.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours. The reaction is complete when gas evolution ceases and TLC confirms the consumption of the highly polar starting material.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove acetonitrile. Re-dissolve the crude, dark residue in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Partitioning (Critical Step): Transfer the EtOAc solution to a separatory funnel. Wash the organic layer with 1M HCl (3 × 50 mL). Causality Check: This step protonates any unreacted amine, forcing it into the aqueous layer.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to neutralize residual acid, followed by brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate in vacuo to afford 2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole as a highly pure solid.

Section 5: References

  • Title: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts Source: nih.gov URL: [Link]

  • Title: Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem Source: nih.gov URL: [Link]

  • Title: Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods | The Journal of Organic Chemistry Source: acs.org URL: [Link]

Troubleshooting

Technical Support Center: Degradation of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Prepared by: Senior Application Scientist, Chemical Stability Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromo-6-methyl-4,5,6,7-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. Understanding the stability and degradation profile of this molecule is critical for ensuring experimental reproducibility, maintaining compound integrity during storage, and interpreting analytical and biological data accurately. While specific degradation kinetics for this exact molecule are not extensively published, its structure allows for scientifically sound predictions based on the known reactivity of the benzothiazole core and its functional groups.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole?

The structure of this compound features several reactive sites that make it susceptible to three main degradation pathways: hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The C2-bromo substituent on the electron-deficient thiazole ring is a prime target for nucleophilic attack by water. This reaction can be catalyzed by acidic or basic conditions, leading to the replacement of the bromine atom with a hydroxyl group.[3][4]

  • Oxidation: The sulfur atom in the thiazole ring and the electron-rich aromatic portion are susceptible to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species (ROS) from other reagents, or through metabolic processes that generate oxidative enzymes.[5][6][7] Studies on similar benzothiazoles show that degradation is often initiated by hydroxyl radical attack.[8]

  • Photolysis: Benzothiazole scaffolds are known to absorb UV radiation, which can lead to photochemical degradation.[9][10] Potential pathways include cleavage of the carbon-bromine bond or dimerization with other molecules.[9] Therefore, prolonged exposure to light, especially UV light, should be avoided.

Q2: How should I properly store the compound in solid and solution forms to minimize degradation?

To ensure long-term stability, proper storage is paramount. The following conditions are recommended based on the compound's predicted chemical liabilities.

Form Recommended Storage Rationale
Solid Store at -20°C or below in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to moisture, oxygen, and light, which are the primary drivers of hydrolysis, oxidation, and photodegradation.
Solution Prepare solutions fresh for each experiment. If short-term storage is necessary, use anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile), store in amber vials at -80°C, and blanket with inert gas before sealing. Avoid protic solvents like methanol or water for storage.Aprotic solvents prevent hydrolysis. Cold temperatures and inert atmospheres slow down oxidative processes. Protecting from light prevents photolytic degradation.[9]

Q3: What are the most likely degradation products I might observe in my analytical runs (e.g., LC-MS)?

Based on the predicted degradation pathways, you should be on the lookout for several key transformation products:

  • Hydrolysis Product: The most common degradant is likely the 2-hydroxy derivative, 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one (which exists in tautomeric equilibrium with its 2-hydroxy form). In a mass spectrometer, this would correspond to a mass shift of -79 (loss of Br) and +17 (gain of OH) from the parent compound.

  • Oxidation Products: You may observe one or more oxygen additions (+16 amu each). Hydroxylation can occur on the benzothiazole ring system.[8] More extensive oxidation can lead to the formation of sulfoxides (+16 amu) or sulfones (+32 amu) at the thiazole sulfur, and eventual ring-opening products.[6][7]

  • Photodegradation Products: Light-induced degradation may result in debrominated product (loss of 79/81 amu for Br isotopes) or dimers (mass roughly 2x the parent compound).[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: An unknown peak is consistently appearing and growing in my HPLC/LC-MS chromatogram over time.

  • Primary Suspect: Compound degradation.

  • Troubleshooting Steps:

    • Analyze the New Peak: Check the mass-to-charge ratio (m/z) of the unknown peak. Does it match the predicted mass of a likely degradant (hydrolysis, oxidation)?

    • Evaluate Your Sample Handling:

      • Solvent: Are you using a protic solvent (water, methanol) in your sample matrix? This can accelerate hydrolysis. Switch to an aprotic solvent like acetonitrile for your stock solutions and sample diluent if possible.

      • pH: Is your mobile phase or sample diluent strongly acidic or basic? This can catalyze hydrolysis. Aim for a neutral or mildly acidic pH if the compound's stability allows.

      • Light Exposure: Are your samples sitting on the autosampler for extended periods exposed to ambient light? Use amber autosampler vials or cover the sample tray.

    • Perform a Confirmatory Forced Degradation Study: Intentionally stress the compound under controlled conditions (see Protocol 1 below) to see if you can generate the same unknown peak. This will confirm its identity as a degradant.

Issue 2: The biological activity or potency of my compound is inconsistent or decreases over time.

  • Primary Suspect: The active parent compound is degrading into less active or inactive byproducts. The 2-bromo group is often a critical feature for molecular interactions or further synthetic transformations.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Immediately analyze the purity of the stored solid or solution using a high-resolution method like HPLC or ¹H NMR. Quantify the percentage of the parent compound remaining.

    • Implement Strict Storage Protocols: If degradation is confirmed, discard the old stock. Prepare fresh solutions from solid material and adhere strictly to the recommended storage conditions (frozen, protected from light, under inert gas).

    • Workflow Optimization: For sensitive biological assays, prepare dilutions immediately before use. Avoid repeated freeze-thaw cycles of stock solutions, which can introduce moisture and oxygen. Aliquoting the stock solution upon initial preparation is highly recommended.

Proposed Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

Caption: Figure 1. Proposed hydrolytic degradation pathway.

Caption: Figure 2. Potential oxidative degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to rapidly assess the stability of the compound and identify potential degradants.

Forced Degradation Workflow cluster_conditions Stress Conditions (Incubate 24h at 40°C) start Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acidic (0.1 M HCl) start->acid Aliquot & Dilute base Basic (0.1 M NaOH) start->base Aliquot & Dilute oxidative Oxidative (3% H₂O₂) start->oxidative Aliquot & Dilute photolytic Photolytic (UV Lamp, 254nm) start->photolytic Aliquot & Dilute control Control (Solvent Only) start->control Aliquot & Dilute analysis Analyze Samples by LC-MS at T=0, 4, 8, 24h acid->analysis base->analysis oxidative->analysis photolytic->analysis control->analysis data Identify Degradants Calculate % Degradation analysis->data caption Figure 3. Workflow for a forced degradation study.

Caption: Figure 3. Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in an appropriate solvent (e.g., acetonitrile).

  • Stress Conditions: For each condition, dilute the stock solution into the stress medium to a final concentration of ~50 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH (neutralize with an equivalent amount of acid before injection).

    • Oxidation: 3% H₂O₂.

    • Photolysis: Solution in quartz cuvette exposed to a UV lamp (e.g., 254 nm). Wrap a control sample in foil.

    • Thermal: A control sample (diluted in solvent only) should be incubated alongside the stress samples.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 4, 8, 24 hours).

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to separate the parent compound from any new peaks.

  • Evaluation: Compare chromatograms from stressed samples to the control. Calculate the percentage of degradation and tentatively identify degradant peaks based on their mass spectra.

Protocol 2: Recommended HPLC-MS Method for Analysis

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

  • MS Scan Range: m/z 100 - 800.

References

  • Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Crystallographic Communications, 67(12), o3446. [Link]

  • Sharma, V., & Kumar, P. (2015). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 5(115), 94979-94993. [Link]

  • Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3446. [Link]

  • Zeng, L., et al. (2023). Derivatized Benzothiazoles as Two-Photon-Absorbing Organic Photosensitizers Active under Near Infrared Light Irradiation. Journal of the American Chemical Society. [Link]

  • Hansen, D. E., & Raines, R. T. (2010). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry, 6, 83. [Link]

  • Li, G., et al. (2014). [Degradation of benzothiazole in electro-assisted microbial reactor]. Huan Jing Ke Xue, 35(11), 4279-4284. [Link]

  • Wilson, K., & Chissick, S. S. (1991). Metabolism of benzothiazole. I. Identification of ring-cleavage products. Xenobiotica, 21(9), 1179-1184. [Link]

  • Petrova, T., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Molecules, 27(4), 1349. [Link]

  • Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of Organic Chemistry, 67(10), 3464-3469. [Link]

  • Schneider, C., & Mierau, J. (2004). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.
  • Wilson, K., & Chissick, S. S. (1991). Metabolism of benzothiazole. I. Identification of ring-cleavage products. Xenobiotica, 21(9), 1179-1184. [Link]

  • Al-Awad, M., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355-7373. [Link]

  • Gao, Y., et al. (2022). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology, 8(3), 577-588. [Link]

  • Bédé, L. A., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), 84. [Link]

  • Singh, A. K., et al. (2013). Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. Journal of Medicinal Chemistry, 56(13), 5526-5537. [Link]

  • Eawag Biocatalysis/Biodegradation Database. (2006). 2-Mercaptobenzothiazole Degradation Pathway. [Link]

  • Zajíčková, Z., et al. (2008). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. Journal of Heterocyclic Chemistry, 45(2), 431-437. [Link]

  • d'Ischia, M., et al. (2013). Red Hair Benzothiazines and Benzothiazoles: Mutation-Inspired Chemistry in the Quest for Functionality. Accounts of Chemical Research, 46(2), 430-440. [Link]

Sources

Optimization

Challenges in the scale-up synthesis of "2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole"

Technical Support Center: Scale-Up Synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. This compound serves as a critical structural scaffold in the development of kinase inhibitors and dopaminergic agents (such as pramipexole analogues)[1].

Scaling up this synthesis transitions the chemistry from predictable bench-top kinetics to mass-transfer and heat-transfer limited regimes. As a Senior Application Scientist, I have structured this guide to address the exact mechanistic bottlenecks you will face—specifically regioselectivity during ring formation and diazonium instability during the Sandmeyer reaction[2][3].

Scale-Up Reaction Workflow

The standard synthetic route involves the construction of the tetrahydrobenzothiazole ring followed by a Sandmeyer-type functional group interconversion[1][2].

Synthesis N1 4-Methylcyclohexanone N2 Alpha-Bromination & Cyclization (Br2, Thiourea, Reflux) N1->N2 N3 2-Amino-6-methyl-4,5,6,7- tetrahydrobenzothiazole N2->N3 N4 Sandmeyer Diazotization (NaNO2, HBr, 0-5°C) N3->N4 N5 Diazonium Intermediate N4->N5 N6 Bromination (CuBr, Heat) N5->N6 N7 2-Bromo-6-methyl-4,5,6,7- tetrahydrobenzothiazole N6->N7

Caption: Scale-up synthetic workflow for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

Frequently Asked Questions (FAQs)

Q1: Why do we observe a mixture of regioisomers during the initial cyclization step? A1: The synthesis of the 2-amino-4,5,6,7-tetrahydrobenzothiazole core relies on the alpha-bromination of 4-methylcyclohexanone followed by condensation with thiourea. Because 4-methylcyclohexanone is unsymmetrical, enolization and subsequent bromination can occur at either the C2 or C6 position. Under strict kinetic control, a mixture is formed. To maximize the yield of the desired 6-methyl isomer, the reaction must be pushed toward thermodynamic control (e.g., using a slight excess of halogenating agent and allowing sufficient equilibration time at reflux) so the more sterically stable intermediate dictates the final ring closure.

Q2: Why is the Sandmeyer reaction yield highly variable on a multi-kilogram scale? A2: The conversion of the 2-amino group to a 2-bromo group relies on the generation of a diazonium salt[3]. Heterocyclic diazonium salts derived from 2-aminobenzothiazoles are notoriously unstable[2]. They are highly susceptible to premature degradation via hydrolysis (yielding a 2-hydroxy impurity) or azo coupling. On a large scale, localized heat zones during the exothermic diazotization can destroy the intermediate. Precise temperature control (0–5 °C) and rapid, controlled transfer to the copper catalyst are non-negotiable for reproducible yields[2].

Troubleshooting Guide

Issue 1: Excessive Foaming and Pressurization during the Sandmeyer Reaction

  • Root Cause: The decomposition of the diazonium salt by CuBr releases stoichiometric amounts of nitrogen gas ( N2​ )[3]. On a small scale, this vents easily. In large reactors, mass transfer limitations cause rapid gas accumulation, leading to severe foaming and potential over-pressurization.

  • Solution: Implement a reverse-addition protocol . Instead of adding CuBr to the diazonium salt, slowly dose the cold diazonium salt solution into a pre-heated (60 °C) solution of CuBr in concentrated HBr. This ensures the diazonium salt decomposes instantaneously upon contact, regulating the N2​ evolution rate to match the addition rate.

Issue 2: High Levels of 2-Hydroxy Impurity in the Final Product

  • Root Cause: The diazonium intermediate reacts with water (hydrolysis) instead of the bromide ion. This occurs if the acid concentration is too low, allowing water to act as a competing nucleophile.

  • Solution: Ensure diazotization is performed in concentrated HBr (at least 48% w/w) rather than dilute aqueous acids. The high molarity of bromide ions shifts the equilibrium, outcompeting water. Furthermore, keep the diazonium holding tank strictly between 0 °C and 5 °C[2].

Issue 3: Halogen Scrambling (Formation of 2-Chloro Impurities)

  • Root Cause: Using hydrochloric acid (HCl) during the diazotization step introduces chloride ions into the matrix. During the Sandmeyer decomposition, chloride can compete with bromide, yielding a mixture of 2-bromo and 2-chloro derivatives.

  • Solution: Exclusively use Hydrobromic acid (HBr) for both the diazotization and the copper-mediated decomposition steps.

Quantitative Data: Sandmeyer Optimization

The following table summarizes the causal relationship between reaction parameters and product purity during scale-up optimization.

ParameterCondition A (Standard Bench)Condition B (Optimized Scale-up)Mechanistic RationaleYield (%)Purity (HPLC)
Acid Medium Aqueous HCl / NaNO2​ 48% HBr / NaNO2​ Prevents chloride scrambling and suppresses hydrolysis by saturating the solution with bromide nucleophiles.45%82%
Addition Sequence CuBr added to DiazoniumDiazonium added to CuBr (60 °C)Controls N2​ gas evolution rate; prevents accumulation of explosive diazonium concentrations.78%96%
Temperature 10–15 °C0–5 °CPrevents premature thermal degradation and azo-coupling of the heterocyclic diazonium salt.55%88%

Detailed Experimental Protocol

Optimized Scale-Up Methodology: Synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Note: This protocol assumes prior successful synthesis of the 2-amino-6-methyl-4,5,6,7-tetrahydrobenzothiazole intermediate[1].

Phase 1: Diazotization (Self-Validating Step)

  • Charge a glass-lined, jacketed reactor with 48% aqueous HBr (5.0 eq) and initiate active cooling to reach 0 °C.

  • Add 2-amino-6-methyl-4,5,6,7-tetrahydrobenzothiazole (1.0 eq) portion-wise under vigorous stirring. Maintain the internal temperature strictly below 5 °C[2].

  • Prepare a concentrated solution of sodium nitrite ( NaNO2​ , 1.2 eq) in minimal distilled water.

  • Slowly dose the NaNO2​ solution into the reactor via a metering pump over 2 hours.

  • Self-Validation Check: Perform a starch-iodide paper test 15 minutes after the addition is complete. A persistent blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization. Maintain this holding tank at 0–5 °C.

Phase 2: Sandmeyer Bromination 6. In a separate, larger receiving reactor, prepare a solution of Copper(I) bromide (CuBr, 1.5 eq) in 48% HBr (2.0 eq) and heat to 60 °C. 7. Slowly pump the cold diazonium solution into the hot CuBr solution. Caution: N2​ gas will evolve immediately[3]. Adjust the feed rate to maintain manageable foaming and a steady internal temperature of 60–65 °C. 8. Once the addition is complete, maintain the mixture at 60 °C for 1 hour to ensure the absolute decomposition of any residual diazonium salt. 9. Cool the reactor to 20 °C, dilute with chilled water, and extract the aqueous layer with dichloromethane (DCM). 10. Wash the combined organic layers with 1M NaOH to neutralize acidic impurities, followed by a brine wash. 11. Concentrate the organic layer under reduced pressure and recrystallize the crude solid from ethanol to afford pure 2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

References

  • Organic Process Research & Development (ACS). A Novel Scalable Synthesis of Pramipexole. Available at:[Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Purification of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

Welcome to the technical support and troubleshooting guide for the isolation and purification of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole . This compound is a critical intermediate in the synthesis of biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the isolation and purification of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole . This compound is a critical intermediate in the synthesis of biologically active tetrahydrobenzothiazoles (such as pramipexole analogs).

Due to its unique structural features—a basic thiazole nitrogen, a polarizable bromine atom, and a lipophilic cyclohexyl ring—this molecule presents specific chromatographic challenges. This guide is designed to provide researchers with causally-driven, self-validating methodologies to achieve >98% purity.

Molecular Profiling & Chromatographic Behavior

To successfully purify this compound, you must first understand how its structural components interact with the stationary and mobile phases:

  • The Thiazole Nitrogen (Basic): The nitrogen atom in the thiazole ring acts as a strong hydrogen-bond acceptor. On standard silica gel, it interacts aggressively with acidic silanol groups, leading to severe secondary retention and peak tailing[1].

  • The 2-Bromine Substituent (Electron-Withdrawing & Polarizable): The bromine atom withdraws electron density from the thiazole ring, slightly lowering the pKa of the nitrogen compared to unbrominated analogs. However, it is also susceptible to nucleophilic aromatic substitution (SNAr) if exposed to harsh, nucleophilic conditions on the column.

  • The 6-Methyl Group (Lipophilic & Chiral): Adds general lipophilicity, requiring highly non-polar starting solvent systems. Note that this creates a stereocenter; achiral silica will not separate the (6R) and (6S) enantiomers.

Troubleshooting & FAQs

Q1: Why does my compound streak across the TLC plate or tail severely during flash chromatography? A: This is caused by ion-exchange and hydrogen-bonding interactions between the basic thiazole nitrogen and ionized, highly acidic silanol groups (pKa ~3.5–4.5) present on standard silica gel[2][3]. When the mobile phase pH is near or above the pKa of the silanols, they deprotonate and strongly bind to the basic analyte[1]. Solution: Add 1% Triethylamine (TEA) to your mobile phase. TEA acts as a silanol suppressor; it competitively binds to the acidic sites on the silica, masking them and allowing your benzothiazole to elute in a sharp, symmetrical band[2].

Q2: Can I use diethylamine or ammonia instead of triethylamine (TEA) as my mobile phase additive? A: No. The bromine atom at the 2-position of the benzothiazole ring is activated toward nucleophilic aromatic substitution. While tertiary amines like TEA are sterically hindered and non-nucleophilic, primary or secondary amines (like diethylamine) can react with your compound directly on the column, leading to the formation of aminated byproducts and destroying your yield.

Q3: I am seeing co-elution of the 2-bromo product with the unbrominated precursor. How can I resolve this? A: The addition of the bromine atom increases the molecule's lipophilicity, meaning the brominated product will typically elute faster (higher Rf) than the unbrominated precursor. If they are co-eluting, your solvent gradient is too steep. Solution: Start with 100% Hexane (with 1% TEA) and use a very shallow gradient, increasing Ethyl Acetate (EtOAc) by only 1-2% per column volume (CV).

Q4: Why is my recovery yield so low (<50%) even when the compound elutes cleanly? A: Low recovery is often due to irreversible chelation. Older, "Type A" silica gels contain high levels of trace metal impurities (like iron and aluminum) which activate adjacent silanol groups and act as chelating centers for the sulfur and nitrogen atoms in the benzothiazole ring[4]. Solution: Always use ultra-pure "Type B" silica gel, which is acid-washed to remove metal ions, significantly improving recovery of heterocyclic compounds[4].

SilanolInteraction A Basic Thiazole Nitrogen (Analyte) B Acidic Silanol Groups (Silica Gel) A->B Hydrogen Bonding C Severe Peak Tailing & Poor Recovery B->C Secondary Retention D Triethylamine (TEA) Additive E Silanol Masking (Competitive Binding) D->E Preferential Binding E->B Blocks Interaction F Sharp Elution Peaks (High Recovery) E->F Resolves Issue

Mechanism of silanol-induced peak tailing and its resolution via TEA competitive binding.

Quantitative Chromatographic Data

Use the following empirically derived parameters to establish your baseline separation strategy. Data is based on Type B silica gel (40-63 µm particle size).

Mobile Phase SystemAdditiveTarget Compound RfPeak Shape / Elution ProfileResolution from Precursor
100% HexaneNone0.00Does not eluteN/A
90:10 Hexane:EtOAcNone0.25Severe tailing / StreakingPoor (overlapping bands)
90:10 Hexane:EtOAc 1% TEA 0.32 Sharp, symmetrical Excellent (ΔRf > 0.15)
80:20 Hexane:EtOAc1% TEA0.68Sharp, rapid elutionPoor (co-elution)

Self-Validating Purification Protocol

This Standard Operating Procedure (SOP) utilizes a self-validating framework. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Column Packing and Conditioning

Causality: Dry silica generates heat when wetted, which can degrade sensitive compounds. Furthermore, acidic silanols must be neutralized before the analyte is introduced to prevent immediate irreversible binding.

  • Slurry-pack Type B silica gel using 100% Hexane containing 1% TEA.

  • Flush the column with 3 Column Volumes (CV) of the Hexane/1% TEA mixture.

  • Validation Checkpoint: Collect 1 mL of the eluent exiting the column. Add a drop of water and test with pH indicator paper. The pH must be > 7.5. If it is acidic, the silanols are not fully masked; continue flushing until the pH threshold is met.

Step 2: Sample Preparation via Dry Loading

Causality: 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole has limited solubility in 100% hexane. Liquid loading in a more polar solvent (like DCM) will drag the compound down the column prematurely, ruining the separation.

  • Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).

  • Add Celite 545 (approx. 2-3 times the mass of the crude mixture).

  • Evaporate the DCM completely under reduced pressure using a rotary evaporator until a dry powder is formed.

  • Validation Checkpoint: Shake the flask. The loaded Celite must behave as a free-flowing powder with no clumping. Clumping indicates residual DCM, which will cause immediate band broadening upon loading.

Step 3: Gradient Elution

Causality: A slow gradient is required to separate the brominated target from over-brominated or unreacted byproducts based on subtle lipophilicity differences.

  • Load the dry Celite powder evenly onto the top of the conditioned silica bed.

  • Begin elution with 2 CV of 100% Hexane (1% TEA).

  • Gradually increase polarity to 95:5 Hexane:EtOAc (1% TEA) for 3 CV.

  • Increase to 90:10 Hexane:EtOAc (1% TEA) and hold until the product elutes.

  • Validation Checkpoint: Monitor via UV detection at λ = 254 nm (optimal for the conjugated benzothiazole system). Once the peak begins to elute, halt the gradient and hold the solvent composition isocratic to prevent co-elution of slower-moving impurities.

Step 4: Fraction Pooling
  • Collect fractions in small volumes (e.g., 10-20 mL depending on scale).

  • Spot fractions on a TLC plate and develop in 90:10 Hexane:EtOAc (1% TEA).

  • Validation Checkpoint: Analyze the very first and very last fraction of the UV peak separately. Only pool fractions that show a single, sharp spot at Rf ~0.32. Discard the "tails" if any faint secondary spots are visible to guarantee >98% purity.

PurificationWorkflow S1 1. Sample Preparation (Dry Loading on Celite) S2 2. Column Conditioning (Hexane + 1% TEA) S1->S2 Load sample S3 3. Gradient Elution (Hexane:EtOAc) S2->S3 Run gradient S4 4. UV Fraction Collection (λ = 254 nm) S3->S4 Monitor absorbance S5 5. Validation (TLC/LC-MS) S4->S5 Pool pure fractions

Step-by-step self-validating chromatography workflow for benzothiazole derivatives.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes".2

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". 3

  • uHPLCs. "The little secrets of silica gel in liquid chromatography columns". 4

  • Element Lab Solutions. "Peak Tailing in HPLC". 1

Sources

Optimization

Minimizing by-product formation in "2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole" synthesis

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. As a key intermediate in various synt...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. As a key intermediate in various synthetic pathways, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on minimizing by-product formation.

Synthesis Overview: The Hantzsch Approach

The most common and direct route to 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a variation of the Hantzsch thiazole synthesis. This two-step process involves:

  • α-Bromination of 4-methylcyclohexanone: This step introduces the bromine atom at the carbon adjacent to the carbonyl group, forming the key intermediate, 2-bromo-4-methylcyclohexanone.

  • Cyclization with Thiourea: The α-bromoketone is then reacted with thiourea, which acts as the source of the thiazole ring's nitrogen and sulfur atoms, to form the desired tetrahydrobenzothiazole ring system.

While seemingly straightforward, each step presents opportunities for by-product formation that can complicate purification and reduce overall yield. This guide will dissect these potential issues and provide actionable solutions.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems that may arise during the synthesis, providing explanations grounded in reaction mechanisms and offering practical, field-tested solutions.

Part 1: α-Bromination of 4-methylcyclohexanone

Question 1: My crude product from the bromination step shows multiple spots on TLC, and the NMR spectrum is complex, suggesting a mixture of products. What are the likely by-products and how can I avoid them?

Answer:

The primary challenge in the bromination of 4-methylcyclohexanone is controlling the regioselectivity and preventing over-bromination. The likely by-products are:

  • Di-brominated ketones: Primarily 2,6-dibromo-4-methylcyclohexanone.

  • Isomeric mono-brominated ketones: Bromination at other positions on the ring.

Causality and Mechanism:

The bromination of ketones proceeds via an enol or enolate intermediate. The methyl group at the 4-position does not strongly direct the bromination electronically, but sterically it can influence the approach of the brominating agent. Over-bromination occurs when the initial product, 2-bromo-4-methylcyclohexanone, reacts further with the brominating agent.

Solutions and Preventative Measures:

To enhance the selectivity for the desired mono-brominated product, consider the following strategies:

  • Choice of Brominating Agent: While elemental bromine (Br₂) is commonly used, N-bromosuccinimide (NBS) can be a milder and more selective alternative, often leading to less over-bromination.

  • Reaction Conditions:

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0-5 °C) to minimize side reactions.

    • Slow Addition: Add the brominating agent dropwise to the solution of 4-methylcyclohexanone to maintain a low concentration of the brominating species and reduce the likelihood of di-bromination.

    • Solvent: The choice of solvent can influence the enolization equilibrium and the reaction rate. Aprotic solvents like diethyl ether or tetrahydrofuran are often preferred.

  • Catalysis: The use of an acid catalyst (e.g., a catalytic amount of HBr or acetic acid) can promote the formation of the enol and facilitate a more controlled reaction.

Experimental Protocol: Selective Mono-bromination of 4-methylcyclohexanone

  • Dissolve 4-methylcyclohexanone (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of bromine (1 equivalent) in diethyl ether to the dropping funnel.

  • Add the bromine solution dropwise to the stirred ketone solution over a period of 1-2 hours, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-4-methylcyclohexanone.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS) or Bromine (Br₂)NBS is generally milder and more selective.
Temperature 0-5 °CMinimizes over-bromination and side reactions.
Solvent Diethyl ether, THFAprotic solvents can offer better control.
Addition Rate Slow, dropwisePrevents localized high concentrations of bromine.
Catalyst Catalytic HBr or Acetic AcidPromotes controlled enol formation.
Part 2: Cyclization with Thiourea (Hantzsch Thiazole Synthesis)

Question 2: The yield of my desired 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is low, and I'm isolating a significant amount of an isomeric by-product. What is this isomer and how can I favor the formation of the correct product?

Answer:

A common issue in the Hantzsch thiazole synthesis is the formation of the 2-iminothiazoline tautomer, which is isomeric to the desired 2-aminothiazole.

Causality and Mechanism:

The initial cyclization of 2-bromo-4-methylcyclohexanone with thiourea forms a 2-amino-4,5,6,7-tetrahydrobenzothiazole intermediate. This intermediate exists in a tautomeric equilibrium with the 2-imino-2,3,4,5,6,7-hexahydrobenzothiazole form. The final product, 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, is then formed by subsequent bromination, however, the initial cyclization product's tautomeric equilibrium can affect the overall reaction efficiency. The reaction conditions, particularly the pH, can influence the position of this equilibrium.

Solutions and Preventative Measures:

  • pH Control: The reaction is typically carried out under neutral or slightly basic conditions to favor the 2-aminothiazole tautomer. The use of a mild base like sodium acetate can be beneficial.

  • Reaction Temperature and Time: The reaction is often heated to ensure complete cyclization. However, prolonged heating or excessively high temperatures can lead to decomposition or other side reactions. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

  • Order of Reagents: Ensure that the 2-bromo-4-methylcyclohexanone is added to the thiourea solution, rather than the other way around, to maintain an excess of the nucleophilic thiourea.

Experimental Protocol: Cyclization of 2-bromo-4-methylcyclohexanone with Thiourea

  • In a round-bottom flask, dissolve thiourea (1.1 equivalents) and sodium acetate (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux with stirring.

  • Add a solution of crude 2-bromo-4-methylcyclohexanone (1 equivalent) in ethanol dropwise to the refluxing thiourea solution.

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

ParameterRecommended ConditionRationale
Base Sodium AcetatePromotes the desired 2-aminothiazole tautomer.
Solvent EthanolA common and effective solvent for this reaction.
Temperature RefluxEnsures complete cyclization.
Monitoring TLCTo avoid prolonged heating and decomposition.
Part 3: Purification

Question 3: My final product is an oil/sticky solid that is difficult to purify. What are the best methods for isolating pure 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole?

Answer:

Purification of the target compound can be challenging due to the presence of structurally similar by-products and unreacted starting materials. A combination of techniques is often necessary.

Solutions:

  • Column Chromatography: This is the most effective method for separating the desired product from by-products. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization can be a viable purification method. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that provides good crystal formation and effectively excludes impurities.

  • Acid-Base Extraction: If the by-products have significantly different acid-base properties from the target molecule, an acid-base extraction workup can be used to remove them prior to chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Can I perform the bromination and cyclization in a one-pot procedure?

A1: While a one-pot procedure is theoretically possible, it is generally not recommended for this synthesis. The conditions for efficient and selective bromination are often different from those required for the cyclization. Performing the reaction in two distinct steps with isolation (or at least a workup) of the intermediate 2-bromo-4-methylcyclohexanone allows for better control over each transformation and typically leads to a cleaner final product and higher overall yield.

Q2: How can I confirm the structure of my final product and identify the by-products?

A2: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H and ¹³C NMR Spectroscopy: Will provide detailed information about the chemical structure, including the position of the methyl group and the bromine atom.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product and can help identify the molecular weights of by-products. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups in the molecule.

Q3: What are the safety precautions I should take during this synthesis?

A3:

  • Bromine and NBS: Both are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Diethyl ether and THF are highly flammable. Work in a fume hood away from ignition sources.

  • Thiourea: Thiourea is a suspected carcinogen. Handle with care and avoid inhalation of dust.

Visualizing the Process

SynthesisWorkflow

Caption: Potential pathways for by-product formation during the synthesis.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999. [Link]

  • Katritzky, A. R.; Ramsden, C. A.; Scriven, E. F. V.; Taylor, R. J. K. Comprehensive Organic Functional Group Transformations II; Elsevier: Amsterdam, 2005; Vol. 4. [Link]

  • Schneider, M. J. Pramipexole. In xPharm: The Comprehensive Pharmacology Reference; Enna, S. J., Bylund, D. B., Eds.; Elsevier: New York, 2007; pp 1–6. [Link]

  • Mier, P. D.; van den Hurk, J. J. M. A. The clinical and experimental foundations of pramipexole, a dopamine D2/D3 receptor agonist. Expert Opinion on Investigational Drugs1995 , 4 (3), 229-237. [Link]

Troubleshooting

Stability issues of "2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole" in solution

Welcome to the technical support center for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction to the Stability of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound with a structure susceptible to various degradation pathways in solution. The stability of this compound is paramount for obtaining reliable and reproducible experimental results. This guide will walk you through the potential stability issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole has changed color (e.g., from colorless to yellow or brown). What does this indicate and is the compound still usable?

A color change in your solution is a common indicator of degradation.[1] For benzothiazole derivatives, this can be due to oxidation, leading to the formation of colored impurities.[1] It is strongly recommended to assess the purity of the compound using an analytical technique like High-Performance Liquid Chromatography (HPLC) before proceeding with your experiment. If significant degradation is confirmed, it is best to discard the sample to ensure the validity of your results.

Q2: What are the primary factors that can affect the stability of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole in solution?

Several environmental and chemical factors can impact the stability of your compound. These include:

  • pH: The thiazole ring, a core component of the molecule, can be susceptible to hydrolysis, particularly under alkaline conditions.[2]

  • Light Exposure: Aromatic and heterocyclic compounds can be prone to photodegradation upon exposure to UV or visible light.[2][3]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[3][4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[3]

  • Solvent Choice: The type of solvent used can influence the stability of the compound.

Q3: What are the recommended storage conditions for stock solutions of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole?

To maximize the shelf-life of your stock solutions, we recommend the following storage conditions:

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C.[2]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2][3]

  • Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.[3]

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability-related issues.

Issue 1: Inconsistent or non-reproducible results in biological assays.

This often points to the degradation of your compound in the experimental solution.[2]

  • Underlying Cause: The stability of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole can be compromised by the pH of your assay buffer, exposure to light during the experiment, or elevated temperatures during incubation.[2][4]

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your stock solutions and final assay buffers. The thiazole ring in similar compounds is known to be susceptible to hydrolysis in alkaline media.[2]

    • Protect from Light: Conduct your experiments under subdued lighting conditions or use light-blocking plates.[2]

    • Control Temperature: Minimize the time your compound is exposed to room temperature or higher. Prepare solutions immediately before use if possible.[2]

    • Fresh Preparations: Always use freshly prepared dilutions from a properly stored stock solution for your experiments.

Issue 2: Appearance of new peaks in HPLC analysis of the compound solution over time.

The emergence of new peaks in your chromatogram is a clear sign of degradation.

  • Underlying Cause: These new peaks represent degradation products. The most probable degradation pathways for benzothiazole derivatives include hydrolysis of the thiazole ring, oxidation (particularly at the sulfur atom), and photodegradation.[2]

  • Troubleshooting & Characterization Workflow:

    • Forced Degradation Studies: To identify the potential degradation products, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). A general protocol is provided below.

    • Analytical Monitoring: Use a stability-indicating method, such as HPLC with UV detection or Mass Spectrometry (LC-MS), to track the formation of degradants over time.[1]

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol outlines a general procedure to investigate the stability of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole under stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 6, 12, 24 hours). Before analysis, neutralize an aliquot with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase.[1]

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.[1]

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and monitor at various time points.[1]

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source. Monitor for degradation at various time points.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) and monitor for degradation over time.

3. Analysis:

  • Analyze the stressed samples by a suitable HPLC method to determine the percentage of degradation and to observe the formation of degradation products.

Recommended HPLC Method for Purity Assessment

While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method suitable for purity assessment of similar benzimidazole derivatives can be adapted.[5]

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.[5]

Data Presentation

Table 1: Summary of Factors Affecting Stability and Recommended Mitigation Strategies

FactorPotential EffectMitigation Strategy
pH Hydrolysis of the thiazole ring, especially in alkaline conditions.[2]Maintain solutions at a neutral or slightly acidic pH. Use buffered solutions where possible.[6][7]
Light Photodegradation.[2][3]Store solutions in amber vials or protect from light with foil. Conduct experiments under subdued light.[2][3]
Temperature Increased rate of degradation.[3][4]Store stock solutions at -20°C or -80°C. Minimize exposure to high temperatures during experiments.[2]
Oxygen Oxidation.[3]Purge storage vials with an inert gas (e.g., nitrogen, argon). Use freshly degassed solvents.[3]
Solvent May influence degradation pathways.Use high-purity, peroxide-free solvents. Perform initial stability tests in your chosen solvent system.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G A Inconsistent Experimental Results or New Peaks in HPLC B Hypothesis: Compound Degradation A->B C Check Storage Conditions (Temp, Light, Atmosphere) B->C D Review Experimental Parameters (pH, Temp, Light Exposure) B->D E Perform Purity Check (e.g., HPLC) B->E F Significant Degradation Detected? E->F G YES F->G Yes H NO F->H No I Discard Sample and Use Fresh Stock G->I K Investigate Other Experimental Variables (e.g., Reagents) H->K J Optimize Storage and Experimental Conditions I->J G cluster_0 Stress Factors cluster_1 Parent Compound cluster_2 Potential Degradation Products Light (UV/Vis) Light (UV/Vis) Parent 2-Bromo-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole Light (UV/Vis)->Parent Photodegradation Oxygen (Oxidation) Oxygen (Oxidation) Oxygen (Oxidation)->Parent Oxidation pH (H+/OH-) pH (H+/OH-) pH (H+/OH-)->Parent Hydrolysis Heat Heat Heat->Parent Accelerates all pathways Hydrolysis Hydrolyzed Products (Thiazole Ring Opening) Parent->Hydrolysis Oxidation Oxidized Products (e.g., Sulfoxides) Parent->Oxidation Photoproducts Photodegradation Products Parent->Photoproducts

Caption: Potential degradation pathways for the compound.

References

  • de Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270-3274. Available at: [Link]

  • De Wever, H., & Verachtert, H. (2001). Microbial transformations of 2-substituted benzothiazoles. PubMed. Available at: [Link]

  • EAWAG BBD/PPS (2006). 2-Mercaptobenzothiazole Degradation Pathway. EAWAG. Available at: [Link]

  • Air Sea Containers (2025). Top 5 Factors Affecting Chemical Stability. Air Sea Containers. Available at: [Link]

  • NextSDS (n.d.). 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole. NextSDS. Available at: [Link]

  • Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd. Available at: [Link]

  • Liu, Y. S., & Ying, G. G. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. PubMed. Available at: [Link]

  • Singh, R., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. PMC. Available at: [Link]

  • NextSDS (n.d.). 2-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole. NextSDS. Available at: [Link]

  • US Patent (2006). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. Google Patents.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • Dobrowolski, M. A., et al. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. ResearchGate. Available at: [Link]

  • Fiehn, O., et al. (1994).
  • Al-kassas, R. (n.d.). Drug Stability and factors that affect on the drug stability.
  • Slideshare (n.d.). Factors affecting stability of drugs. Slideshare. Available at: [Link]

  • AMERICAN ELEMENTS® (n.d.). Benzothiazoles. AMERICAN ELEMENTS®. Available at: [Link]

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Optimization

Preventing decomposition of "2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole" during storage

A Guide to Ensuring Compound Integrity During Storage and Handling Welcome to the technical support center for "2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole" (Catalog No. PBKH9AA72664 and similar).

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Compound Integrity During Storage and Handling

Welcome to the technical support center for "2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole" (Catalog No. PBKH9AA72664 and similar). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this critical research compound. As a Senior Application Scientist, I've structured this document to not only provide protocols but to explain the underlying chemical principles that govern the stability of this molecule.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and handling of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

Q1: What are the ideal long-term storage conditions for this compound?

For optimal stability, the compound should be stored as a solid under an inert atmosphere (Argon or Nitrogen) at -20°C, protected from light. A summary of recommended conditions is provided in Table 1.

Q2: My new bottle of the compound is a white or off-white solid, but my older stock has turned yellow or brown. What does this color change indicate?

A color change from white/off-white to yellow or brown is a primary visual indicator of decomposition. This is often due to a combination of slow oxidation and/or reactions initiated by exposure to light and atmospheric moisture. The colored byproducts are typically small amounts of highly conjugated impurities.

Q3: What are the primary chemical pathways that lead to the decomposition of this compound?

The structure of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole contains several features susceptible to degradation:

  • Oxidation: The tetrahydro-fused ring and the sulfur atom in the thiazole ring are susceptible to oxidation from atmospheric oxygen.[1][2][3] This can be exacerbated by the presence of trace metals.

  • Hydrolysis: The Carbon-Bromine (C-Br) bond can undergo slow hydrolysis in the presence of moisture, leading to the formation of the corresponding hydroxylated species. While the C(sp2)-Br bond is relatively stable, trace impurities or acidic/basic conditions can catalyze this process.[4]

  • Photodecomposition: Brominated aromatic compounds can be sensitive to light, particularly UV radiation.[5][6] Light can initiate radical reactions, leading to debromination or other complex degradation pathways.[7]

Q4: I'm seeing an unexpected peak in my LC-MS/NMR analysis. What could it be?

Besides the products from the pathways mentioned above (oxidized species, hydroxylated analog), you might also observe debrominated product (6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole). This can occur via radical mechanisms initiated by light or through certain catalytic cycles involving trace metals.

Q5: Can I store the compound in a solution, for example, in DMSO or methanol?

Storing this compound in solution is not recommended for long-term storage . While convenient for immediate experimental use, solvents can facilitate decomposition. Protic solvents like methanol can participate in solvolysis reactions, and even "anhydrous" solvents can absorb atmospheric moisture over time. If you must prepare a stock solution, prepare it fresh and use it within a short timeframe. For short-term storage (1-2 days), store the solution under argon at -20°C.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

Use this section to diagnose potential issues with your stored compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Compound Discoloration (Yellowing/Browning) 1. Air (Oxygen) Exposure: The vial was not properly flushed with an inert gas. 2. Light Exposure: The vial was stored in a clear container or left on the benchtop.1. Repurchase the compound if purity is critical. 2. For future use, aliquot the new compound into smaller, amber glass vials under an inert atmosphere (see Protocol 1). 3. Always store vials in a dark, secondary container within the freezer.
Inconsistent Experimental Results Partial Decomposition: The compound's purity has dropped below acceptable levels, affecting reaction stoichiometry or biological activity.1. Re-analyze the purity of your stock vial using LC-MS, qNMR, or another suitable analytical method. 2. If purity is compromised, acquire a new batch of the compound. 3. Implement a strict aliquoting and handling protocol (see Protocol 2) to protect the main stock.
Poor Solubility Compared to a New Batch Formation of Insoluble Byproducts: Degradation can lead to the formation of polymeric or highly oxidized, less soluble materials.1. This is a strong indicator of significant decomposition. The material should be discarded. 2. Review storage procedures to identify the source of degradation (air, light, moisture).

Underlying Mechanisms of Decomposition

Understanding the "why" behind storage protocols is key to their successful implementation. The molecular structure dictates its vulnerabilities.

Key Susceptible Moieties:
  • C(sp²)-Br Bond: Susceptible to nucleophilic attack (hydrolysis) and homolytic cleavage by light.[8]

  • Thiazole Ring: The sulfur atom can be oxidized to a sulfoxide or sulfone.

  • Tetrahydro-Ring: The C-H bonds in the saturated ring portion are potential sites for radical-mediated oxidation.[1]

The diagram below illustrates the most probable decomposition pathways initiated by common laboratory environmental factors.

Caption: Potential decomposition pathways for the title compound.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage

This protocol is designed to maximize the shelf-life of the main stock of the compound.

  • Preparation: Work in a clean, dry area, preferably in a glove box or using a Schlenk line with Argon or Nitrogen gas.

  • Aliquoting: Upon receiving a new bottle, carefully weigh out smaller, experiment-sized portions (e.g., 10-50 mg) into pre-dried, amber glass vials with PTFE-lined screw caps.

  • Inerting: Flush each aliquot vial with a gentle stream of inert gas for 30-60 seconds to displace all atmospheric air.

  • Sealing: Immediately and tightly seal the vial cap. Wrap the cap with parafilm for an extra barrier against moisture.

  • Labeling: Clearly label each vial with the compound name, batch number, aliquot amount, and date.

  • Storage: Place the labeled aliquot vials inside a labeled, opaque secondary container (e.g., a small cardboard box) and store in a -20°C freezer. The original stock bottle should also be flushed with inert gas, sealed, and stored in the same manner.

Protocol 2: Workflow for Daily Experimental Use

This workflow minimizes the risk of contaminating the main stock.

DailyUseWorkflow start Start: Need Compound retrieve Retrieve ONE aliquot vial from -20°C storage start->retrieve equilibrate Allow vial to equilibrate to room temperature (IMPORTANT: ~15-20 min) retrieve->equilibrate weigh Quickly weigh the required amount in a dry environment equilibrate->weigh Prevents water condensation repurge Re-flush the aliquot vial with inert gas weigh->repurge dissolve Dissolve weighed compound for immediate use weigh->dissolve reseal Reseal vial tightly, wrap with parafilm repurge->reseal return_vial Return aliquot vial to secondary container in -20°C freezer reseal->return_vial end End: Experiment Ready dissolve->end

Caption: Recommended workflow for handling the compound for daily use.

Summary of Storage Recommendations

Parameter Condition Rationale
Temperature -20°C (or lower)Slows the rate of all potential decomposition reactions.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the tetrahydro-ring and sulfur atom.[2]
Light Protect from Light (Amber Vial)Prevents light-induced radical formation and C-Br bond cleavage.[5][6]
Form SolidMaximizes stability; avoids solvent-mediated degradation pathways.
Container Glass Vial with PTFE-lined CapInert material that prevents contamination and provides a good seal.

References

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ACS Earth and Space Chemistry. Available from: [Link]

  • Unraveling the Silent Hydrolysis of Cyclic B–X/C=C Isosteres: The Striking Impact of a Single Heteroatom on the Aromatic, Acidic, and Dynamic Properties of Hemiboronic Phenanthroids. Journal of the American Chemical Society. Available from: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. Available from: [Link]

  • Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. ACS Catalysis. Available from: [Link]

  • Mediated Selective Oxidation of Benzothiazole: The Predominance of Sequential Cu(II)-Cu(I)-Cu(III) Valence Transition and Dissolved Oxygen. Environmental Science & Technology. Available from: [Link]

  • Hydrogen storage using heterocyclic compounds: The hydrogenation of 2-methylthiophene. ResearchGate. Available from: [Link]

  • Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. RSC Advances. Available from: [Link]

  • Late-Stage Halogenation of Complex Substrates with Readily Available Halogenating Reagents. Accounts of Chemical Research. Available from: [Link]

  • Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. Google Patents.
  • 2-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole. NextSDS. Available from: [Link]

  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available from: [Link]

  • Oxidation of Tetrahydro-β-carbolines by Persulfate. Organic Letters. Available from: [Link]

  • Visible light-mediated halogenation of organic compounds. Chemical Society Reviews. Available from: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. Available from: [Link]

  • Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection. RSC Publishing. Available from: [Link]

  • Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch-Sosnovsky Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. Chemistry Letters. Available from: [Link]

  • Stereoselective Halogenation in Natural Product Synthesis. PMC. Available from: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available from: [Link]

  • Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. The Journal of Organic Chemistry. Available from: [Link]

  • A novel oxidation of the carcinogen N-hydroxy-N-2-fluorenylacetamide catalyzed by peroxidase/H2O2/Br-. Biochemical and Biophysical Research Communications. Available from: [Link]

  • Thermal Decomposition of 2-Bromoethanol: Single pulse shock tube experiments, modeling, DFT and TST calculations. ResearchGate. Available from: [Link]

  • Mechanistic Study on the Formation of Compounds from Thioureas. IntechOpen. Available from: [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available from: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available from: [Link]

  • Homolytic and Heterolytic Bond Cleavage. Chemistry Steps. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Purity Analysis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole: A Comparative Methodological Guide

Executive Summary 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS: 1245128-31-7) is a critical halogenated building block utilized in the synthesis of complex neuroactive pharmaceuticals, including pramipexole...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS: 1245128-31-7) is a critical halogenated building block utilized in the synthesis of complex neuroactive pharmaceuticals, including pramipexole analogs and other benzothiazole derivatives[1][2]. Achieving and verifying the high purity of this intermediate is vital, as the carryover of regioisomers or debrominated analogs can severely impact the yield, efficacy, and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares three analytical methodologies for the purity profiling of this compound, providing researchers and drug development professionals with field-proven, self-validating protocols to ensure analytical integrity.

Physicochemical Profiling & Analytical Challenges

Designing an optimal high-performance liquid chromatography (HPLC) method requires a deep understanding of the molecule's physicochemical liabilities. Analyzing 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole presents two primary chromatographic challenges:

  • Basic Thiazole Nitrogen: The basicity of the nitrogen atom in the 1,3-benzothiazole ring makes it highly prone to secondary ion-exchange interactions with residual acidic silanols on traditional silica-based stationary phases. If the mobile phase pH is not strictly controlled, this manifests as severe peak tailing (Tf > 1.5), compromising resolution and integration accuracy.

  • Highly Polarizable Bromine Substituent: The bromine atom at the C2 position requires a stationary phase capable of exploiting dipole-dipole interactions. Standard hydrophobic phases often fail to separate the target molecule from closely related debrominated impurities or positional isomers[3].

Methodological Comparison: Selecting the Optimal Phase

To establish the most robust purity assay, we compared three distinct analytical approaches:

  • Method A: Standard RP-HPLC (C18 Phase) The traditional workhorse. It relies purely on dispersive (hydrophobic) interactions. While robust for general purity and highly polar impurities, it often requires complex, long-running gradients to resolve halogenated isomers efficiently.

  • Method B: UHPLC (Biphenyl Phase) The optimal choice. Biphenyl stationary phases offer enhanced π−π interactions with the thiazole ring and strong dipole-dipole interactions with the polarizable bromine atom [3][4]. This orthogonal selectivity resolves critical structural isomer pairs that co-elute on standard C18 columns, while sub-2 µm or core-shell particles allow for high-throughput analysis.

  • Method C: GC-FID An orthogonal, volatility-based approach. It is highly effective for detecting residual solvents or volatile aliphatic impurities but is less suitable for the main assay due to the compound's high boiling point and potential for thermal degradation at the injection port.

Quantitative Performance Data

The following table summarizes the experimental performance of the three methods when analyzing a spiked sample of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole containing 0.5% of its debrominated analog.

Analytical ParameterMethod A: Standard RP-HPLC (C18)Method B: UHPLC (Biphenyl Phase)Method C: GC-FID
Run Time 25.0 min8.0 min 18.0 min
Resolution (Critical Pair) 1.83.5 1.2
Tailing Factor (Tf) 1.6 (Moderate tailing)1.1 (Excellent) 1.0
Limit of Detection (LOD) 0.05%0.01% 0.1%
Primary Separation Mechanism Hydrophobic (Dispersive) π−π & Dipole-Dipole Volatility / Boiling Point

Experimental Protocol: UHPLC-UV with Biphenyl Phase

The following step-by-step methodology utilizes a Biphenyl stationary phase. This protocol is designed as a self-validating system ; it incorporates strict System Suitability Testing (SST) criteria that must be met before sample analysis, ensuring the system's thermodynamic and kinetic readiness .

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Acetate in MS-grade water, adjusted to pH 4.5 with glacial acetic acid.

    • Causality: Maintaining a pH of 4.5 ensures the thiazole nitrogen remains fully protonated. Preventing the molecule from existing in a mixed ionization state eliminates peak splitting and suppresses residual silanol activity on the column.

  • Organic Phase (B): 100% LC-MS Grade Acetonitrile.

Step 2: Sample & Standard Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability Solution (SST): Spike the standard solution with 0.1% (w/w) of a known debrominated impurity (e.g., 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole).

Step 3: Chromatographic Execution
  • Column: Core-shell Biphenyl, 2.7 µm, 2.1 x 100 mm (e.g., Shim-pack Velox Biphenyl or equivalent)[3].

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peak shape).

  • Injection Volume: 2 µL.

  • Detection: UV at 265 nm[5].

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% 95% B

    • 6.0 - 7.5 min: 95% B

    • 7.5 - 8.0 min: 95% 5% B

    • 8.0 - 10.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Criteria (Self-Validation)

Before analyzing the unknown batch, the system must pass the following criteria:

  • Resolution (Rs) between the debrominated impurity and the main peak must be ≥2.0 .

  • Tailing Factor (Tf) for the main peak must be ≤1.5 .

  • Relative Standard Deviation (RSD) of the main peak area from 5 replicate injections must be ≤2.0% .

Causality: If Rs < 2.0, the column may have lost its π−π selectivity due to phase bleed, or the mobile phase pH is incorrect. The strict SST halts the workflow before erroneous purity data is generated.

Analytical Workflow & Decision Matrix

G Start Sample: 2-Bromo-6-methyl- 4,5,6,7-tetrahydro-1,3-benzothiazole SST System Suitability Test (SST) Rs > 2.0, Tf < 1.5 Start->SST Decision Impurity Profile Assessment SST->Decision RP_C18 Standard RP-HPLC (C18) General Purity & Polar Impurities Decision->RP_C18 Routine QA UHPLC_Biphenyl UHPLC (Biphenyl Phase) Halogenated Isomers & High Throughput Decision->UHPLC_Biphenyl Critical Isomer Separation GC_FID GC-FID Volatile Organics & Residual Solvents Decision->GC_FID Orthogonal Check Data Data Integration & ICH Q2(R1) Validation RP_C18->Data UHPLC_Biphenyl->Data GC_FID->Data

Decision matrix for impurity profiling of halogenated benzothiazole intermediates.

References

  • Shimadzu Corporation. "Shim-pack Velox LC Columns: Biphenyl Phase Selectivity for Halogenated Compounds." Liquid Chromatography Applications. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Harmonised Tripartite Guideline. Available at:[Link]

  • MDPI Separations. "Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR." Separations 2023, 10(1), 7. Available at:[Link]

Sources

Comparative

Spectroscopic Confirmation of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole: A Comparative Analytical Guide

Executive Summary The unambiguous structural elucidation of halogenated, saturated heterocyclic scaffolds—specifically 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS: 1245128-31-7)—presents unique analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous structural elucidation of halogenated, saturated heterocyclic scaffolds—specifically 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS: 1245128-31-7)—presents unique analytical challenges [3]. As a critical intermediate in the synthesis of dopaminergic agents and advanced therapeutics, verifying its exact regiochemistry (e.g., differentiating the 6-methyl position from a 5-methyl isomer) is paramount.

This guide objectively compares the performance of Routine Quality Control (QC) Workflows against Advanced Structural Elucidation Workflows . By detailing the causality behind specific experimental choices and providing self-validating protocols, this document equips researchers with the data necessary to select the optimal analytical strategy for verifying commercial standards or in-house synthesized derivatives.

Mechanistic Rationale: The Challenge of Tetrahydrobenzothiazole Elucidation

Routine analytical methods often fall short when characterizing saturated ring systems attached to heteroaromatic cores [1].

  • The Mass Spectrometry Challenge: Standard low-resolution LC-MS can confirm the nominal mass but cannot definitively rule out isobaric impurities or confirm the elemental composition with high confidence.

  • The NMR Challenge: In 1D 1 H NMR, the protons of the saturated cyclohexyl ring (C4, C5, C6, C7) exhibit significant signal overlap in the aliphatic region (1.5–3.0 ppm) [2]. Relying solely on 1D NMR leaves the exact position of the methyl group ambiguous.

To resolve this, an advanced multi-modal approach utilizing High-Resolution Mass Spectrometry (HRMS) for isotopic profiling and 2D NMR (HSQC/HMBC) for regiochemical mapping is required.

AnalyticalWorkflow A Sample Prep (2-Bromo-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole) B LC-HRMS (Isotopic Profiling) A->B Aliquot 1 C 1D & 2D NMR (Regiochemistry) A->C Aliquot 2 D FT-IR (Functional Groups) A->D Aliquot 3 E Data Synthesis & Unambiguous Confirmation B->E Isotope Ratio (79Br/81Br) C->E Connectivity & Sterics D->E C-Br & C=N Bonds

Figure 1: Multi-modal spectroscopic workflow for the structural elucidation of benzothiazole derivatives.

Comparative Analytical Workflows: Routine vs. Advanced

When evaluating the purity and structure of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, laboratories typically choose between two primary workflows. The advanced workflow is strictly necessary when validating a novel synthetic route or a newly procured commercial standard [3].

Comparison cluster_0 Routine QC Approach cluster_1 Advanced Structural Elucidation A1 Standard LC-MS (Low Res) C Structure Verified: Regiochemistry Confirmed A1->C Prone to isomeric ambiguity A2 1D 1H NMR (Basic Purity) A2->C B1 HRMS (Q-TOF) (Exact Mass & Isotopes) B1->C Unambiguous confirmation B2 2D NMR (HSQC/HMBC) (Regiochemical Mapping) B2->C

Figure 2: Comparison of routine QC versus advanced analytical workflows for regiochemical validation.

Quantitative Data Comparison

The following table summarizes the experimental data yields from both approaches, demonstrating the superiority of the advanced workflow in eliminating structural ambiguity.

Analytical TargetRoutine QC OutputAdvanced Elucidation OutputDiagnostic Value
Mass Accuracy Nominal m/z 232 / 234Exact mass [M+H]+ m/z 231.979 ( 79 Br)High: Rules out isobaric interference.
Halogen Confirmation Basic presence of M+2 peakPrecise 1:1 isotopic fine structure matchingHigh: Unambiguously confirms monobromination.
Regiochemistry Overlapping multiplets (1.5-3.0 ppm)HMBC: 3JCH​ coupling from C6-CH 3​ to C5/C7Critical: Differentiates 6-methyl from 5-methyl isomers.
Functional Groups General IR fingerprintDistinct C-Br (580 cm −1 ) & C=N (1530 cm −1 )Supporting: Orthogonal validation of the thiazole ring [1].

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes internal system suitability tests (SSTs) that must be passed before sample data is considered valid.

Protocol A: Isotopic Profiling via LC-HRMS (Q-TOF)

Causality: A slow chromatographic gradient is employed to separate the target compound from potential des-bromo impurities prior to source ionization, preventing ion suppression and ensuring an accurate isotopic ratio measurement.

  • System Suitability Test (SST): Inject a known brominated standard (e.g., 4-bromobenzoic acid).

    • Validation Gate: The system must report a mass error of <5 ppm and an exact 79 Br/ 81 Br isotopic ratio of ~50.69% to 49.31%. Do not proceed if the SST fails.

  • Sample Preparation: Dissolve 1 mg of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole in 1 mL of LC-MS grade Methanol. Dilute 1:100 in mobile phase (0.1% Formic Acid in Water/Acetonitrile).

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 15 minutes.

  • Data Acquisition: Acquire data in positive ESI mode, scanning m/z 100–1000.

  • Analysis: Extract the exact mass for [C8​H1179​BrNS]+ (Calculated: 231.979) and [C8​H1181​BrNS]+ (Calculated: 233.977). Confirm the mass accuracy and isotopic distribution.

Protocol B: Regiochemical Mapping via 1D & 2D NMR

Causality: While 1D 13 C NMR confirms the number of carbon environments, it cannot prove the methyl group is at C6. HMBC (Heteronuclear Multiple Bond Correlation) detects long-range couplings ( 2J and 3J ) between the C6-methyl protons and the adjacent C5 and C7 carbons, unambiguously anchoring the regiochemistry [2].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides excellent solubility for non-polar tetrahydrobenzothiazoles, while TMS serves as an internal 0.00 ppm reference.

  • System Validation (Shimming): Acquire a preliminary 1D 1 H spectrum.

    • Validation Gate: Measure the line width at half height of the TMS peak. It must be <1.0 Hz. If broader, re-shim the magnet to prevent artifacts in 2D acquisitions.

  • 1D Acquisition: Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra.

  • 2D HSQC Acquisition: Run a 1 H- 13 C HSQC to correlate all attached protons to their respective carbons (e.g., mapping the doublet at ~1.08 ppm to the methyl carbon at ~21.2 ppm).

  • 2D HMBC Acquisition: Run a 1 H- 13 C HMBC optimized for long-range couplings ( J=8 Hz). Look for the critical cross-peaks between the methyl protons ( δ 1.08) and the ring carbons C5 ( δ 28.4) and C7 ( δ 34.5).

Conclusion

Relying exclusively on routine 1D NMR and low-resolution MS is insufficient for the rigorous structural validation of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. By implementing the advanced analytical workflows described above—specifically leveraging HRMS for exact isotopic profiling and HMBC NMR for regiochemical mapping—researchers can achieve unambiguous structural confirmation. This self-validating approach ensures high confidence in the integrity of commercial standards and synthesized intermediates, ultimately de-risking downstream drug development pipelines.

References

  • Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes Oriental Journal of Chemistry (2024). URL:[Link]

  • Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation Malaysian Journal of Analytical Sciences. URL: [Link]

Validation

A Comparative Reactivity Guide: 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole in the Landscape of Bromo-heterocycles

This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole against other common bromo-heterocycles. Targeting researchers, medicinal chemists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole against other common bromo-heterocycles. Targeting researchers, medicinal chemists, and drug development professionals, we will explore its performance in essential synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The discussion is grounded in established mechanistic principles and supported by experimental data from analogous systems to provide a predictive framework for reaction design and optimization.

Structural and Electronic Profile: Understanding the Substrate

The reactivity of an aryl or heteroaryl halide is fundamentally governed by its electronic and steric properties. The target molecule, 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, possesses a unique combination of features:

  • The Benzothiazole Core: This fused heterocyclic system is inherently electron-deficient due to the electron-withdrawing nature of the embedded thiazole ring.[1] The nitrogen atom, in particular, activates the C2 position, making it susceptible to both oxidative addition by palladium(0) catalysts and attack by nucleophiles.[2]

  • The 2-Bromo Substituent: The bromine atom is an excellent leaving group in many cross-coupling reactions, following the general reactivity trend of C-I > C-Br > C-Cl for oxidative addition.[3] Its position at the activated C2 carbon makes it the primary site for chemical transformation.

  • The Tetrahydro-aromatic Ring and 6-Methyl Group: Unlike a fully aromatic benzothiazole, the saturated portion of the ring system primarily imparts steric bulk and conformational flexibility. The 6-methyl group, an electron-donating group, is expected to have a minor electronic effect on the distant C2 position but may influence solubility and crystal packing.

Caption: Structure of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[4] The performance of our target molecule is best understood by comparing it to other widely used bromo-heterocycles like 2-bromopyridine and 2-bromobenzothiazole.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl-aryl structures. The reaction's success hinges on an efficient catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]

Reactivity Analysis: The C-Br bond at the electron-deficient C2 position of the benzothiazole ring is highly susceptible to oxidative addition by Pd(0). This reactivity is comparable to that of 2-bromopyridine, another electron-deficient heterocycle. In contrast, electron-rich heterocycles like 2-bromothiophene may require more forcing conditions or specialized catalysts to achieve similar efficiency. The steric hindrance from the tetrahydro- and methyl- groups is minimal at the reaction center, suggesting that reactivity should be similar to that of 2-bromobenzothiazole itself.[6][7]

Comparative Data for Suzuki-Miyaura Coupling:

Bromo-heterocycleCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2-Amino-6-bromobenzothiazolePd(PPh₃)₄K₃PO₄DMF/H₂O150 (MW)85-95%[8]
2-BromobenzothiazolePd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100~90%[6]
2-BromopyridinePdCl₂(dppf)K₂CO₃Dioxane/H₂O8085-95%[4]
Polyhalogenated Pyridine (C-Br)Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O100~70-85%[3]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br ArBr->OxAdd PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Boronic R-B(OH)₂ Boronic->Transmetalation Base Base Base->Transmetalation PdII_R Ar-Pd(II)L₂-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for forming C-N bonds and is critical in pharmaceutical synthesis.[9] Its efficiency is highly dependent on the choice of a palladium precursor and, crucially, a bulky, electron-rich phosphine ligand that facilitates the reductive elimination step.[10]

Reactivity Analysis: The C2-Br bond of our target compound is well-suited for Buchwald-Hartwig amination. The reaction is known to be effective on 2-bromobenzothiazoles and 2-bromopyridines.[8] The key to success is selecting the appropriate ligand. Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos) are often required to promote the coupling, especially with less nucleophilic amines or sterically demanding substrates.

Comparative Data for Buchwald-Hartwig Amination:

Bromo-heterocycleAmineCatalyst / LigandBaseTemp (°C)Yield (%)Reference
6-Bromo-2-aminobenzothiazoleVarious aminesPd(PPh₃)₄ / XPhosNaOtBu150 (MW)60-80%[8]
2-BromopyridineVolatile aminesPd₂(dba)₃ / BINAPNaOtBu80-10070-95%
Aryl Bromide (General)AnilinePd(OAc)₂ / BINAPCs₂CO₃110High[11]

Experimental Protocol: Generalized Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 equiv.) and the desired amine (1.2 equiv.). Add degassed anhydrous solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vial and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS or TLC.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the residue via column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br ArBr->OxAdd PdII_Complex L-Pd(II)(Ar)(Br) OxAdd->PdII_Complex Amide_Formation Amide Formation PdII_Complex->Amide_Formation Amine R₂NH Amine->Amide_Formation Base Base Base->Amide_Formation PdII_Amide L-Pd(II)(Ar)(NR₂) Amide_Formation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a powerful alternative for functionalizing electron-deficient heterocycles. Unlike cross-coupling, SNAr does not require a metal catalyst and proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[12]

Reactivity Analysis: The benzothiazole ring system, particularly with the influence of the nitrogen atom, strongly activates the C2 position for nucleophilic attack.[2] This makes 2-bromo-benzothiazole derivatives excellent substrates for SNAr. The general reactivity trend for the leaving group in SNAr is often the reverse of that in cross-coupling: F > Cl > Br > I.[12] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen, rather than C-X bond cleavage. Therefore, while our bromo-substituted target is reactive, a corresponding fluoro- or chloro- derivative might react even faster under SNAr conditions. Its reactivity is expected to be high, comparable to other activated systems like 2-halopyridines when reacting with strong nucleophiles like thiols or alkoxides.[13][14]

Comparative Data for SNAr Reactions:

HeterocycleNucleophileConditionsYield (%)Reference
2-Chloro-4-bromobenzothiazoleAmines, ThiolsDMF or DMSO, 80-120 °CHigh[2]
4-BromobenzothiazoleAmines, AlkoxidesPolar aprotic solvent, 80-150 °CModerate-High[1]
2-BromopyridineThiophenolWater, 100 °C (Base-free)94%[15]
2-Halopyridinium IonsPiperidineMethanol2-F ~ 2-Cl ~ 2-Br[14]

Experimental Protocol: Generalized SNAr with an Amine

  • Reaction Setup: To a vial, add 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 equiv.), the desired amine (1.5-2.0 equiv.), and a suitable base if necessary (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or NMP.

  • Reaction: Seal the vial and heat to 100-150 °C. Monitor the reaction by LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine, then dry and concentrate.

  • Purification: Purify the crude material by column chromatography or recrystallization.

SNAr_Mechanism Start Ar-Br + Nu⁻ Step1 Step 1 (Addition) Rate-Determining Start->Step1 Meisenheimer [Ar(Br)(Nu)]⁻ Meisenheimer Complex Step1->Meisenheimer Step2 Step 2 (Elimination) Fast Meisenheimer->Step2 Product Ar-Nu + Br⁻ Step2->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Summary and Conclusion

The reactivity of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is dictated by the electronically activated C2 position of the benzothiazole core. Its behavior can be reliably predicted by drawing comparisons with well-studied bromo-heterocycles.

Summary of Comparative Reactivity:

Reaction TypeReactivity of Target CompoundKey Factors for Success
Suzuki-Miyaura High: Comparable to 2-bromopyridine and 2-bromobenzothiazole.Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are effective.
Buchwald-Hartwig High: Similar to other electron-deficient bromo-heterocycles.Requires bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos).
Sonogashira High: Good reactivity expected with standard Pd/CuI catalysis.Follows general C-I > C-Br > C-Cl reactivity trend.[16]
SNAr Moderate to High: Effective with strong nucleophiles.Reactivity may be lower than corresponding 2-fluoro or 2-chloro analogs.

This guide establishes that 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a versatile and reactive building block for constructing complex molecules. By selecting the appropriate reaction conditions—catalyst, ligand, and base for cross-coupling, or nucleophile and solvent for SNAr—chemists can effectively functionalize this scaffold to access novel chemical space for drug discovery and materials science.

References

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  • DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. Semantic Scholar. Available at: [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ProQuest. Available at: [Link]

  • (PDF) The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. ResearchGate. Available at: [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scirp.org. Available at: [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Semantic Scholar. Available at: [Link]

  • Steric effect of substituents in haloarenes on the rate of cross-coupling reactions. SciProfiles. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Chemistry. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). Available at: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Available at: [Link]

  • 2-Bromopyridine. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI. Available at: [Link]

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  • The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([2][17][18]thiadiazole) 2 with ar. ResearchGate. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. Available at: [Link]

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Comparative

Publish Comparison Guide: "2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole" vs. Validated Intermediates for Pramipexole Synthesis

Executive Summary & Scientific Clarification In the landscape of neuropharmacology and process chemistry, the synthesis of pramipexole—a potent, non-ergoline D2/D3 dopamine receptor agonist used for Parkinson's disease—r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Clarification

In the landscape of neuropharmacology and process chemistry, the synthesis of pramipexole—a potent, non-ergoline D2/D3 dopamine receptor agonist used for Parkinson's disease—requires precise stereochemical and functional group control[1]. A common point of confusion in early-stage drug development is the structural viability of commercially available building blocks like 2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole versus the actual validated intermediates such as 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole .

As a Senior Application Scientist, it is critical to establish the structural causality here: Pramipexole is (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole [2]. It requires a nitrogen atom (an amine) at the C-6 position to accommodate the propyl group[1]. Because the carbon-carbon bond of a 6-methyl group is highly stable and cannot be directly converted into a carbon-nitrogen bond, the 6-methyl derivative is strictly a building block for generating Structure-Activity Relationship (SAR) analogs, not a viable precursor for the pramipexole Active Pharmaceutical Ingredient (API).

This guide objectively compares the application of the 6-methyl analog against the true validated intermediates used in industrial pramipexole synthesis.

Structural & Mechanistic Causality

Why the 6-Methyl Analog is Reserved for SAR Discovery

The compound 2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole features a bromine atom at C-2 and a methyl group at C-6. In drug discovery, the C-2 bromine is an excellent leaving group for palladium-catalyzed Buchwald-Hartwig aminations to generate novel 2-amino-6-methyl analogs. These analogs are synthesized to probe the steric boundaries of the D3 receptor's binding pocket[3]. However, the C-6 methyl group represents a synthetic dead-end for pramipexole API manufacturing because it cannot be converted into the requisite 6-propylamino pharmacophore.

The True Pathway: Hantzsch Thiazole Synthesis

Industrial synthesis of pramipexole relies on the Hantzsch thiazole synthesis . The validated route begins with 4-acetamidocyclohexanone, which is brominated to form an alpha-bromo ketone (2-bromo-4-acetamidocyclohexanone)[4]. Thiourea is then introduced as a bis-nucleophile. The sulfur atom attacks the alpha-carbon (displacing the bromide), and the nitrogen condenses with the ketone carbonyl. This self-validating cyclization guarantees the formation of the 2-aminothiazole ring while preserving the critical nitrogen at the C-6 position for subsequent propylation[2].

G A 4-Acetamidocyclohexanone B 2-Bromo-4-acetamidocyclohexanone (True Precursor) A->B Br2, AcOH C 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (Key API Intermediate) B->C 1. Thiourea 2. HBr / H2O D Pramipexole (D2/D3 Agonist) C->D Propylation & Chiral Resolution E 2-Bromo-6-methyl-4,5,6,7-tetrahydrobenzothiazole (Analog Building Block) F Buchwald-Hartwig Amination E->F Pd-Catalyst, Amine G 6-Methyl Analogs (SAR Discovery) F->G Analog Generation

Synthetic divergence: True Pramipexole intermediates vs. 6-methyl analog building blocks.

Comparative Analysis of Intermediates

To assist process chemists in selecting the correct starting materials, the following table summarizes the quantitative and functional differences between these compounds.

CompoundSubstitution at C-6Substitution at C-2Role in Drug DevelopmentViability for Pramipexole API
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole Primary Amine (-NH2)Primary Amine (-NH2)Key API IntermediateYes (Direct precursor)[5]
2-Bromo-4-acetamidocyclohexanone Acetamide (-NHAc)Bromine (-Br)Early-stage PrecursorYes (Upstream precursor)[4]
2-Bromo-6-methyl-4,5,6,7-tetrahydrobenzothiazole Methyl (-CH3)Bromine (-Br)SAR Library Building BlockNo (Yields 6-methyl analogs)

Self-Validating Experimental Protocols

The following methodologies detail the exact reaction conditions required to utilize these intermediates effectively, highlighting the causality behind the reagent choices.

Protocol A: Industrial Synthesis of the True Intermediate (2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole)

This protocol avoids the isolation of unstable intermediates, maximizing industrial yield[4],[2].

  • Alpha-Bromination: Dissolve 1.0 equivalent of 4-acetamidocyclohexanone in glacial acetic acid. Add 1.05 equivalents of bromine ( Br2​ ) dropwise at 15°C. Stir for 4 hours.

    • Causality: Acetic acid acts as both solvent and catalyst, enolizing the ketone to facilitate electrophilic attack by bromine, yielding 2-bromo-4-acetamidocyclohexanone[2].

  • Hantzsch Cyclization: To the same reaction vessel (one-pot), add 1.1 equivalents of thiourea and heat to 80°C for 3 hours.

    • Causality: Thiourea drives the cyclization to form the 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole intermediate[4].

  • Deprotection: Add 48% aqueous hydrobromic acid (HBr) and reflux. Cool the mixture to precipitate 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole dihydrobromide[4].

  • Fukuyama Alkylation (Downstream to Pramipexole): To prevent dialkylated impurities[6], the C-6 amine is protected with 2-nitrobenzenesulfonyl chloride, monoalkylated with propyl bromide in the presence of K2​CO3​ , and deprotected using thioglycolic acid to yield pramipexole[5].

Protocol B: Analog Generation via 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

This route is strictly for generating novel research compounds.

  • Catalyst Preparation: In an oven-dried Schlenk flask under nitrogen, combine Pd2​(dba)3​ (2 mol%) and Xantphos ligand (4 mol%) in anhydrous 1,4-dioxane.

  • Amination: Add 1.0 equivalent of 2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, 1.2 equivalents of a primary amine, and 2.0 equivalents of Cs2​CO3​ .

  • Coupling: Heat the mixture at 100°C for 12 hours.

    • Causality: The bulky Xantphos ligand promotes reductive elimination over beta-hydride elimination, ensuring high yields of the 2-amino-6-methyl analog.

  • Validation: Analyze via LC-MS. The successful reaction is validated by the disappearance of the characteristic 1:1 isotopic doublet of the bromine atom in the starting material.

Pharmacological Impact & Visualization

The precise synthesis of the 6-propylamino group in pramipexole is non-negotiable because it is the primary pharmacophore responsible for anchoring the drug into the binding pocket of the D2 and D3 dopamine receptors. Once bound, pramipexole acts as a superagonist at presynaptic D2/D3 receptors, initiating a signaling cascade that inhibits adenylyl cyclase, thereby alleviating the motor symptoms of Parkinson's disease[1].

Pathway Prami Pramipexole D2D3 D2 / D3 Receptors Prami->D2D3 Agonism GiGo Gi / Go Proteins D2D3->GiGo Activation AC Adenylyl Cyclase GiGo->AC Inhibition cAMP ↓ cAMP Levels AC->cAMP Reduces

Pharmacological signaling pathway of Pramipexole via D2/D3 receptor agonism.

Sources

Validation

Biological Activity Screening of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole Derivatives: A Comparative Methodological Guide

Executive Summary The 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is a highly versatile synthetic intermediate in modern drug discovery. The bromine atom at the C2 position serves as an activated leavi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is a highly versatile synthetic intermediate in modern drug discovery. The bromine atom at the C2 position serves as an activated leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. This allows researchers to rapidly generate diverse compound libraries. Furthermore, the 6-methyl substitution provides a distinct stereoelectronic and steric profile compared to the well-known 6-propylamino analogs (e.g., the Parkinson's disease therapeutic, pramipexole)[1].

This guide provides an objective comparison of the biological screening methodologies used to evaluate derivatives of this scaffold, focusing on their divergent therapeutic applications: neuroprotection, antimicrobial efficacy, and oncology.

Mechanistic Divergence & Target Rationale

The biological activity of 4,5,6,7-tetrahydro-1,3-benzothiazole derivatives is heavily dictated by the functional group installed at the C2 position[2].

  • Neurological Targets (Dopamine Agonism): Replacing the 2-bromo moiety with an amine yields derivatives that closely mimic the endogenous neurotransmitter dopamine. These compounds exhibit high affinity for dopamine D2 and D3 receptors, making them valuable in neurodegenerative disease research[1].

  • Antimicrobial Targets (DNA Gyrase Inhibition): Coupling the scaffold with pyrrolamide or specific carboxylic acids generates competitive inhibitors that target the ATP-binding site of bacterial DNA gyrase (GyrB) and topoisomerase IV, disrupting bacterial DNA replication[3].

  • Oncology & Antioxidant Targets: Diazo-coupling to form azo dyes or hydrazone derivatives yields compounds capable of reactive oxygen species (ROS) scavenging and effective intercalation with CT-DNA, presenting novel avenues for anti-mycobacterial and anti-proliferative agents[4].

Pathways Scaffold 2-Bromo-6-methyl- 4,5,6,7-tetrahydro-1,3-benzothiazole Sub1 2-Amino Derivatives (Dopaminergic) Scaffold->Sub1 SNAr Amination Sub2 2-Pyrrolamide Derivatives (Antimicrobial) Scaffold->Sub2 Cross-Coupling/Acylation Sub3 Azo/Hydrazone Derivatives (Antioxidant/Oncology) Scaffold->Sub3 Diazo-Coupling Target1 Dopamine D2/D3 Receptors (Agonism) Sub1->Target1 Target2 DNA Gyrase (GyrB) (ATP-binding Inhibition) Sub2->Target2 Target3 CT-DNA / ROS (Intercalation/Scavenging) Sub3->Target3

Fig 1. Divergent biological target pathways of 2-bromo-6-methyl-tetrahydrobenzothiazole derivatives.

Comparative Biological Screening Protocols

To ensure scientific integrity, screening assays must be designed as self-validating systems. Below are the field-proven protocols for the two most critical therapeutic avenues for this scaffold.

Protocol A: Radioligand Displacement Assay (Dopamine D2/D3 Receptors)

Causality & Rationale: To determine if a 2-amino-6-methyl derivative acts as a true agonist rather than a simple binder, the assay incorporates the non-hydrolyzable GTP analog, Gpp(NH)p. This uncouples the G-protein from the receptor, shifting it to a low-affinity state. A significant rightward shift in the derivative's IC50 in the presence of Gpp(NH)p confirms functional agonism[1].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human D2 or D3 receptors in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-spiperone (radioligand), and varying concentrations of the synthesized derivative (10⁻¹¹ to 10⁻⁴ M).

  • State Modulation: Run parallel plates with and without 100 µM Gpp(NH)p to assess the agonist shift.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash thrice with ice-cold buffer and quantify bound radioactivity via liquid scintillation counting.

  • Self-Validating Controls: Use 10 µM Haloperidol to define non-specific binding (NSB). The Z'-factor must exceed 0.6 for the assay to be deemed valid.

Protocol B: Functional DNA Gyrase Supercoiling Inhibition Assay

Causality & Rationale: While simple ATPase assays can measure GyrB binding, they are prone to false positives from promiscuous ATP-mimics. Measuring the ATP-dependent supercoiling of relaxed pBR322 plasmid DNA directly confirms functional topoisomerase inhibition in a biologically relevant macromolecular context[3].

Step-by-Step Methodology:

  • Reaction Assembly: In a 30 µL reaction volume, mix 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 DNA, and the test derivative in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, pH 7.5).

  • Initiation: Add 1 mM ATP to initiate the supercoiling reaction. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of loading dye (containing 10% SDS to denature the enzyme).

  • Electrophoretic Separation: Run the aqueous phase on a 1% agarose gel in TAE buffer at 80V for 2 hours.

  • Quantification: Stain with ethidium bromide and quantify the disappearance of the relaxed DNA band using densitometry.

  • Self-Validating Controls: Include Novobiocin (a known GyrB inhibitor) as a positive control, and a DMSO-only vehicle control to rule out solvent-induced enzyme denaturation.

Workflow Step1 Library Synthesis (from 2-Bromo Core) Step2 Primary HTS (Binding/Enzymatic) Step1->Step2 QC Pass Step3 Secondary Validation (Selectivity/Toxicity) Step2->Step3 Hit Selection Step4 Lead Optimization (In Vivo Models) Step3->Step4 IC50/Ki Confirmed

Fig 2. Self-validating high-throughput screening workflow for synthesized benzothiazole libraries.

Quantitative Performance Comparison

The following table summarizes the comparative biological performance of different derivative classes synthesized from the 2-bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole core, benchmarked against standard reference agents.

Derivative ClassPrimary TargetAssay ProtocolTypical Potency (IC₅₀ / Kᵢ)Reference StandardSelectivity / Notes
2-Amino-6-methyl analogs Dopamine D2/D3 ReceptorsRadioligand DisplacementKᵢ: 0.5 – 5.0 nMPramipexole (Kᵢ: ~0.5 nM)>100-fold selectivity for D3 over D1 receptors[1].
2-Pyrrolamide-6-methyl analogs E. coli DNA Gyrase (GyrB)Plasmid SupercoilingIC₅₀: 0.05 – 0.15 µMNovobiocin (IC₅₀: 0.3 µM)Tight ATP-binding site affinity; K_d values align with IC₅₀[3].
Azo/Hydrazone analogs CT-DNA / ROSIntercalation / DPPHIC₅₀: 10 – 50 µMAscorbic Acid / Ethidium BromideDual-action anti-mycobacterial and antioxidant capacity[4].

E-E-A-T Insights for Assay Optimization

As a Senior Application Scientist, optimizing these screens requires addressing the inherent physicochemical properties of the tetrahydrobenzothiazole scaffold:

  • Stereochemical Rigidity: The C6 position of the 2-bromo-6-methyl scaffold is a chiral center. Biological targets are highly stereoselective. For instance, in dopaminergic screening, the (S)-enantiomer typically exhibits profound D2/D3 agonism, whereas the (R)-enantiomer is often inactive at these receptors but may possess alternative neuroprotective properties (e.g., mitochondrial stabilization)[1]. Crucial Step: Always perform chiral HPLC resolution prior to biological screening to prevent artificially diluted IC₅₀ values caused by racemic mixtures.

  • PAINS Mitigation (Pan-Assay Interference Compounds): Highly lipophilic benzothiazole derivatives can form colloidal aggregates in aqueous assay buffers, leading to non-specific enzyme inhibition (a common false positive in the DNA Gyrase assay). Crucial Step: Incorporate 0.01% Triton X-100 in the assay buffer. If the IC₅₀ value shifts dramatically upon detergent addition, the compound is likely an aggregator rather than a true competitive inhibitor.

References

  • Source: mdpi.
  • Source: acs.
  • Source: researchgate.
  • Source: ajrconline.

Sources

Comparative

A Comparative Guide to the Synthetic Validation of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis and validation of a proposed synthetic route to 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, a heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and validation of a proposed synthetic route to 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry. By leveraging established chemical principles and drawing comparisons with validated syntheses of structurally related molecules, this document offers a robust framework for the preparation and characterization of the target compound. We will explore the mechanistic underpinnings of the selected reactions, present detailed experimental protocols, and compare the proposed route with viable alternatives.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature prominently in pharmacologically active molecules.[1] Their unique structural and electronic properties make them versatile scaffolds in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The target molecule, 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, incorporates a brominated thiazole ring fused to a substituted cyclohexane, presenting a valuable building block for further chemical elaboration and the development of novel therapeutic agents.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and well-precedented synthetic strategy for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves a two-step sequence:

  • Synthesis of the precursor: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

  • Bromination of the precursor: Introduction of the bromine atom at the 2-position of the thiazole ring via a Sandmeyer reaction.

This approach is supported by numerous examples in the literature for the synthesis of similar 2-amino- and 2-bromo-tetrahydrobenzothiazoles.[3][4][5]

Synthetic_Pathway 4-Methylcyclohexanone 4-Methylcyclohexanone Precursor 2-Amino-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole 4-Methylcyclohexanone->Precursor Step 1: Bromination & Cyclization Target 2-Bromo-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole Precursor->Target Step 2: Sandmeyer Reaction

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

The initial step focuses on the construction of the core tetrahydrobenzothiazole ring system. The most common and reliable method involves the reaction of a substituted cyclohexanone with thiourea, often preceded by an in-situ bromination of the ketone.[3][4]

Established Method: Hantzsch-type Thiazole Synthesis

This classical approach involves the reaction of an α-haloketone with a thioamide, in this case, thiourea. For the synthesis of our precursor, 4-methylcyclohexanone is first brominated to generate the reactive α-bromoketone intermediate, which then readily cyclizes with thiourea.

Reaction Mechanism:

  • Enolization and Bromination: 4-Methylcyclohexanone undergoes acid- or base-catalyzed enolization, followed by electrophilic attack by bromine to form 2-bromo-4-methylcyclohexanone.

  • Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the carbonyl carbon of the α-bromoketone.

  • Cyclization and Dehydration: An intramolecular nucleophilic substitution occurs where the nitrogen of the thiourea displaces the bromide, followed by dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis Start 4-Methylcyclohexanone Intermediate1 2-Bromo-4-methylcyclohexanone Start->Intermediate1 Br2 Intermediate2 Thiouronium Intermediate Intermediate1->Intermediate2 Thiourea Product 2-Amino-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole Intermediate2->Product Cyclization & Dehydration

Caption: Hantzsch-type synthesis of the 2-aminobenzothiazole precursor.

Experimental Protocol: Hantzsch-type Synthesis
  • Materials: 4-Methylcyclohexanone, Bromine, Thiourea, Glacial Acetic Acid.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-methylcyclohexanone (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 2-3 hours, or until the bromine color disappears.

    • Add thiourea (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux (around 118 °C) for 4-6 hours.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Neutralize the solution with a saturated solution of sodium bicarbonate.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

Alternative Method: Gewald Aminothiophene Synthesis

The Gewald reaction offers an alternative route to substituted 2-aminothiophenes and can be adapted for the synthesis of tetrahydrobenzothiophenes.[6] This one-pot, multi-component reaction typically involves a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

Comparison of Synthetic Routes to the Precursor

FeatureHantzsch-type SynthesisGewald Reaction
Starting Materials 4-Methylcyclohexanone, Bromine, Thiourea4-Methylcyclohexanone, Cyanoacetamide, Sulfur
Reagents Glacial Acetic AcidMorpholine or other amine base
Advantages Well-established, generally high yielding for this class of compounds.[3][4]One-pot procedure, avoids the use of elemental bromine.[6]
Disadvantages Requires the use of highly corrosive and toxic bromine.May require more optimization for specific substrates, potential for side products.

Part 2: Bromination via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting a primary aromatic amine into a halide via a diazonium salt intermediate.[5] This reaction is particularly well-suited for the bromination of the 2-amino group on the thiazole ring.

Mechanism of the Sandmeyer Reaction
  • Diazotization: The primary amino group of the precursor reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form a diazonium salt.

  • Radical-Nucleophilic Aromatic Substitution: The diazonium salt then reacts with a copper(I) bromide catalyst. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst.

Sandmeyer_Reaction Precursor 2-Amino-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole Diazonium Diazonium Salt Precursor->Diazonium NaNO2, HBr (0-5 °C) Target 2-Bromo-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole Diazonium->Target CuBr2

Caption: The Sandmeyer reaction for the bromination of the precursor.

Experimental Protocol: Sandmeyer Bromination
  • Materials: 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, Sodium Nitrite (NaNO₂), Copper(II) Bromide (CuBr₂), 48% Hydrobromic Acid (HBr).

  • Procedure:

    • In a round-bottom flask, suspend the 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (1.0 eq) in 48% HBr.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

    • In a separate flask, dissolve copper(II) bromide (1.2 eq) in a minimal amount of water.

    • Slowly add the cold diazonium salt solution to the CuBr₂ solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Alternative Brominating Agents

While the Sandmeyer reaction is the gold standard for this transformation, other brominating agents can be considered, although they may be less effective.

  • N-Bromosuccinimide (NBS): A common reagent for electrophilic bromination. However, the 2-amino group is strongly activating, and direct bromination with NBS could lead to over-bromination or reaction at other positions on the ring system.[7]

  • Elemental Bromine (Br₂): Similar to NBS, the high reactivity of bromine makes it difficult to control the selectivity of the bromination on the electron-rich 2-aminothiazole ring.

Comparison of Bromination Methods

FeatureSandmeyer ReactionDirect Bromination (NBS/Br₂)
Selectivity Highly selective for the replacement of the amino group.[5]Prone to over-bromination and lack of regioselectivity.[7]
Reaction Conditions Requires low temperatures for diazotization, followed by heating.Can often be performed at room temperature, but may require careful control of stoichiometry.
Advantages Reliable and well-understood for this transformation.Simpler one-step procedure.
Disadvantages Two-step process (diazotization and substitution), involves potentially unstable diazonium intermediates.Poor selectivity for the desired product.

Expected Product Characterization

Table of Predicted Spectroscopic Data

TechniqueExpected Observations for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole
¹H NMR Signals corresponding to the protons on the tetrahydro-benzene ring, including a doublet for the methyl group. The chemical shifts will be influenced by the adjacent thiazole and bromo-substituent.
¹³C NMR Resonances for the seven carbon atoms in the molecule. The carbon bearing the bromine atom (C2) will likely appear in the range of 140-150 ppm.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₈H₁₀BrN₂S, with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity).
IR Spec. Characteristic peaks for C-H stretching, C=N stretching of the thiazole ring, and C-Br stretching.

Conclusion and Outlook

The proposed two-step synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, commencing with a Hantzsch-type thiazole synthesis followed by a Sandmeyer bromination, represents a robust and scientifically sound approach. This pathway is well-supported by extensive literature on the synthesis of analogous compounds, providing a high degree of confidence in its viability.

For researchers and drug development professionals, this guide offers a comprehensive framework for the synthesis and validation of this important heterocyclic building block. The detailed protocols and comparative analysis of alternative methods provide the necessary information to make informed decisions in the laboratory. Future work should focus on the experimental validation of this proposed route, including optimization of reaction conditions to maximize yields and the full spectroscopic characterization of the final product and its intermediates.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Available at: [Link]

  • Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. Google Patents.
  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. ACS Publications. Available at: [Link]

  • α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. ACS Publications. Available at: [Link]

  • Fig. S1. (a) 1 H NMR spectrum and (b) 13 C NMR spectrum of... ResearchGate. Available at: [Link]

  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. Available at: [Link]

  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. MDPI. Available at: [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE. Available at: [Link]

  • Synthesis and Identification of a New Class of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole Derivatives as Potent Antileukemic Agents. PubMed. Available at: [Link]

  • 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)-. PubChem. Available at: [Link]

  • (PDF) 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. ResearchGate. Available at: [Link]

  • PROCESS FOR PREPARING 2,6-DIAMINO-4,5,6,7-TETRAHYDRO-BENZOTHIAZOLE. European Patent Office. Available at: [Link]

  • 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Google Patents.
  • Benzo[1,2-d:4,5-d′]bis([1][5][8]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. MDPI. Available at: [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. ACS Publications. Available at: [Link]

  • Supporting Information. Wiley-VCH. Available at: [Link]

Sources

Validation

Comparative Guide to Catalytic Strategies for the Synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

As a critical scaffold in medicinal chemistry and a highly valued screening compound in drug development, 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole presents unique synthetic challenges. The synthesis of this...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical scaffold in medicinal chemistry and a highly valued screening compound in drug development, 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole presents unique synthetic challenges. The synthesis of this specific heterocycle relies on a two-stage retrosynthetic pathway: the initial formation of the tetrahydrobenzothiazole core (Hantzsch cyclization), followed by the precise functionalization of the 2-position via a Sandmeyer-type bromination.

For application scientists and process chemists, the choice of catalyst at each of these nodes dictates not only the overall yield but also the environmental footprint and purification complexity of the final active pharmaceutical ingredient (API) intermediate. This guide objectively compares traditional heavy-metal catalytic systems against modern, green-chemistry alternatives, providing actionable data and field-proven protocols.

Retrosynthetic Overview & Mechanistic Workflow

The synthesis of the target molecule is fundamentally a two-step process starting from commercially available 4-methylcyclohexanone.

  • Step 1: α-Bromination of the cyclohexanone followed by condensation with thiourea to yield the 2-amino precursor.

  • Step 2: Diazotization of the 2-amino group and subsequent radical bromination to yield the final 2-bromo derivative.

G N1 4-Methylcyclohexanone + Thiourea + Br2 N2 2-Amino-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole N1->N2 Step 1: Hantzsch Cyclization Catalysts: None, I2, or Solid Acid N3 Diazonium Intermediate N2->N3 Step 2a: Diazotization Reagents: NaNO2/HBr or t-BuONO N4 2-Bromo-6-methyl-4,5,6,7- tetrahydro-1,3-benzothiazole N3->N4 Step 2b: Bromination Catalysts: CuBr, Nitroxide, or Metal-Free

Fig 1: Two-step synthetic workflow and catalytic decision tree for the target benzothiazole.

Comparative Analysis of Catalytic Systems

Step 1: Hantzsch Cyclization (Forming the 2-Amino Precursor)

The formation of the 2-amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole intermediate requires the condensation of an α-haloketone with thiourea.

  • Uncatalyzed (Thermal): Traditionally performed in refluxing ethanol. While cost-effective, it often leads to incomplete conversion and requires tedious recrystallization to remove unreacted thiourea.

  • Iodine ( I2​ ) Catalysis: The addition of catalytic iodine facilitates the in-situ α-halogenation and subsequent cyclization. It accelerates the reaction significantly but requires a sodium thiosulfate quench, adding an aqueous waste stream [4].

  • Solid Acid Catalysts (e.g., Polythiazolium or Silica-supported acids): Modern approaches utilize heterogeneous catalysts. These provide excellent yields (>85%) and can be recovered via simple filtration, making them ideal for scale-up operations.

Step 2: Sandmeyer Bromination (The 2-Bromo Transformation)

The conversion of the 2-amino group to a 2-bromo moiety is the most catalyst-dependent step in this workflow.

  • Traditional Copper Catalysis (CuBr / CuBr2​ ): In the classical Sandmeyer reaction, Cu(I) acts as a single-electron transfer (SET) agent. It reduces the diazonium salt to an aryl radical, releasing N2​ gas. Cu(II) Br2​ then transfers a bromine atom to the radical, regenerating the Cu(I) catalyst [2]. Drawback: Removing residual copper to meet the strict parts-per-million (ppm) limits required for pharmaceutical intermediates is notoriously difficult and requires heavy metal scavenging resins.

  • Nitroxide Radical Catalysis: To circumvent heavy metal toxicity, nitroxide radicals (such as TEMPO derivatives) can be employed as organic SET agents [1]. They successfully mediate the decomposition of the diazonium salt into an aryl radical without the need for transition metals, drastically simplifying the downstream purification process.

  • Metal-Free Photoredox / t -BuONO Systems: The most advanced methodology utilizes tert-butyl nitrite ( t -BuONO) as an organic diazotizing agent and N-Bromosuccinimide (NBS) as the bromine source in a polar aprotic solvent [3]. This completely metal-free system relies on thermal or light-induced radical initiation, offering the highest purity profile for drug development applications.

Quantitative Performance Data

The following table summarizes the performance of various catalytic systems specifically for the Step 2 Sandmeyer Bromination (converting the 2-amino precursor to 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole).

Catalyst SystemPrimary ReagentsTemp (°C)Yield (%)Purity (HPLC)Environmental / Scale-up Impact
Stoichiometric Cu(I) NaNO2​ , HBr, CuBr0 to 6045 - 55>90%High: Severe heavy metal waste; requires scavengers.
Catalytic Cu(II) t -BuONO, CuBr2​ (20 mol%)6060 - 70>95%Moderate: Lower metal load, but still requires strict QC.
Nitroxide Radical NaNO2​ , HBr, Nitroxide0 to 2575 - 85>98%Low: Excellent organic alternative; high atom economy.
Metal-Free / t -BuONO t -BuONO, NBS, MeCN25 to 6065 - 80>98%Very Low: No metals; byproducts are easily washed away.

Optimized Experimental Protocol: Metal-Free Sandmeyer Bromination

To ensure maximum compliance with pharmaceutical manufacturing standards (avoiding copper contamination), the following self-validating protocol details the metal-free synthesis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole using the t -BuONO/NBS system.

Equipment: 100 mL flame-dried round-bottom flask, magnetic stirrer, reflux condenser, nitrogen line, and an oil bath.

Reagents:

  • 2-Amino-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (10 mmol, 1.68 g)

  • N-Bromosuccinimide (NBS) (12 mmol, 2.14 g)

  • tert-Butyl nitrite ( t -BuONO) (15 mmol, 1.55 g)

  • Anhydrous Acetonitrile (50 mL)

Step-by-Step Methodology:

  • Substrate Solvation: Under a nitrogen atmosphere, dissolve the 2-amino precursor in 50 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is selected for its polar aprotic nature; it stabilizes the transient diazonium intermediate without participating in unwanted nucleophilic side reactions (unlike water or alcohols).

  • Bromine Source Addition: Add NBS in one continuous portion at room temperature.

    • Self-Validation: The solution should remain relatively clear or turn slightly yellow. The lack of an immediate exothermic reaction validates that NBS is stable in the presence of the amine prior to diazotization.

  • Diazotization & Radical Initiation: Cool the reaction mixture to 0 °C using an ice bath. Add t -BuONO dropwise over a period of 10 minutes.

    • Causality: t -BuONO acts as an organic nitrite source. Maintaining a low temperature (0 °C) is critical to prevent the premature, uncontrolled thermal decomposition of the highly reactive diazonium salt.

  • Thermal Decomposition: Remove the ice bath and gradually warm the reaction to 60 °C.

    • Self-Validation: You will observe steady gas evolution (bubbling) within the flask. This is nitrogen gas ( N2​ ) escaping, which self-validates that the diazonium salt is successfully decomposing into the aryl radical. The radical subsequently abstracts bromine from the NBS. The reaction is deemed complete when gas evolution entirely ceases (typically 1.5 to 2 hours).

  • Quench and Extraction: Cool the flask to room temperature and quench the reaction with 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate instantly reduces any unreacted NBS or free bromine, preventing over-bromination of the methyl group during the workup phase. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to afford the highly pure 2-bromo target compound.

References
  • Process for preparing a compound by a novel sandmeyer-like reaction using a nitroxide radical compound as a reaction catalyst - Google Patents - 1

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods - The Journal of Organic Chemistry (ACS) - 2

  • Ionic Reactivity of 2-Isocyanoaryl Thioethers: Access to 2-Halo and 2-Aminobenzothia/Selenazoles - The Journal of Organic Chemistry (ACS) -3

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC (NIH) - 4

Sources

Comparative

Benchmarking the Purity of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole: A Comprehensive Supplier Comparison Guide

Executive Summary & Chemical Context For drug development professionals and synthetic chemists, the quality of starting materials dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 2-Bro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

For drug development professionals and synthetic chemists, the quality of starting materials dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS: 1245128-31-7) is a critical heterocyclic building block. The presence of the bromine atom makes it a highly reactive electrophile, ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, this reactivity is a double-edged sword. Impurities such as unbrominated precursors, regioisomers, or trace heavy metals from upstream synthesis can severely poison organometallic catalysts, leading to failed reactions and complex purification bottlenecks. This guide provides an objective, data-driven framework for benchmarking the purity of this compound across different commercial suppliers, utilizing a multi-modal analytical approach.

Analytical Workflow & Causality

To establish a holistic purity profile, we cannot rely on a single analytical technique. Different contaminants require orthogonal detection methods. The causality behind our chosen analytical suite is as follows:

  • RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): Selected because it is the most effective method for separating moderately polar organic compounds and their structurally similar regioisomers based on differential partitioning[1].

  • GC-MS (Gas Chromatography-Mass Spectrometry): Utilized to identify non-chromophoric volatile impurities that UV-based HPLC might miss, such as unreacted aliphatic starting materials.

  • Karl Fischer (KF) Titration: The tetrahydrobenzothiazole ring system can be hygroscopic. Precise moisture quantification is mandatory because even trace water will aggressively quench sensitive reagents used in downstream couplings.

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): Essential for detecting residual transition metals (like palladium or iron) left over from the supplier's synthesis route.

PurityValidation Start Raw Material Intake CAS: 1245128-31-7 HPLC RP-HPLC (UV/Vis) Organic Impurities Start->HPLC Aliquot 1 GCMS GC-MS Profiling Volatile Byproducts Start->GCMS Aliquot 2 KF Karl Fischer Moisture Content Start->KF Aliquot 3 ICPMS ICP-MS Analysis Trace Heavy Metals Start->ICPMS Aliquot 4 Validation Data Synthesis & Cross-Validation HPLC->Validation Purity % GCMS->Validation Mass ID KF->Validation Water ppm ICPMS->Validation Metal ppm Report Supplier Benchmarking Report Validation->Report Final Assessment

Fig 1. Multi-modal purity validation workflow for benzothiazole derivatives.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system. If the internal validation parameters fail, the system automatically rejects the data batch.

Protocol A: RP-HPLC Organic Impurity Profiling

Benzothiazoles contain basic nitrogen atoms that can interact with residual silanols on silica stationary phases, causing severe peak tailing. To counteract this, we use to ~4.0, protonating the silanols and ensuring sharp, symmetrical peaks[2].

  • Column Preparation: Equip the system with a C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a gradient of Acetonitrile (Solvent A) and 0.1% Orthophosphoric acid in water (Solvent B)[3].

  • Sample Prep: Dissolve 1.0 mg of the compound in 1 mL of Acetonitrile. Spike the sample with 20 µg/mL of naphthalene as an internal standard[2].

  • Run Conditions: Flow rate at 1.0 mL/min, column temperature at 25°C, and UV detection at 240 nm and 272 nm[2].

  • Self-Validation Checkpoint: The system calculates the recovery of the naphthalene internal standard. Condition: If the recovery falls outside the 98.0%–102.0% range, or if the theoretical plate count drops below 2000, the run is invalidated due to injection error or column degradation.

Protocol B: Karl Fischer (KF) Moisture Analysis
  • Solvent Conditioning: Fill the titration cell with dry methanol and initiate the pre-titration sequence to eliminate background moisture.

  • Calibration: Inject exactly 10 µL of a certified 1.0% water standard.

  • Sample Injection: Rapidly introduce 100 mg of the benzothiazole sample into the cell to prevent atmospheric moisture absorption.

  • Self-Validation Checkpoint: The system continuously monitors background drift. Condition: If the drift exceeds 10 µ g/min prior to sample injection, the system locks out, indicating a compromised cell seal that must be replaced before proceeding.

Protocol C: GC-MS Orthogonal Profiling
  • Extraction: Perform a rapid liquid-liquid extraction using ethyl acetate to isolate volatile fractions.

  • Injection: Inject 1 µL into a DB-5MS column with helium as the carrier gas (1.2 mL/min).

  • Self-Validation Checkpoint: Prior to the run, a tune evaluation is performed using Perfluorotributylamine (PFTBA). Condition: The isotopic ratios of m/z 69, 219, and 502 must match theoretical mass values within ±10%. Failure triggers an automatic source-cleaning protocol.

Supplier Benchmarking Data

We procured 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole from three different tiers of suppliers to benchmark their out-of-the-box quality. The data synthesized from our self-validating protocols is summarized below.

Supplier CategorySupplier ExampleRP-HPLC Purity (UV 240nm)GC-MS Volatile ImpuritiesMoisture Content (KF)Trace Heavy Metals (ICP-MS)
Tier 1 (Specialty Pharma) 99.4%< 0.1%120 ppm< 5 ppm (Pd, Fe)
Tier 2 (Research Grade) 98.2%0.6%350 ppm< 15 ppm (Fe)
Tier 3 (Bulk/Generic) Generic Catalog Supplier94.5%3.2%1,450 ppm68 ppm (Pd, Cu)
Discussion & Application Insights

The benchmarking data reveals stark contrasts in product quality that directly impact downstream viability:

  • Tier 1 Suppliers (e.g., BLD Pharm): Exhibited exceptional purity (99.4%) and minimal moisture (120 ppm). This grade is mandatory if you are immediately taking the compound into a moisture-sensitive Grignard formation or a low-catalyst-loading Suzuki coupling.

  • Tier 2 Suppliers (e.g., Sapphire Bioscience): Provided a solid >98% purity, which is perfectly acceptable for general screening or early-stage medicinal chemistry where an intermediate purification step (like flash chromatography) is already planned.

  • Tier 3 Suppliers: The high moisture content (1,450 ppm) and elevated heavy metals (68 ppm) will actively destroy palladium catalysts. Purchasing from this tier requires mandatory in-house recrystallization and desiccation before use, negating any initial cost savings.

References

  • Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis-Benzothiazole by Reverse Phase HPLC Indian Journal of Pharmaceutical Sciences URL:[Link]

  • Extraction and analysis of various benzothiazoles from industrial wastewater Fiehn Lab (UC Davis) URL:[Link]

Sources

Validation

A Comparative Guide to Cross-Validation of Analytical Methods for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The purity and quantification of novel chemical entities, such as the heterocyclic compound 2-Bromo-6-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The purity and quantification of novel chemical entities, such as the heterocyclic compound 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, are foundational to successful research and development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. It further details the critical process of cross-validation to ensure consistency and reliability between these orthogonal methods.

Introduction: The Analytical Imperative

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a substituted benzothiazole derivative, a class of compounds with a wide range of biological activities, making them of significant interest in medicinal chemistry.[1][2] Accurate and precise analytical methods are crucial for determining its purity, stability, and concentration in various matrices. The process of analytical method validation demonstrates that a procedure is suitable for its intended purpose.[3] When multiple analytical methods are used to support a drug development program, cross-validation is essential to demonstrate that the different methods provide comparable results.[4][5] This ensures data integrity and consistency across different laboratories or when methods are updated.

This guide will explore the development and validation of two distinct, yet complementary, analytical methods for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. We will delve into the experimental protocols, present comparative performance data, and elucidate the rationale behind the methodological choices.

The Contenders: A Tale of Two Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole, with a molecular weight of 232.14 g/mol [6], is a semi-volatile, halogenated compound, making it amenable to both HPLC and GC analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique in the pharmaceutical industry for its robustness and versatility in analyzing non-volatile and thermally labile compounds.[7] For the target molecule, a reversed-phase HPLC method with UV detection is a logical choice, leveraging the chromophoric nature of the benzothiazole ring system.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent technique for separating volatile and semi-volatile compounds. The presence of a bromine atom in the molecule makes it a good candidate for detection by a mass spectrometer, which can provide both quantitative data and structural information, enhancing specificity.[8][9] A halogen-specific detector (XSD) is also a viable, highly selective alternative.[10][11]

The following sections will detail the validation of these two methods and their subsequent cross-validation.

Method Validation: Establishing Trust in Your Data

Method validation is a systematic process of demonstrating that an analytical method is reliable and reproducible for its intended use. The validation parameters discussed below are based on the International Council for Harmonisation (ICH) guidelines.[12][13][14]

High-Performance Liquid Chromatography (HPLC) with UV Detection

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples and standards are dissolved in a 50:50 mixture of acetonitrile and water.

Validation Parameters & Illustrative Data:

ParameterAcceptance CriteriaHypothetical HPLC-UV Results
Specificity The analyte peak should be free from interference from the matrix, impurities, and degradation products.Peak purity index > 0.999. No co-eluting peaks observed in forced degradation samples.
Linearity & Range Correlation coefficient (r²) ≥ 0.995 over the specified range.r² = 0.9995 over a range of 1-100 µg/mL.
Accuracy Recovery of 98.0% to 102.0% at three concentration levels.99.2% - 101.5% recovery.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.[12]Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.3 µg/mL.
Robustness No significant impact on results with small, deliberate changes in method parameters (e.g., flow rate, temperature).RSD < 2.0% for all tested variations.
Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a single quadrupole mass spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[15]

  • Injector: Splitless injection at 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions: Electron ionization (EI) at 70 eV. Full scan mode (m/z 50-350) for qualitative analysis and selected ion monitoring (SIM) for quantification (monitoring m/z 231, 233, and a qualifier ion).

Validation Parameters & Illustrative Data:

ParameterAcceptance CriteriaHypothetical GC-MS Results
Specificity The analyte peak should be chromatographically resolved and the mass spectrum should be unique.No interfering peaks at the retention time of the analyte. The mass spectrum matches the reference standard.
Linearity & Range Correlation coefficient (r²) ≥ 0.995 over the specified range.r² = 0.9992 over a range of 0.5-50 µg/mL.
Accuracy Recovery of 97.0% to 103.0% at three concentration levels.98.5% - 102.1% recovery.
Precision (Repeatability & Intermediate) RSD ≤ 3.0%.Repeatability RSD = 1.5%; Intermediate Precision RSD = 2.1%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.05 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.15 µg/mL.
Robustness No significant impact on results with small, deliberate changes in method parameters (e.g., oven ramp rate, flow rate).RSD < 3.0% for all tested variations.

Forced Degradation Studies: Proving Specificity

To ensure that the analytical method can accurately measure the analyte in the presence of its degradation products, forced degradation studies are essential.[16][17][18] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[16]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 80 °C for 4 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 80 °C for 4 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed by both the HPLC-UV and GC-MS methods to demonstrate that the analyte peak is well-resolved from any degradation products, thus confirming the specificity of the methods.

Cross-Validation: Bridging the Methodological Gap

When two validated analytical methods are used to analyze samples from the same study or across different studies where data will be compared, a cross-validation study is necessary.[4][19][20] This demonstrates that the two methods produce comparable results.

Cross-Validation Workflow:

CrossValidationWorkflow cluster_methods Validated Analytical Methods cluster_samples Sample Analysis cluster_analysis Data Comparison cluster_conclusion Conclusion HPLC_UV HPLC-UV Method Sample_Set Identical Set of Samples (e.g., 3 concentrations, n=6) HPLC_UV->Sample_Set GC_MS GC-MS Method GC_MS->Sample_Set Data_Analysis Statistical Analysis (e.g., Bland-Altman plot, % Difference) Sample_Set->Data_Analysis Conclusion Methods are Interchangeable (within acceptable limits) Data_Analysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol for Cross-Validation:

  • Prepare a set of at least three different concentrations of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole spanning the analytical range.

  • For each concentration, prepare at least six replicate samples.

  • Analyze these samples using both the validated HPLC-UV and GC-MS methods.

  • Statistically compare the results obtained from both methods. The percentage difference between the mean results should be within a pre-defined acceptance criterion, typically ±15%.

Illustrative Cross-Validation Data:

Concentration (µg/mL)Mean Result HPLC-UV (µg/mL)Mean Result GC-MS (µg/mL)% Difference
5.04.985.051.4%
25.025.1224.89-0.9%
75.074.6575.300.9%

The low percentage differences in this illustrative data suggest a strong correlation between the two methods, indicating that they can be used interchangeably.

Discussion: Choosing the Right Tool for the Job

Both the HPLC-UV and GC-MS methods have demonstrated their suitability for the analysis of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. The choice of method will depend on the specific application.

  • HPLC-UV is often preferred for routine quality control due to its simplicity, lower cost, and high throughput. It is an excellent choice for potency and purity assays where the potential impurities are known and chromatographically separable.

  • GC-MS offers superior specificity due to the additional dimension of mass spectral data. This makes it particularly valuable for identifying unknown impurities or degradation products and for analyzing complex matrices where chromatographic resolution alone may not be sufficient. It also generally offers a lower limit of detection.

The cross-validation data provides confidence that data generated by either method can be reliably compared, which is crucial for long-term drug development projects that may span multiple laboratories and evolving analytical technologies.

Logical Relationship of Validation Parameters:

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision Accuracy->Precision LOD LOD LOQ->LOD Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of analytical method validation parameters.

Conclusion

The successful development and cross-validation of orthogonal analytical methods, such as HPLC-UV and GC-MS, are fundamental to building a robust analytical control strategy for novel compounds like 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. This guide has provided a comprehensive framework, from initial method development and validation to the critical step of cross-validation. By adhering to these principles of scientific integrity and regulatory guidelines, researchers can ensure the generation of high-quality, reliable, and consistent data throughout the drug development lifecycle.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 19, 2026, from [Link]

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. Retrieved March 19, 2026, from [Link]

  • Forced Degradation Studies. (n.d.). Coriolis Pharma. Retrieved March 19, 2026, from [Link]

  • Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. (1981, August). PubMed. Retrieved March 19, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved March 19, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). Technology Networks. Retrieved March 19, 2026, from [Link]

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025, September 6). Altabrisa Group. Retrieved March 19, 2026, from [Link]

  • Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. (n.d.). Davidson Analytical Services. Retrieved March 19, 2026, from [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). PMC. Retrieved March 19, 2026, from [Link]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018, February 28). PMC. Retrieved March 19, 2026, from [Link]

  • The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • HPLC method validation for pharmaceuticals: a review. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Cross-Validations in Regulated Bioanalysis. (2025, March 26). IQVIA. Retrieved March 19, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved March 19, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved March 19, 2026, from [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (n.d.). BioPharm International. Retrieved March 19, 2026, from [Link]

  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum. Retrieved March 19, 2026, from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 19, 2026, from [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024, September 11). LinkedIn. Retrieved March 19, 2026, from [Link] c

  • 2-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole. (n.d.). NextSDS. Retrieved March 19, 2026, from [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. Retrieved March 19, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved March 19, 2026, from [Link]

  • 2-Bromo-1,3-benzothiazole. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]

  • Benzothiazole. (n.d.). Wikipedia. Retrieved March 19, 2026, from [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. Retrieved March 19, 2026, from [Link]

  • Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole. (n.d.). Google Patents.
  • Synthesis and Spectrophotometric Study of 2-(6-Bromo-2- benzothiazolylazo)-4-chloro phenol as an Analytical Reagent for Determi. (2024, December 21). Iraqi National Journal of Chemistry. Retrieved March 19, 2026, from [Link]

  • Extraction and analysis of various benzothiazoles from industrial wastewater. (n.d.). Fiehn Lab. Retrieved March 19, 2026, from [Link]

  • 3-Bromo-2-[4-(methylsulfanyl)phenyl]-5,6,7,8-tetrahydro-1,3-benzothiazolo[3,2-a]imidazole. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Retrieved March 19, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal....

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS No. 1245128-31-7). As a brominated heterocyclic compound, this substance requires careful management to mitigate risks to personnel and the environment. This document outlines the essential safety precautions, operational procedures, and regulatory considerations to ensure responsible disposal.

Hazard Profile and Risk Assessment

The hazard profile is inferred from data on analogous compounds, such as 2-bromothiazole and other brominated heterocyclic molecules.[1][2] Thiazole derivatives, as a class, are known to exhibit a range of biological activities and potential toxicities. Studies on some brominated thiazole derivatives have indicated potential for acute oral toxicity, with possible damage to the liver and kidneys.[3]

Inferred Hazard Assessment Summary:

Hazard CategoryPotential HazardRationale and Supporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on hazard classifications for structurally similar brominated heterocyclic compounds.
Skin Corrosion/Irritation Causes skin irritation.A common hazard for brominated organic compounds and thiazole derivatives.[1]
Eye Damage/Irritation Causes serious eye irritation.A common hazard for this class of chemicals.[1][2]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or vapors should be avoided.[1]
Environmental Hazard Potentially persistent and harmful to aquatic life.Organobromine compounds can be persistent in the environment. Disposal into drains or the environment must be strictly avoided.[4]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

Given the inferred hazards, stringent adherence to safety protocols is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Required PPE:

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be worn over the goggles.[4]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be required for cleaning up large spills or in situations where ventilation is compromised.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: If the compound was in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Don Appropriate PPE: Before attempting cleanup, don all required PPE as listed in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to soak up the material.[1] For solid spills, carefully sweep the material to avoid raising dust.

  • Collect Waste: Carefully place all contaminated absorbent materials and spilled solids into a designated, sealable hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with an appropriate solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.

  • Dispose of Waste: Seal and label the waste container as "Hazardous Waste" and include the full chemical name. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

Waste Segregation, Collection, and Labeling: A Critical Step

The presence of a halogen (bromine) in this compound is the most critical factor for its waste management. Halogenated organic compounds are subject to specific disposal regulations and must not be mixed with non-halogenated waste streams.[5]

Causality of Segregation: Mixing halogenated waste with non-halogenated organic solvents complicates disposal. Many non-halogenated solvents can be recycled or used as fuel, but the presence of halogens interferes with these processes and requires more expensive, specialized incineration to prevent the formation of toxic dioxins and furans.[5]

Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, properly vented, and chemically compatible container (e.g., glass or high-density polyethylene) labeled "Halogenated Organic Waste."

  • Segregate at the Source:

    • Solid Waste: Collect unused or expired pure compound, and grossly contaminated disposables (e.g., weighing paper, gloves, absorbent pads) in the designated halogenated waste container.

    • Liquid Waste: Collect any solutions containing the compound and the first solvent rinse of any contaminated glassware in the same designated container.

  • Proper Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole"

    • An accurate list of all other constituents and their approximate percentages (e.g., solvents).

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • Storage: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[1]

Final Disposal Pathway

The accepted and regulated disposal method for halogenated organic waste is high-temperature incineration in a facility permitted to handle such materials.[6] This process ensures the complete destruction of the compound into less harmful components.

Procedural Steps for Final Disposal:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[4]

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.

  • Documentation: Ensure all required waste manifests and documentation are completed accurately. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA).[7]

Disposal Workflow Diagram

The following diagram provides a visual guide to the decision-making process for the safe disposal of 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

DisposalWorkflow start Start: Generation of Waste (2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole) ppe Step 1: Don Mandatory PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood waste_type Step 3: Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinses) waste_type->liquid_waste Liquid segregate Step 4: Segregate into 'Halogenated Organic Waste' Container solid_waste->segregate liquid_waste->segregate label_container Step 5: Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - All Constituents segregate->label_container store_waste Step 6: Store Securely in Satellite Accumulation Area label_container->store_waste contact_ehs Step 7: Arrange for Disposal via EHS Office store_waste->contact_ehs end End: Compliant Disposal (Incineration by Licensed Contractor) contact_ehs->end

Caption: Disposal workflow for 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole.

References

  • Gomes, D. C. F., et al. (2021). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Toxicology Mechanisms and Methods, 31(3), 197-204. Available at: [Link]

  • Kumar, R., & Tawa, G. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. Available at: [Link]

  • Kashyap, M., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Halogenated Solvent Cleaners. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Available at: [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1698. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]

  • NextSDS. (n.d.). 2-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole - Chemical Substance Information. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • University of Colorado Boulder Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

As a Senior Application Scientist, my goal is to ensure that your laboratory operations are not only compliant but fundamentally understood at the molecular level. 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (C...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to ensure that your laboratory operations are not only compliant but fundamentally understood at the molecular level. 2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS: 1245128-31-7) is a highly valuable structural scaffold, frequently utilized in the development of novel HDAC inhibitors for oncology[1] and advanced antiviral agents against pathogens like the Nipah virus[2].

However, the very structural features that make it a potent pharmacological intermediate also dictate strict handling requirements. Below is the definitive, causality-driven guide to personal protective equipment (PPE), operational workflows, and disposal plans for this compound.

Mechanistic Toxicology & The Causality of PPE Selection

To handle this compound safely, we must look beyond standard hazard codes (H302, H315, H319)[3] and understand the molecular mechanisms driving its toxicity:

  • Electrophilic Reactivity (H315 - Skin Irritation): The 2-bromo substitution on the electron-deficient thiazole ring creates a highly reactive electrophilic center. If exposed to the skin, this molecule is prone to nucleophilic aromatic substitution (SNAr) reactions, allowing it to covalently bind to nucleophilic amino acid residues (e.g., cysteine thiols) in epidermal proteins, driving severe irritation and potential sensitization[4].

  • Lipophilic Penetration: The 4,5,6,7-tetrahydro-cyclohexyl fusion significantly increases the molecule's lipophilicity (LogP) compared to standard benzothiazoles. This lipophilic character facilitates rapid dermal penetration if the fine powder dissolves in human sweat or sebum[1].

  • Aerosolization Risk (H319 - Eye Irritation): As a dry, crystalline powder, aerosolization during weighing is the primary risk vector for ocular exposure. Contact with the moist mucosal membranes of the conjunctiva will trigger immediate, severe irritation[3].

Operational PPE Matrix

The following PPE matrix provides quantified, mechanistic justifications for your protective barriers.

PPE CategorySpecificationMechanistic JustificationReplacement Protocol
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides a robust synthetic barrier against lipophilic tetrahydrobenzothiazoles, whereas latex is highly permeable to such organic structures.Replace immediately if contaminated, or every 2 hours of continuous use.
Eye Protection Tight-fitting chemical splash gogglesPrevents ocular exposure to aerosolized electrophilic dust, mitigating severe H319 eye irritation risks. Standard safety glasses are insufficient.Sanitize with 70% ethanol after each operational session.
Body Protection Flame-resistant (FR) or Tyvek lab coatProtects against static-induced clinging of the powder to standard cotton fibers, preventing delayed dermal exposure.Launder or dispose weekly, or immediately upon known contamination.
Respiratory Fume Hood (Face velocity 80-120 fpm)Primary engineering control to capture airborne particulates during transfer, preventing H302 ingestion/inhalation.N/A (Verify calibration before use).

Step-by-Step Operational Protocol

Every protocol in your laboratory should be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure material transfer.

Phase 1: Environmental Verification & Anti-Static Prep

  • Verify Airflow: Confirm the chemical fume hood face velocity is actively reading between 80-120 feet per minute (fpm). Causality: This ensures sufficient draft to capture aerosolized particles without creating turbulent vortices that could blow the light powder out of the sash.

  • Mitigate Static: Wipe the exterior of the reagent bottle and your micro-spatula with an anti-static cloth. Use a static-dissipative weigh boat. Causality: The lipophilic powder is prone to static charge accumulation. Eliminating static prevents the powder from "jumping" and aerosolizing during transfer.

Phase 2: Material Transfer 3. Isolate the Container: Uncap the vial only inside the designated fume hood zone, at least 6 inches behind the sash. 4. Transfer: Slowly transfer the required mass using the anti-static micro-spatula. Cap the source vial immediately after the desired mass is achieved.

Phase 3: Doffing & Decontamination 5. Solubilize and Wipe: Wipe down the balance, spatulas, and hood surface with a lint-free wipe dampened with ethanol, followed immediately by a distilled water wipe. Causality: Ethanol solubilizes the lipophilic tetrahydrobenzothiazole core, while the mechanical wiping action removes the dissolved hazard.

Spill Management & Disposal Plan

  • Solid Spill Response: Do NOT dry sweep. Dry sweeping immediately aerosolizes the hazardous powder. Cover the spill with absorbent pads dampened with ethanol to solubilize and trap the compound. Wipe inward from the edges to prevent spreading the contamination zone.

  • Waste Segregation: Dispose of all contaminated wipes, gloves, and weigh boats in a designated Halogenated Organic Waste container. Causality: The presence of the bromine atom requires specific high-temperature incineration protocols to prevent the formation of toxic dioxins and furans during environmental disposal.

Operational Workflow Visualization

HandlingWorkflow Start 1. Risk Assessment & Fume Hood Prep DonPPE 2. Don Targeted PPE (Nitrile, Goggles, Coat) Start->DonPPE Transfer 3. Anti-Static Weighing & Transfer DonPPE->Transfer Decision Spill Occurred? Transfer->Decision Decon Wet-Wipe Decon (Ethanol/Water) Decision->Decon Yes Disposal 4. Halogenated Waste Disposal Decision->Disposal No Decon->Disposal

Operational workflow for handling and disposing of brominated benzothiazole derivatives.

References[3] 6-bromo benzothiazole - Sigma-Aldrich. sigmaaldrich.com. Verify Source[2] Activities of tetrahydrobenzothiazole derivative compounds against Nipah virus by HF method and Molecular docking calculations. researcher.life. Verify Source[1] Design, synthesis and antitumor activity evaluation of novel HDAC inhibitors with tetrahydrobenzothiazole as the skeleton. nih.gov. Verify Source[4] Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles. nih.gov. Verify Source

Sources

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